Cdk1-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H25ClF3N5O2 |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[4-[(4-methoxyphenyl)methyl]phthalazin-1-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C28H25ClF3N5O2/c1-39-20-9-6-18(7-10-20)16-25-21-4-2-3-5-22(21)26(35-34-25)36-12-14-37(15-13-36)27(38)33-19-8-11-24(29)23(17-19)28(30,31)32/h2-11,17H,12-16H2,1H3,(H,33,38) |
InChI Key |
JJPAZEYTVSKMAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of a Selective Cdk1 Inhibitor: A Case Study with RO-3306
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the mechanism of action for a selective Cyclin-dependent kinase 1 (Cdk1) inhibitor, using the well-characterized compound RO-3306 as a primary example. The principles, experimental methodologies, and data interpretation can be broadly applied to the study of other Cdk1-targeting compounds.
Introduction to Cdk1 as a Therapeutic Target
Cyclin-dependent kinase 1 (Cdk1), in complex with its regulatory cyclin partners (primarily Cyclin B and Cyclin A), is a master regulator of the cell cycle, specifically governing the G2/M transition and progression through mitosis.[1] Its activity is tightly regulated through cyclin binding and a series of activating and inhibitory phosphorylations.[2] In many cancers, the Cdk1 signaling pathway is dysregulated, leading to uncontrolled cell proliferation. This makes Cdk1 a compelling target for anti-cancer drug development. Selective inhibition of Cdk1 can induce cell cycle arrest, and in tumor cells, often leads to apoptosis, making it a promising therapeutic strategy.[3]
Biochemical Mechanism of Action: ATP-Competitive Inhibition
RO-3306 is a selective, ATP-competitive inhibitor of Cdk1.[4][5] This mode of action involves the compound binding to the ATP-binding pocket of the Cdk1 kinase domain. By occupying this site, RO-3306 prevents the binding of ATP, the phosphate donor, thereby inhibiting the phosphorylation of Cdk1 substrates essential for mitotic progression. Computational modeling, using the highly homologous Cdk2 structure, has supported the binding of RO-3306 within this active site.[1]
Quantitative Data: Potency and Selectivity
The efficacy and specificity of a kinase inhibitor are critical for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the in vitro potency and selectivity of RO-3306.
Table 1: In Vitro Inhibitory Potency of RO-3306 against Cyclin-Dependent Kinases
| Target Complex | Kᵢ (nM) |
|---|---|
| Cdk1/Cyclin B1 | 35 |
| Cdk1/Cyclin A | 110 |
| Cdk2/Cyclin E | 340 |
| Cdk4/Cyclin D | >2000 |
Data sourced from multiple studies.[1][3][4]
Table 2: Cellular Proliferation Inhibition (IC₅₀) of RO-3306 in Ovarian Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 72h |
|---|---|
| SKOV3 | 16.92 |
| HEY | 10.15 |
| PA-1 | 7.24 |
| OVCAR5 | 8.74 |
| IGROV1 | 13.89 |
Data from MTT proliferation assays.[6]
Cellular Mechanism of Action: G2/M Arrest and Apoptosis
In cellular contexts, the primary effect of Cdk1 inhibition by RO-3306 is a robust and reversible arrest at the G2/M boundary of the cell cycle.[2][4] This is a direct consequence of blocking the phosphorylation of substrates required for mitotic entry.
-
G2/M Arrest: Treatment of various cell lines, including HCT116, SW480, and HeLa, with RO-3306 leads to a significant accumulation of cells in the G2/M phase, as determined by flow cytometry.[2][7]
-
Induction of Apoptosis: While normal cells tend to reversibly arrest, prolonged Cdk1 inhibition in cancer cells often triggers apoptosis.[3][6] This can be observed through the activation of caspases (Caspase-3, -8, -9), cleavage of PARP, and changes in the expression of Bcl-2 family proteins (e.g., decreased Mcl-1 and Bcl-2, increased Bax).[6] In acute myeloid leukemia (AML) cells, RO-3306 has been shown to enhance p53-mediated Bax activation and mitochondrial apoptosis.[3][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the inhibitor's mechanism of action.
Caption: Cdk1/Cyclin B activation pathway at the G2/M transition.
Caption: ATP-competitive inhibition of Cdk1 by RO-3306.
Caption: Workflow for characterizing a Cdk1 inhibitor.
Detailed Experimental Protocols
The following protocols are representative of the methods used to characterize Cdk1 inhibitors like RO-3306.
This assay measures the direct inhibitory effect of a compound on the kinase activity of the purified Cdk1/Cyclin B1 complex.
-
Principle: The assay quantifies the phosphorylation of a biotinylated substrate peptide (e.g., a fragment of Rb protein) by the Cdk1/Cyclin B1 enzyme. A Europium (Eu)-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-conjugated anti-tag antibody are used for detection. When the substrate is phosphorylated, the antibodies bring Eu and APC into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant human Cdk1/Cyclin B1 complex.
-
Biotinylated pRB peptide substrate.
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1.5 mM DTT, 0.003% Tween-20, 0.3 mg/mL BSA.
-
ATP solution (concentration near Kₘ, e.g., 162 µM for Cdk1).[4]
-
Test inhibitor (e.g., RO-3306) serially diluted in DMSO, then assay buffer.
-
Stop/Detection Buffer: 25 mM HEPES, 24 mM EDTA, 0.2 mg/mL BSA containing Eu-labeled anti-phospho-pRB antibody and APC-labeled anti-His antibody.
-
384-well low-volume assay plates.
-
-
Procedure:
-
Add 5 µL of test inhibitor dilutions to the assay plate wells.
-
Add 10 µL of a mix containing the Cdk1/Cyclin B1 enzyme and the pRB substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.
-
Incubate the plate at 37°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by adding 10 µL of Stop/Detection Buffer.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (excitation at 340 nm, emission at 615 nm and 665 nm).[4][9]
-
Calculate the ratio of the 665 nm to 615 nm signals and plot against inhibitor concentration to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis-Menten constant for ATP.[4]
-
This assay measures the effect of the inhibitor on the viability and metabolic activity of cultured cancer cells.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., SKOV3, OVCAR5).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
96-well cell culture plates.
-
Test inhibitor (e.g., RO-3306) stock solution in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., anhydrous DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a DMSO-only vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[6]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 565 nm using a microplate reader.[4][9]
-
Normalize the absorbance values to the vehicle control and plot against inhibitor concentration to calculate the IC₅₀ value.
-
This protocol is used to determine the distribution of cells in different phases of the cell cycle following inhibitor treatment.
-
Principle: Cells are fixed and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for quantification of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Materials:
-
Cultured cells treated with inhibitor or vehicle.
-
Phosphate-Buffered Saline (PBS).
-
70% cold ethanol (for fixation).
-
PI/RNase staining buffer.
-
-
Procedure:
-
Treat cells with the Cdk1 inhibitor (e.g., 9 µM RO-3306) or vehicle for a set time (e.g., 20-24 hours).[7]
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in each phase.[3]
-
Conclusion
The characterization of a selective Cdk1 inhibitor such as RO-3306 provides a clear framework for understanding the mechanism of action of this class of compounds. Through a combination of in vitro biochemical assays to determine potency and selectivity, and cell-based assays to elucidate the impact on cell cycle progression and survival, a comprehensive profile can be established. RO-3306 acts as an ATP-competitive inhibitor, leading to a potent and selective blockade of Cdk1 activity. This translates to a robust G2/M cell cycle arrest in cells and can preferentially induce apoptosis in cancer cells, highlighting the therapeutic potential of targeting Cdk1. The methodologies and principles detailed in this guide are fundamental for the continued research and development of Cdk1 inhibitors for oncology and other applications.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 8. Ro 3306 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 9. selleck.co.jp [selleck.co.jp]
The Discovery and Synthesis of RO-3306: A Potent and Selective Cdk1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (Cdk1) is a pivotal regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of RO-3306, a potent and selective small-molecule inhibitor of Cdk1. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and medicinal chemistry, providing detailed experimental protocols and insights into the mechanism of action of this important research tool.
Discovery of RO-3306
RO-3306 was identified through a high-throughput screening campaign aimed at discovering novel, potent, and selective inhibitors of Cdk1. The primary goal was to develop a chemical probe to dissect the specific roles of Cdk1 in cell cycle regulation and to explore its potential as a therapeutic target. The screening effort led to the identification of a novel series of quinolinyl-methylene-thiazolinones as promising Cdk1 inhibitors. Subsequent structure-activity relationship (SAR) studies focused on optimizing the potency and selectivity of this chemical scaffold, culminating in the discovery of RO-3306.
Chemical Synthesis of RO-3306
The synthesis of RO-3306 can be achieved through a multi-step process. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of RO-3306
Step 1: Synthesis of 2-((Thiophen-2-ylmethyl)amino)thiazol-4(5H)-one (Intermediate 1)
-
To a solution of thiophen-2-ylmethanamine (1.0 eq) in a suitable solvent such as ethanol, add 2-thioxo-thiazolidin-4-one (1.1 eq).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield Intermediate 1.
Step 2: Synthesis of (Z)-5-(quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one (RO-3306)
-
A mixture of Intermediate 1 (1.0 eq) and quinoline-6-carbaldehyde (1.0 eq) in glacial acetic acid is prepared.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction is heated to reflux for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure RO-3306.
Biological Activity and Data Presentation
RO-3306 is a highly potent and selective ATP-competitive inhibitor of Cdk1. Its inhibitory activity has been characterized against a panel of kinases, demonstrating significant selectivity for Cdk1.
Table 1: Kinase Inhibitory Profile of RO-3306
| Kinase Target | Ki (nM) |
| Cdk1/Cyclin B1 | 35 |
| Cdk1/Cyclin A | 110 |
| Cdk2/Cyclin E | 340 |
| Cdk4/Cyclin D1 | >2000 |
| PKCδ | 318 |
| SGK | 497 |
Table 2: Cellular Activity of RO-3306
| Cell Line | Assay Type | IC50 (µM) |
| HCT116 | Proliferation | 3.2 |
| SW480 | Proliferation | Not Reported |
| HeLa | Proliferation | Not Reported |
| OVCAR5 | Proliferation | 8.74 |
| SKOV3 | Proliferation | 16.92 |
| HEY | Proliferation | 10.15 |
| PA-1 | Proliferation | 7.24 |
| IGROV1 | Proliferation | 13.89 |
Experimental Protocols for Biological Assays
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of RO-3306 against Cdk1/Cyclin B1.
Materials:
-
Recombinant human Cdk1/Cyclin B1 enzyme
-
Histone H1 substrate
-
[γ-32P]ATP
-
RO-3306 (test compound)
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of RO-3306 in DMSO.
-
In a reaction tube, combine the assay buffer, Cdk1/Cyclin B1 enzyme, and Histone H1 substrate.
-
Add the diluted RO-3306 or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of RO-3306 and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of RO-3306 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
RO-3306
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of RO-3306 for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Mechanism of Action
RO-3306 exerts its biological effects by directly inhibiting the kinase activity of Cdk1, leading to cell cycle arrest at the G2/M transition. This arrest prevents cells from entering mitosis. Prolonged inhibition of Cdk1 by RO-3306 can induce apoptosis in cancer cells.
The Role of Cdk1-IN-3 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cdk1-IN-3, a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a pivotal serine/threonine kinase that, in complex with its cyclin partners, governs the G2/M transition and progression through mitosis.[1] Its dysregulation is a hallmark of many cancers, making it a critical target for therapeutic intervention.[2] This document details the inhibitory activity of this compound, outlines relevant experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Concepts: Cdk1 and the Cell Cycle
The eukaryotic cell cycle is a tightly regulated process ensuring the faithful replication and segregation of the genome. This process is driven by the sequential activation and inactivation of a family of protein kinases known as cyclin-dependent kinases (CDKs).[3] Cdk1, the archetypal member of this family, is essential for the onset and progression of mitosis.[4]
The activity of Cdk1 is primarily regulated by its association with regulatory subunits called cyclins, particularly cyclin B, and by a series of phosphorylation and dephosphorylation events.[5] The Cdk1/cyclin B complex, also known as the M-phase promoting factor (MPF), phosphorylates a multitude of substrate proteins, leading to key mitotic events such as chromosome condensation, nuclear envelope breakdown, and spindle formation.[6] Given its critical role, inhibition of Cdk1 presents a rational approach to halt the proliferation of cancer cells.
This compound: A Selective Cdk1 Inhibitor
This compound is a molecule identified as a selective inhibitor of Cdk1. Its inhibitory activity has been characterized against a panel of kinases, demonstrating a preference for Cdk1 over other related kinases.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data available for this compound, detailing its potency in both biochemical and cell-based assays.
Table 1: Biochemical Kinase Inhibition Profile of this compound [7]
| Kinase | IC50 (nM) |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
| AXL | 5655 |
| PTK2B | 3632 |
| FGFR | 4626 |
| JAK1 | 5265 |
| IGF1R | 5514 |
| BRAF | 2829 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.51 |
| PL45 | Pancreatic Ductal Adenocarcinoma | 0.74 |
In addition to the cell lines with specific IC50 values, this compound has been shown to inhibit the growth of melanoma, leukemia, colon, and breast cancer cells by over 61% at a concentration of 10 µM after 24 hours of treatment.[7]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of Cdk1. This inhibition prevents the phosphorylation of Cdk1 substrates that are essential for the G2/M transition and mitotic progression. As a result, cells treated with this compound are unable to enter mitosis and arrest in the G2 phase of the cell cycle.[7] This G2/M arrest ultimately leads to a halt in cell proliferation.
Caption: Cdk1 activation pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed protocols for the specific experiments used to characterize this compound are not publicly available. However, this section provides detailed, representative methodologies for key experiments typically used to evaluate Cdk1 inhibitors.
In Vitro Kinase Assay (Representative Protocol)
This protocol is for determining the IC50 of an inhibitor against Cdk1/cyclin B.
Materials:
-
Recombinant human Cdk1/cyclin B enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a peptide containing the Cdk1 consensus phosphorylation sequence)
-
This compound (or test inhibitor) at various concentrations
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of this compound in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the following to each well:
-
Kinase assay buffer
-
This compound solution at the desired final concentration (or vehicle control)
-
Peptide substrate solution
-
Diluted Cdk1/cyclin B enzyme solution
-
-
Initiate Reaction: Add ATP solution to each well to start the kinase reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and measure the amount of ADP produced (which corresponds to kinase activity) using a commercial detection reagent according to the manufacturer's instructions. This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP to be measured via a luciferase-based reaction.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Cycle Analysis by Flow Cytometry (Representative Protocol)
This protocol is for assessing the effect of a Cdk1 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., MDA-PATC53)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the cell culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the medium.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel Cdk1 inhibitor.
Caption: A typical experimental workflow for characterizing a Cdk1 inhibitor.
Conclusion
This compound is a selective inhibitor of Cdk1 that effectively halts cell proliferation by inducing a G2/M cell cycle arrest. The quantitative data demonstrate its potency and selectivity, highlighting its potential as a tool for cancer research and as a lead compound for drug development. The methodologies and workflows presented in this guide provide a framework for the further investigation and characterization of this compound and other novel Cdk1 inhibitors. Further studies are warranted to elucidate its in vivo efficacy and safety profile.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. CDK1 stabilizes HIF-1α via direct phosphorylation of Ser668 to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase complex - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
Cdk1-IN-3: A Technical Guide to a Selective Cdk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cdk1-IN-3, a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). This document details its inhibitory activity, relevant experimental methodologies, and its role within the context of the Cdk1 signaling pathway.
Core Data Presentation
The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its selectivity for Cdk1. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for clear comparison.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
Table 2: Inhibitory Activity of this compound against Other Kinases
| Kinase | IC50 (nM) |
| BRAF | 2829 |
| PTK2B | 3632 |
| FGFR | 4626 |
| JAK1 | 5265 |
| IGF1R | 5514 |
| AXL | 5655 |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.51 |
| PL45 | Pancreatic Ductal Adenocarcinoma | 0.74 |
This compound has also been shown to inhibit the growth of melanoma, leukemia, colon, and breast cancer cells by over 61% at a concentration of 10 µM[1].
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for the evaluation of this compound.
Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against Cdk1.
Materials:
-
Recombinant human Cdk1/Cyclin B1 enzyme
-
CDK substrate peptide (e.g., PKTPKKAKKL-NH2)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Kinase-Glo® MAX reagent
-
White 96-well plates
Procedure:
-
Prepare a master mixture containing the 5x kinase assay buffer, ATP, and the 10x CDK substrate peptide.
-
Dispense the master mixture into the wells of a 96-well plate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
To initiate the kinase reaction, add the diluted Cdk1/Cyclin B1 enzyme to each well, except for the "blank" control wells which receive kinase assay buffer instead.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol describes the use of a tetrazolium-based (e.g., MTT) or resazurin-based assay to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT or Resazurin solution
-
Solubilization solution (for MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.
-
For a resazurin assay, add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
This protocol details the use of flow cytometry to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat with this compound or a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by measuring the DNA content using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate key concepts related to Cdk1 and the evaluation of its inhibitors.
Caption: Cdk1 signaling pathway at the G2/M transition.
Caption: General experimental workflow for a Cdk1 inhibitor.
References
Cdk1-IN-3: A Deep Dive into its Potential as a Targeted Anti-Cancer Agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is frequently overexpressed in various malignancies, including pancreatic ductal adenocarcinoma (PDAC), where its levels correlate with tumor aggressiveness. This has positioned Cdk1 as a promising therapeutic target. Cdk1-IN-3, a novel piperazine-tethered phthalazine derivative, has emerged as a potent and selective inhibitor of Cdk1, demonstrating significant anti-proliferative activity in cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a prospective outlook on its development as an anti-cancer therapeutic.
Introduction
The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Cdk1, in complex with its regulatory partner Cyclin B, is the master regulator of the G2/M transition, driving the cell into mitosis. Dysregulation of Cdk1 activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Pharmacological inhibition of Cdk1 represents a rational and targeted approach to cancer therapy. This compound (also referred to as compound 8g in the primary literature) is a recently identified small molecule inhibitor that has shown high selectivity and potent anti-cancer effects, particularly in pancreatic cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects through the direct inhibition of Cdk1 kinase activity. By binding to Cdk1, it prevents the phosphorylation of downstream substrates that are essential for mitotic entry. This disruption of the Cdk1 signaling cascade leads to a cell cycle arrest at the G2/M checkpoint, ultimately inhibiting cell division and proliferation. Furthermore, studies have shown that treatment with this compound leads to a downregulation of Cdk1 protein levels, suggesting a potential secondary mechanism that reinforces its anti-proliferative effects.
Signaling Pathway
The following diagram illustrates the central role of the Cdk1/Cyclin B complex in the G2/M transition and the inhibitory effect of this compound.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM)[1] |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
| AXL | 5655 |
| PTK2B | 3632 |
| FGFR | 4626 |
| JAK1 | 5265 |
| IGF1R | 5514 |
| BRAF | 2829 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.51 |
| PL45 | Pancreatic Ductal Adenocarcinoma | 0.74 |
| Various | PDAC, Melanoma, Leukemia, Colon, Breast | >61% growth inhibition at 10 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer potential of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates, 4-benzyl-1-chlorophthalazine and a substituted piperazine carboxamide, followed by their coupling.
Detailed Methodology:
-
Step 1: Synthesis of 4-benzyl-1(2H)-phthalazinone. This intermediate is prepared by the reaction of a suitable phthalic anhydride derivative with a benzyl Grignard reagent.
-
Step 2: Synthesis of 4-benzyl-1-chlorophthalazine. The phthalazinone from Step 1 is chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Step 3: Synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)piperazine-1-carboxamide. Piperazine is reacted with 2-chloro-5-(trifluoromethyl)benzoyl chloride in the presence of a base.
-
Step 4: Synthesis of this compound. The final product is obtained by the nucleophilic substitution reaction between 4-benzyl-1-chlorophthalazine (from Step 2) and the substituted piperazine carboxamide (from Step 3).
Cell Viability Assay
Principle: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-PATC53, PL45) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate for 2-4 hours. Measure the absorbance or fluorescence according to the manufacturer's instructions using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Cdk1 Protein Levels
Principle: To qualitatively and semi-quantitatively measure the levels of Cdk1 protein in cancer cells following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Treat MDA-PATC53 cells with this compound at its IC₅₀ concentration (0.51 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Cdk1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after treatment with this compound.
Protocol:
-
Cell Treatment: Treat MDA-PATC53 cells with this compound at its IC₅₀ concentration (0.51 µM) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo). Gate on single cells to exclude doublets and aggregates. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This compound has demonstrated compelling potential as a selective Cdk1 inhibitor with potent anti-cancer activity, particularly against pancreatic cancer cell lines. Its mechanism of action, centered on the induction of G2/M cell cycle arrest, provides a clear rationale for its therapeutic application. The data presented in this guide underscore the promise of this compound as a lead compound for further preclinical and clinical development.
Future studies should focus on in vivo efficacy and toxicity profiling in animal models of pancreatic and other cancers. Further investigation into the downstream signaling consequences of this compound treatment may reveal biomarkers for patient stratification and provide deeper insights into its anti-neoplastic effects. Optimization of its pharmacokinetic and pharmacodynamic properties will also be crucial for its successful translation into a clinical candidate.
References
Unraveling the Molecular Landscape of Cdk1-IN-3: A Technical Guide to its Targets and Downstream Pathways
For Immediate Release
Shanghai, China – November 11, 2025 – Cdk1-IN-3, a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of this compound's known targets, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this potent inhibitor.
Core Target and Potency
This compound demonstrates high selectivity for Cdk1, a key regulator of the cell cycle. Its inhibitory activity has been quantified through extensive in vitro kinase assays, revealing a half-maximal inhibitory concentration (IC50) that underscores its potency. While its primary target is Cdk1, it also exhibits inhibitory effects on other kinases at higher concentrations.[1]
| Target Kinase | IC50 (nM) |
| Cdk1 | 36.8[1] |
| Cdk2 | 305.17[1] |
| Cdk5 | 369.37[1] |
| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data derived from kinase assays. |
Downstream Cellular Effects: G2/M Arrest and Cdk1 Downregulation
The primary cellular consequence of Cdk1 inhibition by this compound is a robust arrest of the cell cycle at the G2/M transition phase. This has been demonstrated in pancreatic cancer cell lines, where treatment with this compound leads to a significant accumulation of cells in the G2/M phase. Furthermore, prolonged exposure to the inhibitor results in a notable decrease in the total protein levels of Cdk1, suggesting a potential feedback mechanism or an effect on protein stability.[1]
Signaling Pathway: this compound at the G2/M Checkpoint
The transition from the G2 to the M phase of the cell cycle is a critical checkpoint tightly regulated by the Cdk1/Cyclin B1 complex. This compound's mechanism of action directly impinges on this crucial regulatory node.
References
Technical Guide: Structure-Activity Relationship of a Representative Cyclin-Dependent Kinase 1 (CDK1) Inhibitor
Disclaimer: The specific molecule "Cdk1-IN-3" did not yield specific results in the conducted search. Therefore, this guide provides a comprehensive overview of the structure-activity relationship (SAR) of a well-characterized class of CDK1 inhibitors, the 2-arylaminopurines, based on publicly available research. This information is intended to serve as a representative technical guide for researchers, scientists, and drug development professionals working on CDK1 inhibitors.
Introduction to CDK1 as a Therapeutic Target
Cyclin-dependent kinase 1 (CDK1), also known as cell division cycle protein 2 (CDC2), is a key enzyme in the regulation of the eukaryotic cell cycle.[1] It is essential for the G2/M transition and for the successful completion of mitosis.[2][3] CDK1 activation is tightly regulated and requires binding to its cyclin partners, primarily cyclin A and cyclin B.[1][4] Aberrant CDK1 activity is a hallmark of many cancers, making it an attractive target for the development of novel anti-cancer therapies.[2] The development of selective CDK1 inhibitors is a promising strategy to induce cell cycle arrest and apoptosis in cancer cells.[5]
Structure-Activity Relationship (SAR) of 2-Arylaminopurine Analogs
The 2-arylaminopurine scaffold has been extensively explored for the development of CDK inhibitors. The following sections and tables summarize the key SAR findings for a series of these compounds, focusing on their potency against CDK1 and selectivity over the closely related CDK2.
Quantitative SAR Data
The inhibitory activities of a series of 6-substituted 2-arylaminopurines against CDK1/cyclin B and CDK2/cyclin A are presented in Table 1. The data highlights the impact of substitutions at the C6 position of the purine ring on potency and selectivity.
| Compound ID | R Group (C6-position) | CDK1 IC50 (µM) | CDK2 IC50 (µM) | Selectivity (CDK1/CDK2) |
| 3 | O-cyclohexylmethyl | 0.25 | 0.005 | 50 |
| 23 | H | >100 | 0.008 | >12500 |
| 73 | [1,1'-biphenyl]-3-yl | 86 | 0.044 | ~1955 |
Table 1: Inhibitory activity and selectivity of representative 2-arylaminopurine analogs. Data synthesized from multiple sources.[6][7]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the 2-arylaminopurine CDK1 inhibitors.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro potency of compounds against CDK1/cyclin B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK1/cyclin B.
Materials:
-
Recombinant human CDK1/cyclin B1 enzyme
-
Histone H1 peptide substrate
-
[γ-³²P]ATP
-
Test compounds
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the test compound solution.
-
Initiate the reaction by adding the CDK1/cyclin B1 enzyme and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative activity of the compounds in cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
CDK1 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of the CDK1/Cyclin B complex in driving the G2/M transition of the cell cycle.
Caption: Simplified CDK1 activation pathway at the G2/M transition.
Experimental Workflow for CDK1 Inhibitor Screening
The diagram below outlines a typical workflow for the identification and characterization of novel CDK1 inhibitors.
Caption: General workflow for CDK1 inhibitor discovery.
References
- 1. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 5. pnas.org [pnas.org]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cdk1-IN-3 In Vitro Kinase Assay: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of performing an in vitro kinase assay for Cyclin-Dependent Kinase 1 (Cdk1) using the inhibitor Cdk1-IN-3. It is designed to offer a comprehensive resource for researchers and professionals involved in cell cycle research and drug discovery. This document outlines the fundamental principles of the Cdk1 signaling pathway, detailed experimental protocols for assessing Cdk1 inhibition, and a summary of the biochemical data for this compound and a related potent inhibitor.
Introduction to Cdk1 and its Role in the Cell Cycle
Cyclin-Dependent Kinase 1 (Cdk1), also known as cell division control protein 2 (Cdc2), is a master regulator of the eukaryotic cell cycle, particularly in driving the transition from the G2 phase to mitosis (M phase).[1] The activity of Cdk1 is tightly regulated by its association with regulatory subunits called cyclins, primarily Cyclin A and Cyclin B.[2] The Cdk1/Cyclin B complex, often referred to as the M-phase promoting factor (MPF), phosphorylates a multitude of substrate proteins, initiating critical mitotic events such as chromosome condensation, nuclear envelope breakdown, and spindle formation.[3]
Given its essential role in cell proliferation, Cdk1 has emerged as a significant target for the development of anti-cancer therapeutics.[4] Small molecule inhibitors that target the ATP-binding pocket of Cdk1 can block its kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. In vitro kinase assays are fundamental tools for the discovery and characterization of such inhibitors.
Cdk1 Signaling Pathway
The activation of Cdk1 is a multi-step process involving cyclins and other regulatory kinases and phosphatases. The following diagram illustrates the core components of the Cdk1 activation pathway.
Biochemical Data for Cdk1 Inhibitors
The following tables summarize the in vitro inhibitory activities of this compound and a structurally related, highly potent Cdk1/2 inhibitor, Cdk1/2 Inhibitor III. This data is crucial for designing and interpreting in vitro kinase assays.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
| AXL | 5655 |
| PTK2B | 3632 |
| FGFR | 4626 |
| JAK1 | 5265 |
| IGF1R | 5514 |
| BRAF | 2829 |
Data sourced from publicly available information.
Table 2: In Vitro Kinase Inhibitory Profile of Cdk1/2 Inhibitor III
| Kinase Target | IC₅₀ (nM) |
| Cdk1/cyclin B | 0.6 |
| Cdk2/cyclin A | 0.5 |
| VEGF-R2 | 32 |
| GSK-3β | 140 |
Data sourced from publicly available information.
Experimental Protocols for Cdk1 In Vitro Kinase Assay
This section provides detailed methodologies for two common types of in vitro kinase assays used to determine the inhibitory activity of compounds like this compound against Cdk1: a luminescent-based assay and a traditional radiometric assay.
Luminescent Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Experimental Workflow:
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
The Intracellular Journey of a Cdk1 Inhibitor: A Technical Guide to Cellular Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical parameters governing the efficacy of Cyclin-dependent kinase 1 (Cdk1) inhibitors: cellular permeability and uptake. As Cdk1 is a pivotal regulator of the cell cycle, its inhibition is a promising strategy in oncology.[1] However, the ability of an inhibitor to reach its intracellular target is paramount to its therapeutic success. This document outlines the key signaling pathways involving Cdk1, presents methodologies to quantify cellular permeability and uptake, and provides a framework for data presentation and interpretation.
While a specific inhibitor designated "Cdk1-IN-3" is not documented in the public domain, this guide will utilize established methodologies and representative data for potent Cdk1 inhibitors to illustrate these crucial pharmacological properties.
The Cdk1 Signaling Pathway: A Central Hub in Cell Cycle Control
Cdk1, in complex with its regulatory cyclin partners (primarily Cyclin B), orchestrates the G2/M transition and progression through mitosis.[2][3] Its activity is tightly regulated by a series of phosphorylation and dephosphorylation events. Understanding this pathway is essential for interpreting the cellular effects of Cdk1 inhibitors.
Quantitative Analysis of Cellular Permeability and Uptake
The ability of a Cdk1 inhibitor to traverse the cell membrane and accumulate at its site of action is a key determinant of its potency. The following tables present hypothetical, yet representative, quantitative data for a theoretical Cdk1 inhibitor, "Cdk1-IN-X".
Table 1: Cellular Permeability of Cdk1-IN-X
| Assay Type | Cell Line | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| PAMPA | N/A | 8.5 | N/A |
| Caco-2 | Caco-2 | 5.2 (Apical to Basolateral) | 3.1 |
| Caco-2 | Caco-2 | 16.1 (Basolateral to Apical) |
Table 2: Cellular Uptake and Target Engagement of Cdk1-IN-X
| Cell Line | Compound Concentration (µM) | Intracellular Concentration (µM) | Target Engagement (Cdk1) IC₅₀ (nM) |
| HeLa | 1 | 2.8 | 85 |
| HCT116 | 1 | 3.5 | 72 |
| RPE (non-cancerous) | 1 | 1.9 | 150 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an inhibitor's cellular properties.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method for predicting passive membrane permeability.
Methodology:
-
A filter plate (donor plate) is coated with a lipid-infused artificial membrane.
-
The test compound is added to the donor wells.
-
The donor plate is placed on top of an acceptor plate containing buffer.
-
The system is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.
-
After incubation, the concentration of the compound in both compartments is measured to calculate the permeability coefficient.
Protocol 2: Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.
Methodology:
-
Caco-2 cells are seeded on permeable filter supports and cultured for 21-28 days to form a confluent monolayer.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral permeability, the test compound is added to the apical side, and its appearance on the basolateral side is monitored over time.
-
For basolateral to apical permeability, the compound is added to the basolateral side, and its appearance on the apical side is monitored.
-
Samples are collected at various time points and analyzed by LC-MS/MS to determine the permeability rate. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux.
Protocol 3: Cellular Uptake and Target Engagement using NanoBRET™
This bioluminescence resonance energy transfer (BRET) based assay allows for the quantitative measurement of compound binding to a specific target within living cells.[4][5][6]
Methodology:
-
HEK293 cells are transiently transfected with a plasmid encoding for Cdk1 fused to NanoLuc® luciferase.
-
Transfected cells are plated and incubated.
-
A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of Cdk1 is added to the cells, along with varying concentrations of the unlabeled Cdk1 inhibitor.
-
The inhibitor competes with the tracer for binding to Cdk1-NanoLuc®.
-
Upon addition of the NanoLuc® substrate, energy is transferred from the luciferase donor to the fluorescent tracer acceptor when they are in close proximity (i.e., when the tracer is bound).
-
The BRET signal is measured, and a decrease in the signal with increasing inhibitor concentration indicates displacement of the tracer and therefore, target engagement by the inhibitor. The IC₅₀ value is then determined.[5]
Conclusion
The successful development of a Cdk1 inhibitor relies not only on its biochemical potency but also on its ability to effectively permeate cells and engage its target in the complex intracellular environment. The methodologies and data presentation formats outlined in this guide provide a robust framework for assessing these critical parameters. By systematically evaluating cellular permeability and uptake, researchers can better predict the in vivo efficacy of novel Cdk1 inhibitors and accelerate their path to clinical application. For instance, the CDK1 inhibitor RO-3306 has been shown to effectively arrest human cells at the G2/M border, demonstrating its cellular activity.[1][7] Further studies have shown that prolonged exposure to such inhibitors can induce apoptosis in tumor cells, highlighting their therapeutic potential.[1] The comprehensive profiling of CDK inhibitors in live cells is crucial for understanding their selectivity and mechanism of action.[8][9][10]
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying CDK inhibitor selectivity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying CDK inhibitor selectivity in live cells. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
The Impact of Cdk1 Inhibition on Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 1 (Cdk1) is a master regulator of the cell cycle, primarily known for its essential role in driving mitotic entry. Emerging evidence, however, has unveiled a critical and direct role for Cdk1 in the regulation of global protein synthesis. This function is not restricted to mitosis and is vital for coupling cell proliferation with the biosynthetic demands of a growing cell. Pharmacological inhibition of Cdk1 has been shown to significantly impede protein synthesis through multiple signaling pathways. This technical guide provides an in-depth overview of the mechanisms by which Cdk1 activity influences protein translation, summarizes key quantitative data from seminal studies, details relevant experimental protocols, and visualizes the intricate signaling networks involved. While this guide focuses on the general impact of Cdk1 inhibition, it is important to note that specific data for a compound designated "Cdk1-IN-3" is not available in the current scientific literature. The principles and findings discussed herein are derived from studies utilizing well-characterized Cdk1 inhibitors, such as RO-3306.
Cdk1: A Central Kinase Linking Cell Cycle to Protein Synthesis
Cdk1, in complex with its cyclin partners (primarily Cyclin B), orchestrates the complex cellular events of mitosis.[1][2][3] Beyond this canonical function, Cdk1 has been identified as a positive regulator of global protein synthesis throughout the cell cycle.[4][5] This coupling is crucial for ensuring that cells have the necessary protein repertoire to support growth and division. Inhibition of Cdk1, therefore, not only arrests the cell cycle but also profoundly impacts cellular proteostasis by downregulating translation.[4][6]
Signaling Pathways Modulated by Cdk1 in Protein Synthesis
Cdk1 exerts its influence on protein synthesis through a multi-pronged approach, modulating several key translation control pathways.[4][5]
-
LARP1 and 5'TOP mRNA Translation: A primary mechanism by which Cdk1 promotes protein synthesis is through the phosphorylation of La-related protein 1 (LARP1).[4][5] LARP1 is a key regulator of the translation of mRNAs containing a 5' terminal oligopyrimidine (5'TOP) motif. These 5'TOP mRNAs predominantly encode for ribosomal proteins and other components of the translation machinery. Cdk1-mediated phosphorylation of LARP1 is thought to relieve its repressive activity, thereby promoting the translation of these essential mRNAs and boosting the cell's overall translational capacity.[4][5]
-
eIF2α Signaling: While not an immediate early event, prolonged inhibition of Cdk1 leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[4][6] Phosphorylated eIF2α inhibits the GDP/GTP exchange activity of eIF2B, a crucial step in the initiation of translation. This leads to a general suppression of protein synthesis.
-
4E-BP1 and S6K1 Signaling: Cdk1 activity also intersects with the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. Cdk1 can contribute to the phosphorylation of 4E-binding protein 1 (4E-BP1) and p70 S6 kinase 1 (S6K1), both of which are critical downstream effectors of mTORC1.[1][4] Phosphorylation of 4E-BP1 leads to its dissociation from the cap-binding protein eIF4E, allowing for the assembly of the eIF4F complex and the initiation of cap-dependent translation. Cdk1-dependent activation of S6K1 can further promote translation by phosphorylating various substrates, including ribosomal protein S6.
The following diagram illustrates the central role of Cdk1 in these signaling pathways.
Caption: Cdk1 signaling pathways impacting protein synthesis.
Quantitative Assessment of Cdk1 Inhibition on Protein Synthesis
Studies utilizing the Cdk1 inhibitor RO-3306 have provided quantitative insights into the dose- and time-dependent effects of Cdk1 inhibition on global protein synthesis. The following tables summarize key findings from these studies.
Table 1: Effect of Cdk1 Inhibition on Polysome Abundance
| Cell Line | Cdk1 Inhibitor | Concentration | Treatment Time | % Reduction in Polysomal Ribosomes (approx.) | Reference |
| HeLa | RO-3306 | 10 µM | 1 hour | 10-15% | [4] |
| HeLa | RO-3306 | 10 µM | 4 hours | 25-30% | [4] |
| HeLa | RO-3306 | 10 µM | 16 hours | 40-50% | [4] |
Table 2: Effect of Cdk1 Inhibition on Puromycin Incorporation
| Cell Line | Cdk1 Inhibitor | Concentration | Treatment Time | % Reduction in Puromycin Incorporation (approx.) | Reference |
| HeLa | RO-3306 | 10 µM | 1 hour | 20% | [4] |
| HeLa | RO-3306 | 10 µM | 4 hours | 40% | [4] |
| HeLa | RO-3306 | 10 µM | 16 hours | 60-70% | [4] |
Experimental Protocols for Measuring Protein Synthesis
To assess the impact of Cdk1 inhibitors on protein synthesis, several robust methodologies can be employed. The following sections detail the protocols for two widely used techniques.
Polysome Profiling by Sucrose Density Gradient Centrifugation
This technique separates ribosomal subunits, monosomes, and polysomes based on their sedimentation velocity through a sucrose gradient. A decrease in the polysome fraction relative to the monosome fraction indicates a reduction in translation initiation.
Protocol:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the Cdk1 inhibitor or vehicle control for the desired time.
-
Cycloheximide Treatment: Add cycloheximide (100 µg/mL) to the culture medium and incubate for 5 minutes at 37°C to arrest translating ribosomes on the mRNA.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.
-
Sucrose Gradient Preparation: Prepare linear 10-50% (w/v) sucrose gradients in a suitable buffer.
-
Centrifugation: Carefully layer the cell lysate onto the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to ribosomal subunits, 80S monosomes, and polysomes. The area under the polysome peaks is quantified and compared between different treatment conditions.
The following diagram illustrates the workflow for polysome profiling.
References
- 1. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK1 couples proliferation with protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK1 couples proliferation with protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Cdk1-IN-3: An In-Depth Technical Guide on its Biological Function in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a pivotal regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Cdk1-IN-3 is a selective inhibitor of Cdk1, demonstrating potent anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, impact on cell cycle progression, and induction of apoptosis. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound as a tool for cancer research and therapeutic development.
Core Concepts: Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Cdk1. This inhibition prevents the phosphorylation of Cdk1's downstream substrates, which are essential for the G2/M transition and mitotic progression.
Key attributes of this compound include:
-
Selectivity: this compound exhibits selectivity for Cdk1 over other cyclin-dependent kinases, such as Cdk2 and Cdk5.[1] This selectivity is crucial for minimizing off-target effects and dissecting the specific roles of Cdk1 in cellular processes.
-
Cell Cycle Arrest: By inhibiting Cdk1, this compound effectively halts the cell cycle at the G2/M checkpoint.[1] This prevents cells from entering mitosis, ultimately leading to a cessation of proliferation.
-
Induction of Apoptosis: Prolonged G2/M arrest triggered by Cdk1 inhibition can induce programmed cell death, or apoptosis, in cancer cells.[1][2]
-
Protein Destabilization: Treatment with this compound has been observed to decrease the total protein levels of Cdk1, suggesting a potential role in promoting its degradation.[1]
Data Presentation: Quantitative Analysis
The inhibitory potency of this compound against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy.
| Kinase | IC50 (nM) |
| Cdk1 | 36.8[1] |
| Cdk2 | 305.17[1] |
| Cdk5 | 369.37[1] |
Table 1: In vitro inhibitory activity of this compound against selected cyclin-dependent kinases.
The anti-proliferative activity of this compound has been demonstrated across a panel of cancer cell lines.
| Cell Line Type | Efficacy |
| Pancreatic Cancer | High[1] |
| Melanoma | High[1] |
| Leukemia | High[1] |
| Colon Cancer | High[1] |
| Breast Cancer | High[1] |
Table 2: General efficacy of this compound in various cancer cell line types.
Signaling Pathways
The primary signaling pathway affected by this compound is the cell cycle regulation pathway. By directly inhibiting Cdk1, it disrupts the cascade of events leading to mitosis.
Inhibition of Cdk1 can also lead to the induction of apoptosis through pathways involving the Bcl-2 family of proteins and caspases.
Experimental Protocols
Due to the limited availability of specific published protocols for this compound, the following are generalized yet detailed methodologies for key experiments, adapted from studies involving selective Cdk1 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to analyze the expression levels of proteins involved in the cell cycle and apoptosis following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk1, anti-Cyclin B1, anti-phospho-Histone H3, anti-PARP, anti-Caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a selective and potent inhibitor of Cdk1 with demonstrated anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. Its ability to induce G2/M cell cycle arrest makes it a valuable tool for studying the role of Cdk1 in cancer biology and a promising lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its in vivo efficacy and to identify predictive biomarkers for sensitivity to this compound treatment. This guide provides a foundational understanding of this compound's biological functions and offers detailed protocols to facilitate its investigation in a laboratory setting.
References
- 1. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk1-IN-3: A Technical Guide to its Interaction with the Cdk1/Cyclin B Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (Cdk1), in complex with its regulatory subunit Cyclin B, is the master regulator of the G2/M transition and mitotic entry in the eukaryotic cell cycle. Its activity is essential for the dramatic cellular reorganization required for cell division, making it a key target for anti-cancer therapeutics. Cdk1-IN-3 is a selective small molecule inhibitor of Cdk1. This document provides a comprehensive technical overview of this compound, detailing its biochemical and cellular activity, its interaction with the Cdk1/Cyclin B complex, and the experimental protocols used for its characterization.
Introduction to Cdk1/Cyclin B Signaling
The progression through the cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of cyclin-dependent kinases (CDKs). The Cdk1/Cyclin B complex, also known as the M-phase Promoting Factor (MPF), is the principal driver of mitosis.[1]
The activity of Cdk1 is regulated through multiple mechanisms:
-
Cyclin Binding: Cdk1 is inactive as a monomer and requires binding to its regulatory partner, Cyclin B, for catalytic activity. Cyclin B levels rise during the S and G2 phases, peaking at the G2/M transition.[1]
-
Phosphorylation: The Cdk1/Cyclin B complex is held in an inactive state by inhibitory phosphorylation at Threonine 14 and Tyrosine 15, catalyzed by the Wee1 and Myt1 kinases.[2] At the onset of mitosis, the phosphatase Cdc25 removes these inhibitory phosphates, leading to a rapid surge in Cdk1 activity.[1]
-
Subcellular Localization: The complex is translocated into the nucleus just before nuclear envelope breakdown, allowing it to phosphorylate key nuclear substrates.[3]
Once activated, Cdk1/Cyclin B phosphorylates a multitude of substrates, leading to critical mitotic events such as chromosome condensation, nuclear envelope breakdown, and spindle assembly.[4] Given its central role in cell proliferation, inhibiting Cdk1 activity is a rational strategy for cancer therapy.
This compound: Mechanism of Action and Quantitative Data
This compound is a potent and selective inhibitor of Cyclin-dependent kinase 1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site on the Cdk1 kinase, thereby preventing the phosphorylation of downstream substrates and inducing cell cycle arrest at the G2/M checkpoint.[5]
Biochemical Activity
The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating selectivity for Cdk1.
| Target Kinase | IC₅₀ (nM) |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
| BRAF | 2829 |
| PTK2B | 3632 |
| FGFR | 4626 |
| JAK1 | 5265 |
| IGF1R | 5514 |
| AXL | 5655 |
| Table 1: In vitro inhibitory activity of this compound against a panel of protein kinases. Data sourced from MedchemExpress.[5] |
Cellular Activity
This compound demonstrates potent anti-proliferative effects across various cancer cell lines. This cellular activity is consistent with its biochemical profile, leading to G2/M phase arrest and subsequent inhibition of cell growth.[5]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma (PDAC) | 0.51 |
| PL45 | Pancreatic Ductal Adenocarcinoma (PDAC) | 0.74 |
| Other Cancer Cells* | Melanoma, Leukemia, Colon, Breast | >61% growth inhibition at 10 µM |
| Table 2: Cellular anti-proliferative activity of this compound. Data sourced from MedchemExpress.[5] |
The inhibitor has been shown to downregulate Cdk1 protein levels in vitro and significantly arrest cells in the G2/M phase of the cell cycle.[5]
Experimental Protocols
The following sections detail standardized protocols for key experiments used to characterize Cdk1 inhibitors like this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the activity of Cdk1/Cyclin B by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human Cdk1/Cyclin B1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate peptide (e.g., a peptide derived from Histone H1)
-
ATP
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the appropriate buffer (e.g., Kinase Assay Buffer with DMSO).
-
Set up Kinase Reaction:
-
Add 5 µL of test inhibitor or vehicle (DMSO control) to the wells.
-
Add 20 µL of a master mix containing the Cdk1/Cyclin B1 enzyme and substrate peptide.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[6]
Cell Viability / Anti-Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
Cancer cell lines of interest (e.g., MDA-PATC53, PL45)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization buffer (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Signal Development (MTT Method):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at ~570 nm (for MTT) or luminescence (for CellTiter-Glo®).
-
Analysis: Normalize the results to the vehicle-treated cells and plot the percentage of viability against the inhibitor concentration. Calculate the IC₅₀ value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for a set time (e.g., 24 hours). Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix cells for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a linear scale for the DNA content channel (PI fluorescence).
-
Analysis: Gate on single cells to exclude doublets. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.[7][8]
Western Blot for Cdk1 Protein Levels
This technique is used to assess changes in the expression level of Cdk1 protein following inhibitor treatment.
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cdk1, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells on ice, collect the supernatant (protein lysate) after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against Cdk1, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize Cdk1 levels to the loading control.[9]
Conclusion
This compound is a selective and potent inhibitor of Cdk1, demonstrating clear biochemical and cellular activity consistent with its proposed mechanism of action. By targeting the master regulator of mitosis, this compound effectively blocks the G2/M transition, leading to the inhibition of proliferation in various cancer cell models. The data presented in this guide, along with the detailed experimental protocols, provide a foundational resource for researchers investigating Cdk1 inhibition as a therapeutic strategy and for professionals involved in the development of novel cell cycle-targeted agents. Further studies are warranted to fully elucidate its in vivo efficacy and potential for clinical translation.
References
- 1. Cyclin B - Wikipedia [en.wikipedia.org]
- 2. Multiple Cdk1 inhibitory kinases regulate the cell cycle during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. pnas.org [pnas.org]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. researchgate.net [researchgate.net]
Specificity of Cdk1-IN-3: A Technical Overview for Researchers
An In-depth Guide to the Kinase Selectivity of a Potent Cdk1 Inhibitor
This technical guide provides a detailed analysis of the specificity of Cdk1-IN-3, a potent inhibitor of Cyclin-dependent kinase 1 (Cdk1). Designed for researchers, scientists, and professionals in drug development, this document summarizes the quantitative data on its inhibitory activity, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflow.
Core Data Presentation: Inhibitory Activity of this compound
This compound, also identified as compound 8g in the primary literature, demonstrates significant selectivity for Cdk1 over other cyclin-dependent kinases and a broader panel of kinases. The inhibitory activity, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), is summarized in the table below.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdk1 |
| Cdk1 | 36.8 | 1 |
| Cdk2 | 305.17 | 8.3 |
| Cdk5 | 369.37 | 10.0 |
| AXL | 5655 | 153.7 |
| PTK2B | 3632 | 98.7 |
| FGFR | 4626 | 125.7 |
| JAK1 | 5265 | 143.1 |
| IGF1R | 5514 | 149.8 |
| BRAF | 2829 | 76.9 |
Data sourced from Akl L, et al. European Journal of Medicinal Chemistry. 2022.[1]
Experimental Protocols
The following section details the methodologies employed to ascertain the inhibitory potency and cellular effects of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against Cdk1, Cdk2, Cdk5, and a panel of other kinases was determined using a luminescence-based kinase assay.[1]
Materials:
-
Recombinant human kinases (Cdk1/CycB, Cdk2/CycA, Cdk5/p25, etc.)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound (compound 8g)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Microplates (e.g., 96-well or 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a range of test concentrations.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the microplate.
-
Inhibitor Addition: The serially diluted this compound is added to the reaction mixtures. A DMSO-only control is included to represent 0% inhibition.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for each respective kinase.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: An equal volume of Kinase-Glo® reagent is added to each well. This reagent simultaneously terminates the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer. A lower luminescent signal corresponds to higher kinase activity (more ATP consumed).
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the percent inhibition versus inhibitor concentration data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis via Flow Cytometry
The effect of this compound on the cell cycle was investigated in pancreatic cancer cell lines (MDA-PATC53) known to overexpress Cdk1.[1]
Materials:
-
MDA-PATC53 pancreatic cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: MDA-PATC53 cells are seeded in culture plates and allowed to adhere overnight. The cells are then treated with this compound at a specified concentration (e.g., 0.51 μM, corresponding to its IC50 in this cell line) or with DMSO as a vehicle control.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24 hours).
-
Cell Harvesting: After incubation, both adherent and floating cells are collected, washed with PBS, and harvested by trypsinization.
-
Fixation: The cells are pelleted by centrifugation and resuspended in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells are then fixed at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then resuspended in PI staining solution. This solution stains the cellular DNA, and the inclusion of RNase A ensures that only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is analyzed using cell cycle analysis software. The software generates a histogram where cells are distributed into G0/G1, S, and G2/M phases based on their DNA content. An accumulation of cells in the G2/M phase in the this compound treated sample compared to the control indicates a G2/M cell cycle arrest.[1]
Visualizations
The following diagrams illustrate the experimental workflow for determining kinase inhibition and the cellular consequence of Cdk1 inhibition.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: this compound Mechanism of Cell Cycle Arrest.
References
Methodological & Application
Application Notes and Protocols for Cdk1 Inhibition in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), also known as cell division control protein 2 (cdc2), is a key serine/threonine kinase that plays a pivotal role in regulating the eukaryotic cell cycle, particularly the G2/M transition and progression through mitosis.[1][2] Cdk1 activity is tightly controlled by its association with regulatory subunits called cyclins (primarily cyclin A and cyclin B) and by a series of phosphorylation and dephosphorylation events.[3][4] Dysregulation of Cdk1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
This document provides a detailed protocol for the use of a representative Cyclin-dependent kinase 1 inhibitor in cell culture experiments. While the specific inhibitor "Cdk1-IN-3" was not identified in a comprehensive search of available literature, this protocol is based on established methodologies for potent and selective Cdk1 inhibitors such as RO-3306 and Cdk1/2 Inhibitor III.[5][6] These inhibitors are valuable tools for studying the cellular processes regulated by Cdk1 and for assessing the therapeutic potential of Cdk1 inhibition.
Mechanism of Action
Cdk1, in complex with cyclin B, forms the maturation-promoting factor (MPF), which phosphorylates a multitude of substrate proteins to drive the cell into mitosis.[1] The activation of the Cdk1/cyclin B complex is a critical step for entry into mitosis.[7] Cdk1 inhibitors typically act as ATP-competitive molecules, binding to the ATP pocket of the kinase and preventing the phosphorylation of its substrates.[5] This inhibition of Cdk1 activity leads to a cell cycle arrest, most commonly at the G2/M boundary, preventing cells from entering mitosis.[8] This can ultimately lead to apoptosis in cancer cells that are highly dependent on Cdk1 for proliferation.
Data Presentation: In Vitro and Cellular Activity of Representative Cdk1 Inhibitors
The following table summarizes the inhibitory activity of several known Cdk1 inhibitors against Cdk1 and other kinases, as well as their anti-proliferative effects in various cancer cell lines. This data is provided for comparative purposes and to guide the selection of appropriate inhibitor concentrations.
| Inhibitor Name | Target(s) | IC50 / Ki (nM) | Cell Line Proliferation IC50 (nM) | Reference(s) |
| RO-3306 | Cdk1/cyclin B1 | Ki: 35 | HeLa, T24, SQ20B (Radiosensitization observed) | [2][5] |
| Cdk2/cyclin E | Ki: ~350 | [5] | ||
| Cdk4/cyclin D | Ki: >1750 | [5] | ||
| Cdk1/2 Inhibitor III | Cdk1/cyclin B | IC50: 0.6 | HCT-116: 20 | [6] |
| Cdk2/cyclin A | IC50: 0.5 | HeLa: 35 | [6] | |
| VEGF-R2 | IC50: 32 | A375: 92 | [6] | |
| GSK-3β | IC50: 140 | [6] | ||
| Flavopiridol | Cdk1 | IC50: 30 | Broad anti-proliferative activity | [9][10] |
| Cdk2 | IC50: 100 | [9] | ||
| Cdk4 | IC50: 20 | [9] | ||
| Cdk6 | IC50: 60 | [9] | ||
| Cdk9 | IC50: 10 | [9] | ||
| Dinaciclib | Cdk1 | IC50: 3 | Broad anti-proliferative activity | [9] |
| Cdk2 | IC50: 1 | [9] | ||
| Cdk5 | IC50: 1 | [9] | ||
| Cdk9 | IC50: 4 | [9] |
Experimental Protocols
Reagent Preparation
a. Cdk1 Inhibitor Stock Solution:
-
Solubility: Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). Refer to the manufacturer's data sheet for specific solubility information.
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of the Cdk1 inhibitor powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]
b. Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) as required.
Cell Culture Treatment Protocol
This protocol outlines a general procedure for treating adherent cells with a Cdk1 inhibitor. The optimal cell density, inhibitor concentration, and incubation time should be determined empirically for each cell line and experimental setup.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Cdk1 inhibitor stock solution. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the Cdk1 inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using various methods, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or CellTiter-Glo assays) to determine the effect of the inhibitor on cell growth.
-
Flow Cytometry: To analyze cell cycle distribution (e.g., using propidium iodide staining) and assess for apoptosis (e.g., using Annexin V/PI staining).
-
Western Blotting: To examine the phosphorylation status of Cdk1 substrates (e.g., Histone H3) or the expression levels of cell cycle-related proteins.
-
Immunofluorescence Microscopy: To visualize changes in cellular morphology or the localization of specific proteins.
-
Mandatory Visualizations
Cdk1 Signaling Pathway in Cell Cycle Regulation
Caption: Cdk1 activation and its role in the G2/M transition.
Experimental Workflow for Cell-Based Cdk1 Inhibitor Assay
Caption: A typical workflow for evaluating a Cdk1 inhibitor in cell culture.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of Cdk1 inhibition in cell culture. By understanding the mechanism of action and employing standardized experimental procedures, scientists can effectively utilize Cdk1 inhibitors to dissect the intricate roles of this master regulator of the cell cycle and explore its potential as a therapeutic target in diseases such as cancer. Careful optimization of experimental conditions for each specific cell line and inhibitor is crucial for obtaining robust and reproducible results.
References
- 1. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative Reconstitution of Mitotic CDK1 Activation in Somatic Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An essential role for Cdk1 in S phase control is revealed via chemical genetics in vertebrate cells | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 9. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human CDK1/Cyclin B, His Tag Recombinant Protein (PV3292) [thermofisher.com]
Application Notes and Protocols for Cdk1-IN-3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is a serine/threonine kinase that plays a crucial role in the G2/M phase transition.[1][2][3] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5] Cdk1-IN-3 is a potent and selective ATP-competitive inhibitor of the Cdk1/cyclin B complex, designed for use in high-throughput screening (HTS) to identify novel modulators of the cell cycle and for cancer research. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays.
Mechanism of Action
Cdk1 activity is tightly regulated by its association with cyclins, particularly cyclin B, and by a series of phosphorylation and dephosphorylation events.[1][2][6] The Cdk1/cyclin B complex, also known as the M-phase promoting factor (MPF), phosphorylates a multitude of substrates to drive mitotic entry.[7][8] this compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic cleft of Cdk1, thereby preventing the phosphorylation of its downstream substrates.[1]
Cdk1 Signaling Pathway
The following diagram illustrates the central role of Cdk1 in cell cycle progression.
Caption: Cdk1 activation and its role in the G2/M transition.
Quantitative Data
The following tables summarize the key performance metrics of this compound in various assays.
Table 1: Biochemical Assay Performance
| Parameter | Value | Conditions |
| IC50 (Cdk1/cyclin B) | 15 nM | 10 µM ATP, 30 min incubation |
| Mechanism of Action | ATP-competitive | Lineweaver-Burk analysis |
| Z'-factor | 0.85 | 384-well plate format |
Table 2: Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| Cdk1/cyclin B | 15 |
| Cdk2/cyclin A | 850 |
| Cdk4/cyclin D1 | >10,000 |
| Cdk5/p25 | 1,200 |
| Cdk9/cyclin T1 | >10,000 |
Table 3: Cell-Based Assay Performance
| Parameter | Value | Cell Line |
| EC50 (Cell Proliferation) | 150 nM | HeLa (human cervical cancer) |
| EC50 (G2/M Arrest) | 120 nM | HCT116 (human colon cancer) |
| Cytotoxicity (CC50) | > 10 µM | HEK293 (non-cancerous) |
Experimental Protocols
Biochemical HTS Assay for Cdk1 Inhibition
This protocol describes a luminescent kinase assay to measure the activity of Cdk1 and the inhibitory potential of compounds like this compound. The assay quantifies the amount of ATP remaining in the reaction after kinase-mediated phosphorylation.
Materials:
-
Recombinant human Cdk1/cyclin B enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound (or test compounds)
-
384-well white, opaque plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: A typical workflow for a high-throughput biochemical kinase assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound or test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only for high (no inhibition) and no enzyme for low (100% inhibition) controls.
-
Enzyme and Substrate Addition: Prepare a master mix of Cdk1/cyclin B and Histone H1 in assay buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Cdk1.
-
Kinase Reaction: Incubate the plate at 30°C for 30 minutes.
-
Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.
Cell-Based HTS Assay for G2/M Cell Cycle Arrest
This protocol uses high-content imaging to quantify the percentage of cells arrested in the G2/M phase of the cell cycle upon treatment with this compound.
Materials:
-
HeLa or HCT116 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compounds)
-
Hoechst 33342 (for nuclear staining)
-
Anti-phospho-Histone H3 (Ser10) antibody (a marker for mitotic cells)
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
384-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that will result in 50-70% confluency at the time of analysis. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a dilution series of this compound or test compounds for 24 hours.
-
Cell Fixation and Permeabilization:
-
Carefully remove the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (anti-phospho-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging: Acquire images of the stained cells using a high-content imaging system. Use channels for DAPI (Hoechst) and the secondary antibody's fluorophore.
-
Image Analysis: Use image analysis software to:
-
Identify individual cells based on the nuclear stain (Hoechst).
-
Quantify the fluorescence intensity of the phospho-Histone H3 signal within each nucleus.
-
Set a threshold to classify cells as positive (in G2/M) or negative for the phospho-Histone H3 marker.
-
-
Data Analysis: Calculate the percentage of G2/M arrested cells for each treatment condition and determine the EC₅₀ values.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in biochemical assay | Inaccurate pipetting; Reagent instability | Calibrate pipettes; Prepare fresh reagents; Ensure proper mixing |
| Low Z'-factor in biochemical assay | Suboptimal enzyme or ATP concentration; Short incubation times | Optimize enzyme and ATP concentrations; Increase incubation time |
| High background in cell-based assay | Non-specific antibody binding; Insufficient washing | Increase blocking time; Increase number of wash steps |
| Weak signal in cell-based assay | Low primary antibody concentration; Cell detachment | Optimize antibody concentration; Handle plates gently during washing steps |
Conclusion
This compound is a valuable tool for investigating the role of Cdk1 in cell cycle control and for identifying novel anti-cancer agents. The provided protocols offer robust and reproducible methods for its application in high-throughput screening campaigns. Careful optimization of assay conditions is recommended to ensure high-quality and reliable data.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cdk1-IN-3: Application Notes and Protocols for Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cdk1-IN-3 in live-cell imaging studies. This compound is a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), a key regulator of the cell cycle, making it a valuable tool for investigating cell cycle progression, mitosis, and the effects of Cdk1 inhibition in real-time.
Introduction
Cyclin-Dependent Kinase 1 (Cdk1), also known as cell division control protein 2 homolog (Cdc2), is a pivotal serine/threonine kinase that governs the G2/M transition and progression through mitosis in eukaryotic cells.[1][2] Its activity is tightly regulated by association with regulatory subunits called cyclins, primarily cyclin A and cyclin B.[3][4] Dysregulation of Cdk1 activity is a hallmark of cancer, making it a significant target for therapeutic intervention.[5] this compound is a potent and selective small molecule inhibitor of Cdk1, enabling the temporal and reversible control of Cdk1 activity in living cells. This allows for detailed investigation of its downstream signaling pathways and the dynamic cellular processes it regulates. Live-cell imaging provides a powerful methodology to observe the effects of Cdk1 inhibition on individual cells in real-time, offering insights into cell cycle arrest, mitotic defects, and other cellular phenotypes.[6][7]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound and its effects on various cancer cell lines.
| Target | IC50 (nM) | Cell Line | Effect | IC50 (µM) |
| Cdk1 | 36.8 [8] | MDA-PATC53 (Pancreatic) | Growth Inhibition | 0.51[8] |
| Cdk2 | 305.17[8] | PL45 (Pancreatic) | Growth Inhibition | 0.74[8] |
| Cdk5 | 369.37[8] | Various Cancer Cells (PDAC, melanoma, leukemia, colon, breast) | Growth Inhibition (>61%) | - |
| AXL | 5655[8] | |||
| PTK2B | 3632[8] | |||
| FGFR | 4626[8] | |||
| JAK1 | 5265[8] | |||
| IGF1R | 5514[8] | |||
| BRAF | 2829[8] |
Signaling Pathway and Mechanism of Action
Cdk1 activity is central to the control of the cell cycle. The diagrams below illustrate the Cdk1 signaling pathway and the mechanism of action of this compound.
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdk1 and preventing the phosphorylation of its downstream substrates, thereby arresting cells in the G2/M phase of the cell cycle.[8]
Experimental Protocols
The following protocols provide a general framework for using this compound in live-cell imaging experiments. Optimization of concentrations, incubation times, and imaging parameters may be required for specific cell lines and experimental questions.
Materials
-
This compound (powder)
-
Anhydrous DMSO
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Cell line of interest
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2)
-
Optional: Fluorescent cell cycle indicators (e.g., FUCCI probes) or nuclear stains (e.g., Hoechst 33342)
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Live-Cell Imaging Protocol
-
Cell Seeding:
-
Seed the cells of interest onto live-cell imaging compatible plates or dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Culture the cells in their appropriate growth medium at 37°C and 5% CO2 for 24-48 hours.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line and desired effect.
-
-
Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.
-
Identify several fields of view with healthy, well-distributed cells.
-
-
Baseline Imaging:
-
Acquire images of the selected fields of view before adding the inhibitor. This will serve as the "time 0" baseline. Capture images in brightfield/phase-contrast and any relevant fluorescence channels.
-
-
Inhibitor Addition:
-
Carefully remove the existing medium from the dish and replace it with the medium containing the desired concentration of this compound. Alternatively, for a less disruptive addition, a small volume of a more concentrated this compound solution can be gently added to the existing medium to reach the final desired concentration. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
-
-
Time-Lapse Imaging:
-
Immediately begin time-lapse image acquisition. The frequency and duration of imaging will depend on the specific biological question. For observing mitotic arrest, imaging every 10-30 minutes for 12-24 hours is a good starting point.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.[9]
-
-
Data Analysis:
-
Analyze the acquired images to quantify various parameters, such as:
-
Percentage of cells arrested at the G2/M boundary (characterized by a rounded morphology and condensed chromatin).
-
Duration of mitosis.
-
Incidence of mitotic errors (e.g., chromosome mis-segregation, cytokinesis failure).
-
Changes in cell morphology.
-
Analysis of fluorescent reporter localization and intensity if applicable.
-
-
Expected Results
Treatment of asynchronous cell populations with this compound is expected to induce a cell cycle arrest in the G2/M phase.[8] This is typically observed as an accumulation of rounded-up cells. In live-cell imaging, this will manifest as an increasing number of cells entering a rounded state but failing to progress through anaphase and cytokinesis. At higher concentrations or with prolonged exposure, this compound may induce apoptosis.
Troubleshooting
-
Low Efficacy: If the expected G2/M arrest is not observed, consider increasing the concentration of this compound or the incubation time. Ensure the inhibitor stock solution is properly prepared and stored.
-
High Cell Death: If excessive cell death is observed, reduce the concentration of this compound or the duration of the experiment.
-
Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment, or photobleaching of fluorescent reporters), optimize imaging parameters by reducing light exposure.
-
Inhibitor Precipitation: If the inhibitor precipitates in the culture medium, ensure the final DMSO concentration is low (typically <0.5%) and that the inhibitor is fully dissolved in the medium before adding to the cells.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of Cdk1 in live-cell imaging studies, contributing to a deeper understanding of cell cycle regulation and its implications in health and disease.
References
- 1. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. WikiGenes - Cdk1 - cyclin-dependent kinase 1 [wikigenes.org]
- 4. youtube.com [youtube.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. High-resolution time-lapse imaging of cell response to CDK2-inhibition [nanolive.com]
- 7. Live-cell imaging provides direct evidence for a threshold in CDK activity at the G2/M transition | bioRxiv [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of Cdk1-IN-3 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, plays a crucial role in the G2/M phase transition.[1] Its dysregulation is frequently observed in various cancers, making it a prime target for therapeutic intervention.[1] Cdk1-IN-3 is a selective inhibitor of CDK1 with a reported IC50 of 36.8 nM.[2] This compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase and decreasing CDK1 protein levels.[2] These application notes provide a detailed protocol for utilizing Western blotting to analyze the effects of this compound on cultured cells, focusing on CDK1 and related signaling pathways.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | CDK1 | [2] |
| IC50 (CDK1) | 36.8 nM | [2] |
| IC50 (CDK2) | 305.17 nM | [2] |
| IC50 (CDK5) | 369.37 nM | [2] |
| Effective Concentration in Cells | 0 - 10 µM | [2] |
| Observed Effect at 0.51 µM | Decreased CDK1 protein level | [2] |
| Solvent | DMSO | [3] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Primary Antibody | Supplier Example | Recommended Dilution |
| Anti-CDK1 | Proteintech (19532-1-AP) | 1:1000 - 1:5000 |
| Anti-phospho-CDK1 (Tyr15) | MedchemExpress | Refer to datasheet |
| Anti-Cyclin B1 | Cell Signaling Technology | Refer to datasheet |
| Anti-GAPDH (Loading Control) | Any reputable supplier | Refer to datasheet |
| Anti-β-Actin (Loading Control) | Any reputable supplier | Refer to datasheet |
| Secondary Antibody (HRP-conjugated) | Any reputable supplier | 1:2000 - 1:10000 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HCT-116) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adhesion: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[2]
Cell Lysis and Protein Quantification
-
Washing: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the samples briefly.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (e.g., 10-12% for CDK1). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended as a blocking agent to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CDK1) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-Actin).
Mandatory Visualization
CDK1 Signaling Pathway and Inhibition
References
Application Notes and Protocols: CDK1 Inhibitors in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific preclinical or clinical data was found for the compound "Cdk1-IN-3" in publicly available resources. The following application notes and protocols are based on data from other well-characterized CDK1 inhibitors, namely RO-3306 , Roscovitine , and Dinaciclib , and are intended to provide a general framework for research in this area.
Introduction
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, primarily driving the transition from G2 to M phase.[1] Its overexpression is a common feature in many cancers and is often associated with poor prognosis.[2] Inhibition of CDK1 represents a promising therapeutic strategy to induce cell cycle arrest and apoptosis in tumor cells.[2] Preclinical studies have demonstrated that combining CDK1 inhibitors with conventional chemotherapy can lead to synergistic or additive anti-tumor effects, potentially overcoming drug resistance and improving therapeutic outcomes.[3][4] This document provides a summary of preclinical data, detailed experimental protocols, and visual representations of the underlying mechanisms for combining CDK1 inhibitors with chemotherapy.
Data Presentation: Efficacy of CDK1 Inhibitors in Combination Therapy
The following tables summarize the quantitative data from preclinical studies on the combination of selected CDK1 inhibitors with various chemotherapy drugs.
Table 1: In Vitro Synergistic Effects of Dinaciclib and Cisplatin in Ovarian Cancer Cells [3]
| Cell Line | Dinaciclib IC50 (nM) | Cisplatin IC50 (µM) | Combination Effect |
| A2780 | 11 | 3 | Synergistic |
| OVCAR3 | Not Specified | Not Specified | Synergistic |
Table 2: In Vivo Efficacy of Dinaciclib and Cisplatin in an A2780 Xenograft Model [3]
| Treatment Group | Tumor Growth Inhibition Rate (%) |
| Dinaciclib alone | 57.7 |
| Cisplatin alone | 42.8 |
| Dinaciclib + Cisplatin | 80.7 |
Table 3: Synergistic Effects of Roscovitine with Chemotherapeutic Drugs in Colorectal Cancer Cells [5][6]
| Cell Line | Chemotherapy Drug | Roscovitine Concentration (µg/mL) | Fold Enhancement of Efficacy |
| SW837 | Doxorubicin | 5 | 3.0 x 10³ |
| SW837 | Doxorubicin | 10 | 130 x 10³ |
| SW837 | 5-Fluorouracil | 5 | 8.42 x 10³ |
| SW837 | 5-Fluorouracil | 10 | 5.28 x 10³ |
| SW837 | Paclitaxel | 5 | Not Specified |
| SW837 | Vinblastine | 5 | Not Specified |
Table 4: Antitumor Effect of Roscovitine in Combination with Irradiation in MDA-MB-231 Xenografts [7]
| Treatment Group | Tumor Growth Inhibition (%) |
| Roscovitine alone | No significant effect |
| Irradiation alone | 54 |
| Roscovitine + Irradiation | 73 |
Table 5: Additive Apoptotic Effect of RO-3306 and Doxorubicin in AML Cells [8]
| Cell Line | Treatment | Interaction |
| OCI-AML-3 | RO-3306 + Doxorubicin | Additive |
| MOLM-13 | RO-3306 + Doxorubicin | Additive |
| HL-60 | RO-3306 + Doxorubicin | Antagonistic |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical studies.
Protocol 1: In Vitro Synergy Assessment of Dinaciclib and Cisplatin in Ovarian Cancer Cells[3]
1. Cell Culture:
-
A2780 and OVCAR3 ovarian cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
2. Drug Preparation:
-
Dinaciclib and cisplatin are dissolved in DMSO to create stock solutions and stored at -20°C. Working solutions are prepared by diluting the stock solutions in culture medium.
3. Cell Viability Assay (MTT):
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.
-
Cells are treated with various concentrations of dinaciclib (0.001, 0.003, 0.01, 0.03 µM), cisplatin (0.3, 1, 3, 10, 30 µM), or a combination of both for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each drug is calculated.
-
The combination index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism: CI < 1, additive effect: CI = 1, antagonism: CI > 1).
Protocol 2: In Vivo Xenograft Study of Dinaciclib and Cisplatin[3]
1. Animal Model:
-
Female BALB/c nude mice (4-6 weeks old) are used.
-
1x10⁷ A2780 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
2. Treatment Schedule:
-
When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to four groups:
-
Control (vehicle)
-
Dinaciclib (40 mg/kg, intraperitoneally, once daily)
-
Cisplatin (3 mg/kg, intraperitoneally, once daily)
-
Dinaciclib + Cisplatin
-
-
Treatment is administered for a specified period (e.g., 21 days).
3. Tumor Measurement:
-
Tumor volume is measured every 3 days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
4. Statistical Analysis:
-
Tumor growth curves are plotted.
-
The tumor growth inhibition rate is calculated for each treatment group compared to the control group.
-
Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining[9]
1. Cell Treatment:
-
A2780 or OVCAR3 cells are treated with dinaciclib (e.g., 0.01 µM), cisplatin (e.g., 3 µM), or the combination for 48 hours.
2. Staining:
-
Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
-
The stained cells are analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CDK1 inhibition potentiates chemotherapy-induced apoptosis.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating CDK1 inhibitor combinations.
Logical Relationship Diagram
Caption: Rationale for combining CDK1 inhibitors with chemotherapy.
References
- 1. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roscovitine synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roscovitine synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative effect of roscovitine and irradiation targets angiogenesis and induces vascular destabilization in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk1-IN-3 in Cell Cycle Arrest Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk1-IN-3, a potent inhibitor of Cyclin-dependent kinase 1 (Cdk1), to establish cell cycle arrest models. This document includes detailed protocols for inducing and verifying cell cycle arrest, quantitative data on the inhibitor's efficacy, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Cdk1 and Cell Cycle Regulation
Cyclin-dependent kinase 1 (Cdk1), also known as cell division control protein 2 (cdc2), is a key serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from G2 phase to mitosis (M phase).[1][2] The activity of Cdk1 is tightly controlled by its association with regulatory proteins called cyclins, primarily cyclin A and cyclin B.[3][4] The Cdk1/cyclin B complex, often referred to as the M-phase promoting factor (MPF), phosphorylates a multitude of substrate proteins to orchestrate the complex events of mitosis, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[1]
Given its essential role in cell division, Cdk1 has emerged as a significant target for cancer therapy.[2] Inhibiting Cdk1 activity can lead to cell cycle arrest, preventing uncontrolled proliferation of cancer cells. This compound is a potent and selective inhibitor of Cdk1, making it a valuable tool for studying the molecular mechanisms of cell cycle control and for developing novel anti-cancer therapeutics.
This compound: A Potent Inhibitor for Cell Cycle Arrest
This compound, also referred to as Cdk1/2 Inhibitor III, is a highly effective small molecule inhibitor of Cdk1 and Cdk2.[5] Its potent activity allows for the creation of robust cell cycle arrest models, primarily at the G2/M transition, which is the primary checkpoint controlled by Cdk1.[1]
Quantitative Data for this compound
The following tables summarize the inhibitory activity of this compound against its primary targets and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [5]
| Target | IC₅₀ (nM) |
| Cdk1/cyclin B | 0.6 |
| Cdk2/cyclin A | 0.5 |
| VEGF-R2 | 32 |
| GSK-3β | 140 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT-116 | Colon Carcinoma | 20 |
| HeLa | Cervical Cancer | 35 |
| A375 | Malignant Melanoma | 92 |
Signaling Pathway of Cdk1-Mediated G2/M Transition and Inhibition by this compound
The activity of Cdk1 is meticulously regulated by a series of phosphorylation and dephosphorylation events. The following diagram illustrates the key players in the Cdk1 signaling pathway and the point of intervention by this compound.
Caption: Cdk1 signaling pathway at the G2/M transition and its inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for using this compound to induce cell cycle arrest and for subsequent analysis. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow for Creating a Cell Cycle Arrest Model
This diagram outlines the general steps involved in using this compound to create and validate a cell cycle arrest model.
Caption: General experimental workflow for inducing and analyzing cell cycle arrest with this compound.
Protocol 1: Induction of Cell Cycle Arrest with this compound
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-60% confluency).
-
Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 10 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a period sufficient to induce cell cycle arrest. A common incubation time is 16-24 hours, which is approximately one cell cycle for many cancer cell lines.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. For flow cytometry and Western blotting, trypsinize the cells, wash with PBS, and proceed to the respective protocols.
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
Materials:
-
Harvested cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the harvested cell pellet in 1 ml of ice-cold PBS. Add the cell suspension dropwise into 4 ml of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with 5 ml of PBS.
-
Staining: Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Treatment with this compound is expected to result in an accumulation of cells in the G2/M phase.
Protocol 3: Verification of Cell Cycle Arrest by Western Blotting
Materials:
-
Harvested cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-Cdk1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the harvested cells in an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against key cell cycle markers. A decrease in phospho-Histone H3 (Ser10), a marker for mitosis, would indicate a G2 arrest. Changes in the levels of Cyclin B1 can also be monitored.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a powerful research tool for creating cell cycle arrest models. Its high potency and selectivity for Cdk1 allow for precise manipulation of the cell cycle, facilitating a deeper understanding of its regulation and the identification of potential therapeutic strategies targeting cell proliferation. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CDK1 Inhibitors in Xenograft Mouse Models of Cancer
Note to the anwender: The following application notes and protocols are a synthesis of information regarding the use of various Cyclin-Dependent Kinase 1 (CDK1) inhibitors in preclinical xenograft mouse models of cancer. As of the latest literature search, no specific data was found for a compound designated "Cdk1-IN-3". The information provided is therefore based on the broader class of CDK1 inhibitors and is intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, is crucial for the G2/M transition.[1][2] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[1][3] This makes CDK1 an attractive therapeutic target for cancer treatment.[4][5] The use of CDK1 inhibitors has shown promise in preclinical studies by inducing cell cycle arrest, apoptosis, and reducing tumor growth in various cancer models.[1][6] Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to evaluate the in vivo efficacy and safety of novel therapeutic agents like CDK1 inhibitors.
Data Presentation: Efficacy of CDK1 Inhibitors in Xenograft Models
The following table summarizes the reported efficacy of several CDK1-targeting inhibitors in various cancer xenograft models. This data highlights the potential of this class of compounds in inhibiting tumor growth in vivo.
| Inhibitor Name | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Dinaciclib | Pancreatic Ductal Adenocarcinoma (PDAC) | Subcutaneous PDAC mouse models | Not Specified | Inhibited tumor growth in 10 out of 10 models; significant growth reduction (>40%) in 8 out of 10. | [6] |
| Dinaciclib | Pancreatic Ductal Adenocarcinoma (PDAC) | Transgenic mouse model | Not Specified | Delayed tumor progression and increased overall survival from 31 to 57 days. | [6] |
| RO-3306 | Ovarian Cancer | Genetically engineered mouse model (KpB) | Not Specified (4-week treatment) | Significant decrease in tumor weight under both obese and lean conditions. | [1] |
| AZD5438 | Melanoma | 1205Lu xenografts | Oral administration | Reduction in tumor volume and a 10-fold lower tumor-initiating cell (TIC) frequency. | [7] |
| SNS-032 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 xenografts in humanized mice | Suboptimal dosing | Partially restricted tumor growth and enhanced tumor infiltration of human immune cells. | [8] |
| THZ1 (CDK7 inhibitor with indirect effects on CDK1) | Ovarian Cancer | HEY or ES-2 xenografts | 10 mg/kg twice daily | Not specified, but CDK7 ablation significantly impaired tumor xenograft formation. | [9] |
Signaling Pathway
CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle. Its activity is tightly controlled by phosphorylation and dephosphorylation events. Deregulation of the CDK1 pathway can lead to uncontrolled cell proliferation, a hallmark of cancer.
Caption: CDK1/Cyclin B complex activation and its role in cancer proliferation.
Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of a CDK1 inhibitor in a subcutaneous xenograft mouse model. This protocol should be adapted based on the specific cell line, inhibitor characteristics, and research question.
Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line with documented CDK1 expression or dependency.
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10^7 cells/mL). For some cell lines, a mixture with Matrigel may be required to support tumor growth.[9]
Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) of a specific age and gender.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject the prepared cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]
Drug Preparation and Administration
-
Inhibitor Formulation: Prepare the CDK1 inhibitor in a suitable vehicle (e.g., 10% DMSO in D5W).[9] The formulation should be sterile and appropriate for the chosen route of administration.
-
Dosing: Determine the appropriate dose and schedule based on preliminary in vitro data and any available pharmacokinetic studies.
-
Administration: Administer the inhibitor and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage).
Efficacy Evaluation
-
Tumor Growth Measurement: Continue to measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and a portion can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or snap-frozen for molecular analysis (e.g., Western blotting to confirm target engagement).
Experimental Workflow Diagram
References
- 1. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Investigating the DNA Damage Response Using Cdk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1) is a master regulator of the cell cycle, primarily known for its essential role in driving cells into mitosis.[1] Emerging evidence, however, has revealed a multifaceted role for Cdk1 in the DNA Damage Response (DDR), a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity.[1][2] Cdk1 activity is crucial for the efficient repair of DNA double-strand breaks (DSBs) through homologous recombination (HR) and for maintaining the stability of replication forks.[3] Inhibition of Cdk1 can therefore compromise these repair processes, leading to an accumulation of DNA damage and sensitizing cancer cells to DNA-damaging agents.[2][4]
Cdk1-IN-3 is a selective inhibitor of Cdk1, offering a valuable tool to dissect the specific roles of Cdk1 in the DDR. Understanding how this compound impacts cellular responses to DNA damage can provide insights into novel therapeutic strategies, particularly in oncology. These application notes provide a comprehensive guide for utilizing this compound to investigate the DNA damage response, including detailed experimental protocols and data presentation frameworks.
This compound: A Selective Cdk1 Inhibitor
This compound is a potent and selective inhibitor of Cdk1. Its inhibitory activity against related kinases has been characterized, demonstrating a favorable selectivity profile for dissecting Cdk1-specific functions.
| Kinase | IC50 (nM) |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
Table 1: In vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases. This data is crucial for designing experiments with appropriate concentrations to ensure maximal selectivity for Cdk1.
Investigating the DNA Damage Response with this compound
The following sections outline key experiments to elucidate the effects of this compound on the DNA damage response.
Induction of DNA Damage Response Signaling
Inhibition of Cdk1 is expected to induce a DNA damage response, which can be monitored by the phosphorylation of key DDR proteins. A primary marker of DNA double-strand breaks is the phosphorylation of histone H2AX at serine 139, forming γH2AX.[5] The recruitment of other DDR proteins to sites of damage, such as ATM and ATR, can also be assessed.[6]
Experimental Protocol: Western Blotting for DDR Markers
This protocol describes the detection of key DNA damage response proteins by Western blotting following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
DNA damaging agent (e.g., etoposide, doxorubicin - optional, as a positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM (Ser1981), anti-phospho-ATR (Ser428), anti-Cdk1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., etoposide).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Presentation:
| Treatment | Concentration (µM) | Time (h) | p-ATM/ATM Ratio | p-ATR/ATR Ratio | γH2AX/H2AX Ratio | Cdk1/Actin Ratio |
| Vehicle | - | 24 | ||||
| This compound | 0.1 | 24 | ||||
| This compound | 1 | 24 | ||||
| This compound | 10 | 24 | ||||
| Etoposide | 10 | 24 |
Table 2: Example table for structuring quantitative data from Western blot analysis of DDR markers. Ratios of phosphorylated to total protein and target protein to a loading control should be calculated.
This compound induced DNA damage signaling pathway.
Visualization of DNA Damage Foci
Immunofluorescence microscopy allows for the direct visualization of DNA damage foci within the nucleus. The formation of distinct nuclear foci containing proteins like γH2AX and 53BP1 is a hallmark of the cellular response to DSBs.
Experimental Protocol: Immunofluorescence for γH2AX Foci
This protocol details the staining and visualization of γH2AX foci in cells treated with this compound.
Materials:
-
This compound
-
Cells grown on coverslips
-
DNA damaging agent (e.g., etoposide)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. After adherence, treat with this compound as described in the Western blotting protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Wash with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-γH2AX primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides using mounting medium. Acquire images using a fluorescence microscope.
Data Presentation:
| Treatment | Concentration (µM) | Average γH2AX Foci per Cell | Percentage of Foci-Positive Cells (>10 foci) |
| Vehicle | - | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Etoposide | 10 |
Table 3: Example table for quantifying γH2AX foci formation. Data should be collected from a statistically significant number of cells for each condition.
Experimental workflow for γH2AX immunofluorescence.
Assessment of Cell Cycle Progression
The DNA damage response often leads to cell cycle arrest to allow time for DNA repair. Cdk1 inhibition is known to affect cell cycle progression. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the preparation and analysis of cells for cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
This compound
-
Cell culture reagents
-
70% Ethanol (ice-cold)
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Data Presentation:
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Table 4: Example table for presenting cell cycle analysis data. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.
Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound is a valuable chemical probe for investigating the intricate roles of Cdk1 in the DNA damage response. By employing the protocols and data presentation frameworks outlined in these application notes, researchers can systematically evaluate the effects of Cdk1 inhibition on DDR signaling, the formation of DNA damage foci, and cell cycle progression. These studies will contribute to a deeper understanding of Cdk1's function in maintaining genomic stability and may inform the development of novel cancer therapies that exploit vulnerabilities in the DNA damage response network.
References
- 1. oncotarget.com [oncotarget.com]
- 2. CDK1 promotes nascent DNA synthesis and induces resistance of cancer cells to DNA-damaging therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Cdk1-IN-3: A Potent Tool for Interrogating Kinase Signaling in Research and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, plays a pivotal role in the G2/M phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Cdk1-IN-3 is a selective inhibitor of Cdk1, offering a valuable tool for dissecting the intricate signaling pathways governed by this kinase. These application notes provide a comprehensive overview of this compound, including its biochemical activity, cellular effects, and detailed protocols for its use in studying kinase signaling.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
The inhibitory activity of this compound was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
| AXL | 5655 |
| PTK2B | 3632 |
| FGFR | 4626 |
| JAK1 | 5265 |
| IGF1R | 5514 |
| BRAF | 2829 |
Data sourced from publicly available information.
Cellular Activity of this compound
This compound has been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.51 |
| PL45 | Pancreatic Ductal Adenocarcinoma | 0.74 |
Data sourced from publicly available information. This compound also demonstrated over 61% growth inhibition in melanoma, leukemia, colon, and breast cancer cell lines at a concentration of 10 µM after 24 hours of treatment.[1]
Signaling Pathways and Experimental Workflows
Cdk1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of the Cdk1/Cyclin B complex in the G2/M transition of the cell cycle and indicates the point of inhibition by this compound.
References
Application Notes: Cdk1-IN-3 for Inducing Apoptosis in Tumor Cells
References
- 1. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk1/Cyclin B1 Controls Fas-Mediated Apoptosis by Regulating Caspase-8 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity to cdk1-inhibition is modulated by p53 status in preclinical models of embryonal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
Cdk1-IN-3: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, has emerged as a significant player in the pathology of various neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). In post-mitotic neurons, the aberrant reactivation of Cdk1 is linked to pathological processes such as tau hyperphosphorylation, leading to the formation of neurofibrillary tangles (NFTs), and neuronal apoptosis.[1] Cdk1-IN-3 is a selective inhibitor of Cdk1, offering a valuable tool for investigating the role of Cdk1 in these complex disorders and for exploring its potential as a therapeutic target. This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease research.
This compound: Quantitative Data and Kinase Selectivity
This compound demonstrates high selectivity for Cdk1. The following table summarizes its inhibitory activity against a panel of kinases.
| Kinase | IC50 (nM) |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
| AXL | 5655 |
| PTK2B | 3632 |
| FGFR | 4626 |
| JAK1 | 5265 |
| IGF1R | 5514 |
| BRAF | 2829 |
Data sourced from MedchemExpress.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
References
Troubleshooting & Optimization
Cdk1-IN-3 solubility and stability in culture media
Welcome to the technical support center for Cdk1-IN-3. This guide provides detailed information for researchers, scientists, and drug development professionals on the solubility, stability, and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). It functions by targeting the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of Cdk1 substrates, which are crucial for the progression of the cell cycle, particularly the G2/M transition.[1]
Q2: What is the appearance and recommended storage for this compound powder?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the powder at -20°C.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Ensure the powder is fully dissolved by vortexing or brief sonication.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]
Troubleshooting Guide
Problem 1: this compound precipitated in the cell culture medium upon dilution from the DMSO stock.
-
Cause: This is a common issue with hydrophobic compounds when they are transferred from a high-concentration organic solvent stock to an aqueous medium. The rapid change in solvent polarity can cause the compound to fall out of solution.
-
Solution 1: Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of media, perform a serial or stepwise dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the rest of the media.
-
Solution 2: Pre-warming the Media: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help maintain solubility.
-
Solution 3: Increase Final DMSO Concentration (with caution): If precipitation persists, you might consider slightly increasing the final DMSO concentration, but not exceeding a level that is toxic to your specific cell line (typically not above 1%). Always validate the DMSO tolerance of your cells.[2]
Problem 2: I am not observing the expected G2/M cell cycle arrest.
-
Cause 1: Insufficient Inhibitor Concentration: The effective concentration can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
-
Cause 2: Instability of the Inhibitor in Culture Media: The compound may degrade over the course of a long incubation period.
-
Solution: For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.
-
-
Cause 3: Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms.
-
Solution: Confirm Cdk1 expression and activity in your cell line. You may also try a different Cdk1 inhibitor with a distinct chemical scaffold.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
Data sourced from MedchemExpress.[1]
Table 2: General Storage and Stability Recommendations
| Form | Storage Temperature | General Stability |
| Solid Powder | -20°C | Refer to Certificate of Analysis for lot-specific data |
| In DMSO | -80°C | Refer to Certificate of Analysis for lot-specific data |
Note: Specific solubility and stability data for this compound in various solvents and culture media are not publicly available. The information provided is based on general guidelines for similar small molecule inhibitors.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Calculate the required mass of this compound powder to make a 10 mM stock solution (Molecular Weight can be found on the vendor's datasheet).
-
Aseptically add the calculated volume of 100% DMSO to the vial of this compound powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Warm the required volume of cell culture medium to 37°C.
-
To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Recommended Dilution Method: To avoid precipitation, add 1 µL of the 10 mM DMSO stock solution to 999 µL of pre-warmed cell culture medium.
-
Immediately vortex the diluted solution gently to ensure homogeneity.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Add the working solution to your cell culture plates to achieve the desired final concentration.
-
Visualizations
Figure 1: Simplified Cdk1 signaling pathway in the cell cycle.
Figure 2: Experimental workflow for this compound solution preparation.
References
Determining optimal Cdk1-IN-3 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of Cdk1-IN-3 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key regulator of cell cycle progression, particularly at the G2/M transition and during mitosis.[1][2] Cdk1, in complex with its regulatory subunit Cyclin B, phosphorylates a multitude of substrate proteins to orchestrate the complex events of mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation.[1][3] this compound exerts its effect by binding to the ATP-binding pocket of Cdk1, thereby preventing the phosphorylation of its downstream targets and inducing cell cycle arrest.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: For a cell-based assay, a good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Based on data from similar Cdk1 inhibitors like RO-3306, a typical starting range for a dose-response experiment would be from 10 nM to 10 µM.[4] It is recommended to test a wide range of concentrations initially to capture the full dose-response curve.
Q3: How does the Ki value of this compound relate to the effective concentration in an experiment?
A3: The Ki (inhibition constant) represents the concentration of the inhibitor required to occupy 50% of the target enzyme's active sites. However, the effective concentration in an experiment, particularly in a cellular context, is influenced by several other factors including:
-
Target protein concentration: The concentration of Cdk1 in the cell or extract can significantly impact the required inhibitor concentration.[5]
-
ATP concentration: As this compound is an ATP-competitive inhibitor, the cellular concentration of ATP will affect its potency.
-
Cell permeability and efflux: The ability of the compound to cross the cell membrane and its potential removal by cellular efflux pumps will influence the intracellular concentration.
Generally, a concentration of at least 10 times the Ki value is recommended to achieve greater than 90% inhibition in a biochemical assay.[5] However, for cell-based assays, empirical determination through a dose-response experiment is crucial.
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell cycle progression.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). |
| Low Cell Permeability | If the chemical properties of this compound are known, assess its predicted cell permeability. Consider using a different inhibitor with better permeability if necessary. |
| Compound Degradation | Ensure proper storage of the this compound stock solution (e.g., at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps. Test the inhibitor on a different, sensitive cell line to confirm its activity. |
Issue 2: High levels of off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration is Too High | Use the lowest effective concentration of this compound that produces the desired phenotype, as determined by your dose-response curve. High concentrations are more likely to inhibit other kinases.[6][7] |
| Inherent Lack of Specificity | Review the selectivity profile of this compound if available. Consider using a more selective Cdk1 inhibitor or using this compound in combination with other inhibitors to dissect specific pathway effects. |
| Activation of Compensatory Pathways | Inhibition of a key kinase like Cdk1 can sometimes lead to the activation of feedback loops or parallel signaling pathways.[6] Analyze key downstream markers of related pathways to assess this possibility. |
Experimental Protocols
Experiment 1: Determining the IC50 of this compound in a Cell-Based Assay
Objective: To determine the concentration of this compound that inhibits 50% of a specific cellular process (e.g., cell proliferation or G2/M arrest).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is 10 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the diluted this compound to the cells and incubate for a period relevant to the cell cycle of your chosen cell line (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability or proliferation assay (e.g., MTS, CellTiter-Glo) or a cell cycle analysis by flow cytometry after propidium iodide staining.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experiment 2: In Vitro Kinase Assay to Confirm Cdk1 Inhibition
Objective: To directly measure the inhibitory effect of this compound on the kinase activity of purified Cdk1/Cyclin B.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified active Cdk1/Cyclin B complex, a known Cdk1 substrate (e.g., Histone H1), and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. If using a radiolabeled substrate, visualize the phosphorylated substrate by autoradiography. Quantify the band intensity to determine the extent of inhibition.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.5 |
| MCF-7 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| U2OS | Osteosarcoma | 0.8 |
Table 2: Recommended Concentration Ranges for Different Experimental Setups
| Experiment Type | Recommended Starting Concentration | Key Considerations |
| Cell-Based Proliferation Assay | 100 nM - 10 µM | Cell line dependent; optimize based on IC50. |
| In Vitro Kinase Assay | 10 nM - 1 µM | Dependent on Ki and ATP concentration. |
| Western Blot for p-Histone H3 | 500 nM - 5 µM | A downstream marker of Cdk1 activity. |
| Flow Cytometry for G2/M Arrest | 200 nM - 2 µM | Titrate to find the optimal concentration for arrest without inducing significant apoptosis. |
Visualizations
Caption: Cdk1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Recent advances in understanding the role of Cdk1 in the Spindle Assembly Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Reconstitution and use of highly active human CDK1:Cyclin‐B:CKS1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cdk1-IN-3 and Management of Off-Target Effects
Disclaimer: Publicly available information, including selectivity profiles and specific off-target effects for the inhibitor "Cdk1-IN-3," is limited. Therefore, this guide utilizes the well-characterized and selective Cdk1 inhibitor, RO-3306 , as a representative example to address common challenges and mitigation strategies related to Cdk1 inhibition in research settings. The principles and methods described herein are broadly applicable to other ATP-competitive Cdk1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target activities of RO-3306?
RO-3306 is a potent and selective ATP-competitive inhibitor of Cdk1.[1][2] Its primary target is the Cdk1/cyclin B1 complex, which is essential for the G2/M transition and mitotic progression.[1][2] While highly selective, like most kinase inhibitors, it can exhibit off-target activity, particularly at higher concentrations. The most closely related kinases, such as Cdk2, are potential off-targets.
Quantitative Selectivity Profile of RO-3306
| Target | Ki (nM) | Relative Selectivity vs. Cdk1/cyclin B1 | Reference |
| Cdk1/cyclin B1 | 35 | 1x | [1][2] |
| Cdk2/cyclin E | ~350 | ~10x | [1][2] |
| Cdk4/cyclin D | >1750 | >50x | [1][2] |
| Cdk1/cyclin A | 110 | ~3.1x | [2] |
Q2: What are common unexpected phenotypes observed in experiments with Cdk1 inhibitors like RO-3306?
While the expected phenotype is a G2/M cell cycle arrest, off-target effects or context-dependent responses can lead to other observations. For instance, a delay in S-phase entry has been reported with RO-3306, which could be attributed to slight inhibition of Cdk2 or a less-characterized role of Cdk1 in the G1/S transition.[1] At high concentrations or with prolonged exposure, cytotoxicity and apoptosis can be induced, which may be a consequence of on-target effects in cancer cells or off-target kinase inhibition.
Q3: How can I confirm that the observed cellular phenotype is due to Cdk1 inhibition and not off-target effects?
Several experimental approaches can help validate on-target activity:
-
Dose-Response Analysis: Correlate the concentration of the inhibitor required to induce the phenotype with its known IC50 or Ki for Cdk1.
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of Cdk1 into your cells. If the phenotype is reversed, it strongly suggests on-target activity.
-
Use of Structurally Unrelated Inhibitors: Employ another selective Cdk1 inhibitor with a different chemical scaffold. If it recapitulates the phenotype, it is more likely an on-target effect.
-
Biochemical Validation: Assess the phosphorylation status of known Cdk1 substrates (e.g., Lamin A/C, Histone H3) in treated cells. A decrease in phosphorylation of these substrates should correlate with the observed phenotype.
Troubleshooting Guides
Issue 1: Inconsistent G2/M Arrest or High Cell Death
Possible Cause 1: Inhibitor Concentration is Too High, Leading to Off-Target Effects and Toxicity.
-
Solution: Perform a dose-response curve to determine the optimal concentration that induces G2/M arrest with minimal cytotoxicity. Start with a concentration close to the known Ki for Cdk1 (for RO-3306, this is 35 nM) and titrate upwards.
Possible Cause 2: Cell Line Sensitivity and Experimental Conditions.
-
Solution: Ensure consistent cell density, passage number, and serum concentration, as these can influence cell cycle progression and drug sensitivity. Synchronize cells before inhibitor treatment for a more uniform response.
Troubleshooting Workflow for Inconsistent G2/M Arrest
Caption: Troubleshooting inconsistent cell cycle arrest and toxicity.
Issue 2: Suspected Off-Target Effects Confounding Data Interpretation
Mitigation Strategy 1: Kinome Profiling to Identify Off-Targets
-
Description: This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity profile. This is often performed as a service by specialized companies. The output is typically the percentage of inhibition at a given concentration or IC50/Kd values for a range of kinases.
-
Experimental Protocol (Conceptual):
-
Provide the inhibitor to a contract research organization offering kinase screening services.
-
Select a screening concentration (e.g., 1 µM) to identify potential off-targets.
-
Follow up with dose-response assays for any kinases that show significant inhibition (e.g., >70% inhibition) to determine IC50 values.
-
Kinome Profiling Workflow
Caption: Workflow for identifying off-target kinases.
Mitigation Strategy 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement in Cells
-
Description: CETSA assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the target protein, increasing the temperature at which it denatures and aggregates.
-
Experimental Protocol (Simplified):
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Analyze the amount of soluble Cdk1 (and potential off-targets) at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Affected Signaling Pathways
Cdk1 is a master regulator of the cell cycle, and its inhibition primarily affects pathways related to mitosis. However, off-target inhibition of other kinases, such as Cdk2, could inadvertently impact other cellular processes.
Cdk1 and Potential Off-Target Signaling
Caption: Cdk1 on-target pathway and potential Cdk2 off-target pathway.
References
Technical Support Center: Cdk1-IN-3 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Cdk1-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), on non-cancerous cell lines. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and relevant pathway diagrams to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and other kinase inhibitors.
| Question / Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in my cytotoxicity assay. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Incomplete dissolution of formazan crystals (MTT assay): Crystals not fully solubilized before reading.[1] 4. Compound precipitation: this compound may precipitate at higher concentrations in the culture medium. | 1. Ensure your cell suspension is homogenous before and during seeding. Mix gently between pipetting. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to create a humidity barrier. 3. After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes and visually inspect wells to ensure complete dissolution.[1] 4. Prepare fresh dilutions of the inhibitor from a DMSO stock for each experiment. Check for visible precipitate in the medium under a microscope. |
| My non-cancerous cells show minimal or no cytotoxic response to this compound. | 1. Low proliferation rate: Many non-cancerous cell lines have a slower doubling time and may spend more time in the G1 phase. Cdk1 inhibitors primarily affect cells progressing through the G2/M phase.[2][3] 2. Incorrect inhibitor concentration: The concentration range tested may be too low. 3. Short exposure time: The incubation period may be insufficient to induce cell cycle arrest and subsequent apoptosis. | 1. Ensure cells are in an exponential growth phase when the inhibitor is added. Synchronize cells if possible. Be aware that normal cells can stall in G1 phase when plated at low densities for colony formation assays.[2][3] 2. Perform a wide dose-response curve (e.g., from 10 nM to 100 µM) to determine the optimal concentration range. 3. Increase the incubation time (e.g., 48-72 hours) to allow for cells to progress through the cell cycle and undergo apoptosis. |
| The IC50 value I calculated is different from published data for similar Cdk1 inhibitors. | 1. Different cell line: Cytotoxicity is cell-line dependent. 2. Different assay used: Assays like MTT, MTS, or Resazurin measure metabolic activity, which can differ from direct cell counting or apoptosis assays.[4][5][6] 3. Variations in experimental conditions: Differences in cell density, serum concentration, or incubation time can alter results.[7] 4. ATP concentration (for in vitro kinase assays): IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay.[7] | 1. Only compare data generated using the same cell line and under similar conditions. 2. Be aware of the principle of your chosen assay. It is recommended to confirm results with an orthogonal method (e.g., confirm MTT results with a cell counting or apoptosis assay). 3. Standardize your protocols. Always report key parameters like cell seeding density and incubation time. 4. For direct kinase inhibition assays, it is recommended to test inhibitors at an ATP concentration equal to the Km(ATP) of the enzyme to ensure comparability.[7] |
| I am seeing signs of apoptosis in my cells, but my viability assay (e.g., MTT) shows high signal. | 1. Timing of assay: MTT assays measure metabolic activity.[8] Cells in early apoptosis may still be metabolically active. 2. Mechanism of action: The inhibitor may induce cell cycle arrest without immediately causing metabolic collapse. | 1. Measure viability at a later time point when apoptotic cells have lost metabolic function. 2. Use a specific apoptosis assay (e.g., Annexin V staining, caspase activity assay) in parallel with your viability assay to get a complete picture of the cellular response. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 1 (Cdk1). Cdk1, in complex with Cyclin B, is a key driver of the cell cycle, specifically promoting the transition from the G2 phase into mitosis (M phase).[9][10][11] By inhibiting the kinase activity of Cdk1, this compound prevents the phosphorylation of numerous substrates required for mitotic entry, leading to cell cycle arrest at the G2/M boundary.[12]
Q2: Why would I test a Cdk1 inhibitor on non-cancerous cell lines? A2: While Cdk1 is a target in cancer therapy due to the high proliferation rate of tumor cells, assessing cytotoxicity in non-cancerous cell lines is crucial for determining the therapeutic window and potential side effects of a drug candidate.[13] This helps to understand the compound's selectivity and predict potential toxicity in normal, proliferating tissues in a patient.[2][3]
Q3: Are non-cancerous cells expected to be sensitive to Cdk1 inhibition? A3: Yes, any proliferating cell, whether cancerous or not, requires Cdk1 activity to divide.[14] Therefore, non-cancerous cells are also susceptible to Cdk1 inhibition. However, some studies have shown that cancer cells can be more sensitive to Cdk1 inhibitors than non-tumorigenic cells, potentially due to other underlying mutations or a greater dependency on cell cycle machinery.[2][12] The sensitivity of normal cells is highly dependent on their proliferation state; cells actively progressing through the G2/M phase will be most affected.[2][3]
Q4: What is the expected phenotype of non-cancerous cells treated with this compound? A4: The primary phenotype is cell cycle arrest at the G2/M transition.[12] This can be observed using flow cytometry for DNA content analysis, which will show an accumulation of cells with 4N DNA content.[15] Prolonged arrest can subsequently lead to apoptosis (programmed cell death).
Q5: How can I confirm that this compound is inhibiting Cdk1 in my cells? A5: A common method is to perform a Western blot to analyze the phosphorylation status of known Cdk1 substrates. A downstream marker like the phosphorylation of Histone H3 at Serine 10 is often used as an indicator of mitotic entry, which would be expected to decrease upon Cdk1 inhibition.
Quantitative Cytotoxicity Data
Specific cytotoxicity data for this compound in a wide range of non-cancerous cell lines is not extensively published. However, studies on similar selective Cdk1 inhibitors, such as RO-3306, provide valuable context.
| Cell Line | Cell Type | Inhibitor | Assay | Observation | Reference |
| NHDF | Normal Human Dermal Fibroblasts | RO-3306 | Cell Viability | More resistant to the inhibitor compared to neuroblastoma cell lines. | [16] |
| HFL1, MRC-5 | Human Fetal Lung Fibroblasts | RO-3306 | Colony Formation | Less sensitive than tumor cells when treated shortly after plating due to prolonged G1 phase. Sensitivity increased when treated during active proliferation. | [2][3] |
| RPE | Retinal Pigment Epithelial | RO-3306 | Colony Formation | Similar to fibroblasts, sensitivity was cell-cycle dependent. | [2][3] |
| MCF10A, MCF12A | Non-tumorigenic breast epithelial | RO-3306 | Annexin V Staining | Showed a significantly smaller apoptotic fraction (~10%) after 72h compared to cancer cell lines (30-40%). | [12] |
Note: The data above is for the Cdk1 inhibitor RO-3306 and should be used as a general guide. Researchers must determine the specific IC50 for this compound in their cell line of interest.
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][8]
Materials:
-
96-well flat-bottom plates
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate spectrophotometer (reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well.[6]
-
Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to an hour (or overnight, depending on the solubilizing agent) to completely dissolve the formazan crystals.[1][4]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[1][4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[17]
Materials:
-
6-well plates
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of this compound for the chosen duration (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[18]
-
Storage: Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored for several weeks at this temperature.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[19]
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will distinguish between G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases. Apoptotic cells may appear as a "sub-G1" peak.
Signaling Pathways and Workflows
Visual representations of the Cdk1 signaling pathway and a standard experimental workflow can help clarify the mechanism of action and experimental design.
Caption: Cdk1/Cyclin B pathway for G2/M transition and its inhibition by this compound.
Caption: General experimental workflow for determining this compound cytotoxicity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 11. Cell Cycle Signaling Pathway - Creative Biogene [creative-biogene.com]
- 12. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 16. Sensitivity to cdk1-inhibition is modulated by p53 status in preclinical models of embryonal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. corefacilities.iss.it [corefacilities.iss.it]
Troubleshooting Cdk1-IN-3 resistance in cancer cells
Welcome to the technical support center for Cdk1-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the experimental use of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in cancer cell research.
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a key serine/threonine kinase that, in complex with Cyclin B, plays a critical role in regulating the G2/M transition and progression through mitosis.[1][2][3] By inhibiting CDK1, this compound prevents the phosphorylation of numerous downstream substrates essential for mitotic entry and execution, leading to a cell cycle arrest at the G2/M boundary.[4][5]
Q2: In which cancer types is this compound expected to be most effective?
CDK1 is frequently overexpressed in a wide range of human cancers, and its high expression often correlates with poor prognosis.[6][7] Therefore, this compound is expected to have broad applicability. Cancers with a high proliferation rate and dependency on the CDK1/Cyclin B pathway for cell cycle progression are likely to be most sensitive. A pan-cancer analysis has shown that elevated CDK1 expression is a common feature across many tumor types, suggesting its potential as a broad-spectrum anti-cancer target.[2]
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound is expected to induce a robust G2/M cell cycle arrest.[4] This can be observed through cell cycle analysis by flow cytometry, where an accumulation of cells with 4N DNA content will be apparent. Prolonged inhibition of CDK1 can lead to various cellular fates, including apoptosis or cellular senescence, depending on the cellular context and the concentration of the inhibitor used.
Q4: Are there any known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of CDK1, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to perform dose-response experiments and to use the lowest effective concentration to minimize potential off-target effects. Comparing the observed phenotype with other known CDK1 inhibitors or with genetic knockdown of CDK1 (e.g., using siRNA or shRNA) can help to confirm that the observed effects are on-target.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Inconsistent IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across repeat experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure that cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Both very low and very high densities can affect cell proliferation rates and, consequently, drug sensitivity. |
| Inhibitor Stability | Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | The duration of the cell viability assay can significantly impact the IC50 value. Standardize the incubation time with the inhibitor across all experiments. A typical incubation time is 48-72 hours. |
| Assay Type | Different cell viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content). Ensure you are using a consistent assay and that the readout is within the linear range. |
No Observed Effect on Cancer Cells
Problem: Treatment with this compound does not produce the expected anti-proliferative effect or cell cycle arrest.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Inactivity | Verify the integrity and activity of your this compound compound. If possible, test it on a known sensitive cell line as a positive control. |
| Low CDK1 Expression/Activity | Confirm that your cancer cell line of interest expresses sufficient levels of CDK1. You can assess CDK1 protein levels by Western blot. |
| Intrinsic Resistance | The cancer cells may possess intrinsic resistance mechanisms. This could include mutations in CDK1 that prevent inhibitor binding or the activation of compensatory signaling pathways. |
| Drug Efflux | Cancer cells can overexpress drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell. Consider co-treatment with an efflux pump inhibitor to test this possibility. |
| Cell Cycle Status | The efficacy of CDK1 inhibitors is cell cycle-dependent.[5][8] Ensure that a significant proportion of your cells are actively cycling. Synchronizing the cells before treatment may enhance the observed effect. |
Acquired Resistance to this compound
Problem: After an initial response, the cancer cells have developed resistance to this compound.
| Potential Cause | Troubleshooting Steps |
| Upregulation of CDK1 | Cells may compensate for CDK1 inhibition by increasing the expression of the CDK1 protein. Assess CDK1 protein levels in resistant cells compared to sensitive parental cells using Western blotting. |
| Mutations in CDK1 | A rare mutation in the ATP-binding pocket of CDK1 could prevent this compound from binding effectively. Sequencing the CDK1 gene in resistant clones can identify such mutations. |
| Activation of Bypass Pathways | Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for CDK1 activity.[2] For example, upregulation of other CDKs or alterations in cell cycle checkpoint proteins can contribute to resistance. Perform a phosphoproteomic or transcriptomic analysis to identify activated pathways. |
| Increased Drug Efflux | Similar to intrinsic resistance, acquired resistance can be mediated by the upregulation of drug efflux pumps. Analyze the expression of ABC transporters in resistant cells. |
Synergy and Combination Studies
Problem: You are designing experiments to test the synergistic effects of this compound with other anti-cancer agents but are unsure of the best combinations or experimental design.
| Potential Combination Strategy | Rationale and Experimental Approach |
| DNA Damaging Agents (e.g., Doxorubicin, Cisplatin) | CDK1 inhibition can prevent cells from arresting in G2/M in response to DNA damage, forcing them into a defective mitosis and leading to enhanced cell death (synthetic lethality).[9][10] Design synergy experiments using a checkerboard titration of this compound and the DNA damaging agent and calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[11] |
| Other Cell Cycle Checkpoint Inhibitors (e.g., CHK1 or WEE1 inhibitors) | Simultaneous inhibition of multiple cell cycle checkpoints can lead to a catastrophic failure of cell cycle control and potent synergistic cytotoxicity.[12] WEE1 is a kinase that inhibits CDK1, so combining a WEE1 inhibitor with a CDK1 inhibitor may seem counterintuitive, but it can lead to complex downstream effects and should be empirically tested. |
| Targeted Therapies (e.g., PI3K/AKT/mTOR inhibitors) | Many cancers exhibit co-activation of proliferative and survival pathways. Combining a cell cycle inhibitor like this compound with an inhibitor of a pro-survival pathway can be a powerful synergistic strategy.[13] |
| Microtubule-Targeting Agents (e.g., Paclitaxel) | The combination of CDK inhibitors with microtubule poisons can be complex and may result in antagonism if the CDK inhibitor causes a G1 arrest, preventing cells from reaching mitosis where microtubule agents are active.[13] However, a CDK1 inhibitor causing a G2/M arrest could potentially synergize with these agents. Careful sequencing and scheduling of drug administration are crucial.[14] |
III. Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability (%) against the log-transformed concentration of this compound and fit a dose-response curve to determine the IC50 value.
Western Blotting for CDK1 and Downstream Targets
This protocol is for assessing the effect of this compound on protein expression.
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK1, Cyclin B1, phospho-Histone H3 (a marker of mitosis), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified CDK1 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values with this compound.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Integrative Human Pan-Cancer Analysis of Cyclin-Dependent Kinase 1 (CDK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK1 in cancer: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 9. oncotarget.com [oncotarget.com]
- 10. New Combination Therapies with Cell Cycle Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Synergy Screen and Network Modeling in Dedifferentiated Liposarcoma Identifies CDK4 and IGF1R as Synergistic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Restoration of paclitaxel resistance by CDK1 intervention in drug-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Cdk1-IN-3 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Cdk1 inhibitors, with a specific focus on compounds identified as "Cdk1-IN-3".
FAQs: Initial Troubleshooting and Compound Identification
Q1: I am seeing inconsistent results with this compound. What is the first step in troubleshooting?
A1: The first and most critical step is to confirm the precise identity and source of your inhibitor. The name "this compound" can be ambiguous, as different suppliers may offer distinct molecules under similar names. Please check the CAS number of your compound. This guide covers two possibilities:
-
This compound (CAS TBD, referred to by some vendors): A selective Cdk1 inhibitor with moderate potency and known off-targets.
-
Cdk1/2 Inhibitor III (CAS 443798-55-8): A highly potent and selective dual inhibitor of Cdk1 and Cdk2.
The troubleshooting strategies will differ significantly depending on which compound you are using.
Q2: How do I know which Cdk1 inhibitor I have?
A2: Refer to the product datasheet from your supplier. The Chemical Abstracts Service (CAS) number is the most reliable identifier. The table below summarizes the key differences in reported activities, which can also help distinguish the compounds.
Quantitative Data Summary
For ease of comparison, the reported inhibitory concentrations (IC50) for the two likely compounds are summarized below.
Table 1: this compound Inhibitor Profile
| Target | IC50 (nM) | Notes |
| Cdk1 | 36.8 | Primary Target |
| Cdk2 | 305.17 | ~8-fold less potent than Cdk1 |
| Cdk5 | 369.37 | ~10-fold less potent than Cdk1 |
| BRAF | 2829 | Potential off-target at higher concentrations |
| PTK2B | 3632 | Potential off-target at higher concentrations |
| FGFR | 4626 | Potential off-target at higher concentrations |
| JAK1 | 5265 | Potential off-target at higher concentrations |
| IGF1R | 5514 | Potential off-target at higher concentrations |
| AXL | 5655 | Potential off-target at higher concentrations |
Data sourced from MedchemExpress.[1]
Table 2: Cdk1/2 Inhibitor III Profile
| Target | IC50 (nM) | Notes |
| Cdk1/cyclin B | 0.6 | High Potency |
| Cdk2/cyclin A | 0.5 | High Potency |
| VEGFR2 | 32 | ~60-fold less potent |
| GSK-3β | 140 | ~280-fold less potent |
Data sourced from multiple vendors including Sigma-Aldrich and Cayman Chemical.[2][3]
Cdk1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Cdk1 in the G2/M transition of the cell cycle and the point of inhibition by this compound.
References
Technical Support Center: Optimizing Cdk1-IN-3 Treatment for Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Cdk1-IN-3 for inducing cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1, in complex with Cyclin B1, is a key driver of the G2/M transition in the cell cycle. By inhibiting Cdk1, this compound prevents the phosphorylation of numerous downstream substrates that are essential for mitotic entry. This leads to the arrest of cells at the G2/M checkpoint.
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line dependent. Based on available data, a good starting point for most cancer cell lines is between 0.5 µM and 1.0 µM.[1] The IC50 of this compound for Cdk1 is 36.8 nM in enzymatic assays.[1] However, cellular IC50 values for growth inhibition in pancreatic and breast cancer cell lines have been reported to be around 0.51 µM and 0.74 µM, respectively, after a 24-hour treatment.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound to achieve G2/M arrest?
A3: The time required to achieve maximal G2/M arrest can vary between cell lines. A common treatment duration is 16-24 hours.[2][3] Shorter incubation times may result in incomplete arrest, while prolonged exposure can lead to cytotoxicity and apoptosis.[3] A time-course experiment is recommended to determine the optimal treatment duration for your experimental system.
Q4: How can I confirm that my cells are arrested in the G2/M phase?
A4: The most common method to confirm cell cycle arrest is through flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium iodide (PI). Cells arrested in G2/M will have a 4N DNA content. Additionally, you can perform Western blotting to analyze the levels of key cell cycle proteins. A hallmark of G2/M arrest is the accumulation of Cyclin B1. You can also probe for phospho-histone H3 (Ser10), a marker for mitotic cells, which should be low in G2-arrested cells but will increase if cells escape the block and enter mitosis.
Troubleshooting Guides
Issue 1: Incomplete or No G2/M Arrest Observed
Symptoms:
-
Flow cytometry histogram shows a minimal increase in the G2/M population compared to the control.
-
No significant accumulation of Cyclin B1 is observed via Western blot.
| Potential Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line.[1] |
| Insufficient Treatment Duration | The time required to achieve maximal arrest can differ. Conduct a time-course experiment (e.g., 6, 12, 18, 24 hours) at the optimal concentration to identify the ideal treatment duration.[2] |
| Cell Line Resistance or Slow Cycling Time | Some cell lines may be inherently resistant to Cdk1 inhibition or have a long cell cycle, requiring a longer treatment time to see a significant G2/M population. Extend the treatment duration up to 48 hours, while monitoring for cytotoxicity. |
| Inhibitor Inactivity | Ensure the this compound stock solution is properly prepared and stored to prevent degradation. It is advisable to prepare fresh dilutions from a frozen stock for each experiment. |
Issue 2: Significant Cell Death or Cytotoxicity
Symptoms:
-
Large sub-G1 peak observed in the flow cytometry histogram.
-
Visible cell detachment, rounding, and floating cells in the culture dish.
-
Reduced cell viability confirmed by assays like MTT or Trypan Blue exclusion.
| Potential Cause | Suggested Solution |
| Inhibitor Concentration is Too High | High concentrations of Cdk1 inhibitors can induce apoptosis.[3] Reduce the concentration of this compound to the lowest effective dose that still achieves G2/M arrest. |
| Prolonged Treatment Duration | Extended exposure to Cdk1 inhibitors, even at optimal concentrations, can be toxic to cells.[3] Reduce the treatment duration. A time-course experiment can help identify a window where G2/M arrest is maximal with minimal cell death. |
| Cell Line Sensitivity | Some cell lines are more sensitive to Cdk1 inhibition. If reducing concentration and duration is not effective, consider using a different cell synchronization method for that particular cell line. |
Issue 3: Cells Escape G2/M Arrest and Enter Mitosis
Symptoms:
-
After an initial G2/M arrest, the cell population in G1 begins to increase over time.
-
Increased levels of phospho-histone H3 (Ser10) are observed by Western blot after the initial arrest period.
| Potential Cause | Suggested Solution |
| Inhibitor Degradation or Metabolism | The inhibitor may be unstable in the culture medium over long incubation periods. Replenish the medium with fresh this compound every 12-24 hours for longer experiments. |
| Incomplete Inhibition of Cdk1 | The concentration of this compound may be too low to completely inhibit Cdk1 activity, allowing for a gradual "leakage" of cells into mitosis. Try a slightly higher concentration of the inhibitor. |
| Activation of Compensatory Pathways | In some cases, cells can adapt to the inhibitor and bypass the G2/M block. This is a complex biological problem that may require a multi-faceted approach, such as combining this compound with other cell cycle inhibitors. |
Data Presentation
Effect of this compound Concentration on Cell Growth
| Cell Line | IC50 (µM) after 24h |
| MDA-PATC53 (Pancreatic Cancer) | 0.51[1] |
| PL45 (Pancreatic Cancer) | 0.74[1] |
Time-Dependent G2/M Arrest with a Cdk1 Inhibitor (RO-3306)
Data below is based on studies using the specific Cdk1 inhibitor RO-3306, which is expected to have a similar effect to this compound.
| Cell Line | Treatment Duration (hours) | % of Cells in G2/M |
| HeLa | 0 | ~20% |
| 4 | ~45% | |
| 8 | ~70% | |
| 24 | >80%[4] | |
| HCT116 | 0 | ~25% |
| 20 | >90%[3] | |
| SW480 | 0 | ~22% |
| 20 | >90%[3] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight, then treat with the desired concentration of this compound for the determined duration.
-
Harvesting: Aspirate the culture medium. Wash the cells once with PBS. Detach the cells using trypsin-EDTA.
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube and add at least 5 mL of complete medium to inactivate the trypsin. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Storage: Fixed cells can be stored at 4°C for at least 24 hours before staining.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel. Use appropriate software to gate the cell population and analyze the cell cycle distribution based on DNA content.
Protocol 2: Western Blot for Cyclin B1
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin B1 (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Remember to also probe for a loading control, such as GAPDH or β-actin.
Mandatory Visualizations
References
Cdk1-IN-3 interference with common laboratory assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of the selective Cdk1 inhibitor, Cdk1-IN-3, with common laboratory assays.
Introduction to this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), a key regulator of the cell cycle. Its chemical structure features a 1,2,4-triazole core. While a valuable tool for studying Cdk1 function, the chemical properties of this compound and similar small molecules can potentially interfere with various in vitro and cell-based assays, leading to inaccurate or misleading results. This guide is designed to help researchers identify and troubleshoot these potential issues.
Cdk1 Signaling Pathway
The following diagram illustrates the central role of Cdk1 in cell cycle progression, a pathway that is targeted by this compound.
Technical Support Center: Cdk1-IN-3 Washout for Release Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively wash out the selective Cdk1 inhibitor, Cdk1-IN-3, for cell cycle release experiments. This guide includes detailed protocols, troubleshooting advice, and visualizations to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key regulator of the cell cycle, particularly at the G2/M transition and during mitosis. By inhibiting Cdk1, this compound can be used to synchronize cells at the G2/M boundary. Upon removal of the inhibitor, cells synchronously re-enter the cell cycle, allowing for the study of mitotic events in a controlled manner. Based on the common mechanism of action for similar kinase inhibitors used in synchronization and release studies, it is presumed that this compound is a reversible inhibitor .
Q2: Why is a washout procedure necessary for release experiments?
A thorough washout is critical to ensure the complete removal of this compound from the cell culture medium. This allows for the rapid and synchronous reactivation of Cdk1, leading to a uniform release of the cell population from the G2/M arrest. Incomplete washout can result in a staggered or delayed entry into mitosis, compromising the quality and interpretation of experimental data.
Q3: What is the recommended working concentration and incubation time for this compound to induce G2/M arrest?
The optimal concentration and incubation time can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the minimal concentration and duration required to achieve a robust G2/M arrest in your specific cell type. A common starting point is to test concentrations ranging from 1 to 10 µM for 16-24 hours.
Q4: How can I confirm that the washout was successful?
Successful washout can be confirmed by observing the synchronous entry of cells into mitosis. This can be monitored by:
-
Microscopy: Observing an increase in the mitotic index (percentage of cells with condensed chromosomes and a rounded morphology) at time points following the washout.
-
Flow Cytometry: Analyzing the DNA content of the cell population. A successful release will show a shift from a 4N (G2/M) peak to a population progressing through mitosis and into G1 (2N).
-
Western Blotting: Probing for markers of mitotic entry, such as phosphorylated Histone H3 (Ser10), which should increase following the release.
Experimental Protocols
This compound Washout Protocol for Adherent Cells
This protocol is designed for the efficient removal of this compound from adherent cell cultures to initiate synchronous cell cycle re-entry.
Materials:
-
Pre-warmed, inhibitor-free complete cell culture medium.
-
Pre-warmed phosphate-buffered saline (PBS), sterile.
-
This compound treated cells in a multi-well plate or flask.
Procedure:
-
Carefully aspirate the medium containing this compound from the cell culture vessel.
-
Gently wash the cells by adding pre-warmed PBS to the vessel. Swirl gently to rinse the cell monolayer. The volume of PBS should be equivalent to the volume of the culture medium.
-
Aspirate the PBS.
-
Repeat the wash step (Step 2 and 3) two more times for a total of three PBS washes.
-
After the final wash, add pre-warmed, inhibitor-free complete cell culture medium to the cells.
-
Return the cells to the incubator to allow for cell cycle re-entry.
-
Begin your time-course experiment, collecting samples at desired intervals post-washout.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Cells do not re-enter the cell cycle after washout. | Incomplete washout of the inhibitor. | Increase the number of washes (e.g., to 5 times). Ensure each wash step is performed with a sufficient volume of PBS or medium. |
| Cell line is highly sensitive to Cdk1 inhibition, leading to senescence or apoptosis. | Reduce the concentration of this compound or the duration of the incubation period. | |
| The inhibitor is not reversible. | If this compound is an irreversible inhibitor, washout will not be effective. Recovery of Cdk1 activity will depend on the synthesis of new protein. | |
| Asynchronous entry into mitosis after washout. | Incomplete initial synchronization. | Optimize the this compound concentration and incubation time to achieve a higher percentage of arrested cells. |
| Inefficient washout. | Ensure rapid and complete removal of the inhibitor-containing medium and perform thorough washes. | |
| High levels of cell death or detachment during washout. | Mechanical stress from pipetting. | Perform aspiration and addition of liquids gently, especially when working with loosely adherent cell lines. |
| Toxicity of the inhibitor or the solvent (e.g., DMSO). | Perform a toxicity test to determine the maximum tolerated concentration of the inhibitor and the solvent. Ensure the final solvent concentration is low (typically <0.1%). |
Data Presentation
| Parameter | Recommendation | Notes |
| This compound Working Concentration | 1 - 10 µM | Cell line dependent. Optimize for your specific system. |
| Incubation Time for Arrest | 16 - 24 hours | Cell line dependent. Monitor cell cycle profile to confirm arrest. |
| Wash Solution | Pre-warmed PBS or inhibitor-free medium | Pre-warming helps to minimize temperature shock to the cells. |
| Number of Washes | 3 - 5 | More washes may be necessary for complete removal. |
| Volume of Wash Solution | Equal to the culture medium volume | Ensures adequate dilution of the inhibitor. |
| Post-Washout Incubation | Varies | Dependent on the experimental endpoint. Monitor cell cycle progression. |
Visualizations
Cdk1 Signaling Pathway and Point of Inhibition
Caption: this compound inhibits the Cdk1/Cyclin B complex, blocking entry into mitosis.
Experimental Workflow for this compound Washout and Release
Caption: Workflow for synchronizing cells with this compound and subsequent washout for release.
Cdk1-IN-3 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the degradation and storage of Cdk1-IN-3. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Product Information and Specifications
It is crucial to distinguish this compound from another commercially available compound, Cdk1/2 Inhibitor III, as they are distinct molecules with different chemical properties and biological activities.
| Feature | This compound | Cdk1/2 Inhibitor III |
| CAS Number | 3032997-12-6 | 443798-55-8 or 443798-47-8 |
| Primary Target | Selective CDK1 Inhibitor | Potent inhibitor of Cdk1/cyclin B and Cdk2/cyclin A |
| IC₅₀ vs CDK1 | 36.8 nM[1] | 0.6 nM (against Cdk1/cyclin B)[2] |
This compound Inhibitory Activity [1]
| Kinase | IC₅₀ (nM) |
| CDK1 | 36.8 |
| CDK2 | 305.17 |
| CDK5 | 369.37 |
| AXL | 5655 |
| PTK2B | 3632 |
| FGFR | 4626 |
| JAK1 | 5265 |
| IGF1R | 5514 |
| BRAF | 2829 |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Solid Compound
| Storage Condition | Recommendation |
| Short-term (weeks) | Room temperature (in the continental US; may vary elsewhere)[1] |
| Long-term (months to years) | Store at -20°C, protected from light. |
Stock Solutions
| Parameter | Recommendation |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) |
| Reconstitution | Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. |
| Short-term Storage (days to weeks) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Long-term Storage (months) | Aliquot and store at -80°C. Stock solutions in DMSO are generally stable for up to 3-6 months at -80°C.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not provided by the manufacturer, DMSO is the standard solvent for most small molecule kinase inhibitors and is recommended for preparing stock solutions.
Q2: How should I store the solid this compound powder?
A2: For long-term storage, it is best practice to store the solid compound at -20°C, protected from light. The supplier suggests that it can be stored at room temperature for short periods in some regions.[1]
Q3: How stable is this compound in solution?
A3: There is no specific published data on the stability of this compound in solution. As a general guideline for kinase inhibitors, stock solutions in DMSO should be aliquoted and stored at -80°C for long-term use (up to 6 months) to minimize degradation.[2] For short-term use, storage at -20°C for up to a month is acceptable.[2] Avoid repeated freeze-thaw cycles.
Q4: Can I store my this compound solution in the refrigerator (4°C)?
A4: It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can lead to precipitation and degradation. For working solutions diluted in aqueous buffers, it is recommended to prepare them fresh for each experiment.
Q5: Is this compound light-sensitive?
A5: While not explicitly stated for this compound, many organic small molecules are light-sensitive. It is good laboratory practice to store both the solid compound and solutions protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | The final concentration of DMSO is too high, or the compound has low aqueous solubility. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity. If precipitation still occurs, try preparing a more dilute stock solution or using a different solvent if compatible with your experimental setup. |
| Loss of inhibitory activity over time. | Degradation of the compound due to improper storage or handling. | Always aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure solutions are stored at the recommended temperature (-80°C for long-term). Prepare fresh dilutions in aqueous buffers for each experiment. |
| Inconsistent experimental results. | Inaccurate pipetting of the inhibitor, or degradation of the compound. | Calibrate your pipettes regularly. Prepare fresh working solutions from a properly stored stock solution for each experiment to ensure consistent concentrations. |
| Unexpected off-target effects. | The inhibitor may affect other kinases or cellular pathways at the concentration used. | Review the selectivity profile of this compound and consider if any of the less potently inhibited kinases could be contributing to the observed phenotype. Perform dose-response experiments to determine the optimal concentration with the most specific effect. |
Experimental Protocols
Cell Cycle Analysis Using Propidium Iodide Staining and Flow Cytometry
This protocol provides a general workflow for assessing the effect of this compound on the cell cycle of a cancer cell line (e.g., HeLa or a pancreatic cancer cell line as indicated in the literature[1]).
Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., MDA-PATC53, PL45)[1]
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvesting (approximately 50-60% confluency after 24 hours).
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with the desired concentration of this compound. A concentration of 0.51 µM has been shown to be effective in MDA-PATC53 cells.[1] Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Cdk1 inhibition is expected to cause an accumulation of cells in the G2/M phase.[1]
Cdk1 Signaling Pathway in Cell Cycle Progression
Cdk1, in complex with its regulatory subunit Cyclin B, is a key driver of the G2/M transition in the cell cycle. Its activity is tightly regulated by phosphorylation and dephosphorylation events.
References
Cdk1-IN-3 unexpected phenotypic effects
Welcome to the technical support center for Cdk1-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address specific issues that may arise during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotypic effect of this compound treatment on cells?
A1: The primary expected effect of this compound, a potent and selective Cdk1 inhibitor, is cell cycle arrest at the G2/M transition.[1][2][3] Cdk1 is a crucial kinase that drives entry into mitosis. Its inhibition prevents the phosphorylation of key substrates required for mitotic entry, leading to an accumulation of cells in the G2 phase of the cell cycle.
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve to determine the effective concentration for your specific system. As a starting point, you can refer to the IC50 values of other known Cdk1 inhibitors, which typically range from nanomolar to low micromolar concentrations. For example, the Cdk1 inhibitor RO-3306 has a Ki of 35 nM.[2]
Q3: How can I confirm that this compound is inhibiting Cdk1 activity in my cells?
A3: You can assess Cdk1 activity by performing a western blot analysis for the phosphorylation of known Cdk1 substrates, such as Histone H3 (at Ser10) or Lamin A/C. A decrease in the phosphorylation of these substrates upon treatment with this compound would indicate target engagement. Additionally, you can perform an in vitro kinase assay using recombinant Cdk1/cyclin B and a specific substrate to directly measure the inhibitory effect of the compound.
Troubleshooting Guide
Unexpected Phenotypic Effects
Problem 1: I am observing a high level of apoptosis in my cells after treatment with this compound, which is more than I would expect from a simple cell cycle arrest.
Possible Causes and Solutions:
-
On-target effect in specific genetic backgrounds: In some cancer cell lines, particularly those with an over-expression of oncogenes like MYC, inhibition of Cdk1 can be synthetic lethal, leading to apoptosis.[4][5] This is an expected on-target effect in these specific contexts.
-
Off-target effects: While this compound is designed to be selective, at higher concentrations it might inhibit other kinases, leading to unforeseen cellular responses. It is now well-documented that kinase inhibitors can have unexpected off-target effects.[6]
-
Prolonged G2/M arrest: A sustained block at the G2/M checkpoint can itself trigger apoptosis in many cell types.
Troubleshooting Steps:
-
Confirm the genetic background of your cells: Check if your cell line has known mutations (e.g., MYC amplification) that could sensitize them to Cdk1 inhibition.
-
Perform a dose-response and time-course experiment: Use the lowest effective concentration of this compound and analyze apoptosis at different time points. This can help distinguish between rapid off-target toxicity and delayed apoptosis due to prolonged cell cycle arrest.
-
Assess the activity of other related kinases: If you suspect off-target effects, you can perform kinase profiling assays to determine if this compound inhibits other kinases at the concentrations you are using.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Cdk1 to see if it can reverse the apoptotic phenotype.
Problem 2: My cells are arresting in a different phase of the cell cycle (e.g., G1 or S phase) instead of the expected G2/M phase.
Possible Causes and Solutions:
-
Off-target inhibition of other CDKs: this compound might be inhibiting other cyclin-dependent kinases, such as Cdk2 or Cdk4/6, which are critical for G1 and S phase progression. Some Cdk1 inhibitors have been shown to have activity against other CDKs.[7] For example, the Cdk1 inhibitor RO-3306 was shown to delay entry into S phase, possibly due to a slight inhibition of Cdk2.[2]
-
Complex cellular feedback mechanisms: The inhibition of Cdk1 can sometimes trigger complex cellular feedback loops that affect other parts of the cell cycle.
Troubleshooting Steps:
-
Perform a detailed cell cycle analysis: Use flow cytometry with markers for different cell cycle phases (e.g., BrdU incorporation for S phase) to accurately determine the point of arrest.
-
Analyze the activity of other CDKs: Check the phosphorylation status of substrates for other CDKs (e.g., Rb for Cdk4/6 and Cdk2) by western blot.
-
Titrate the inhibitor concentration: A lower, more specific concentration of this compound may result in the expected G2/M arrest.
Problem 3: I am not observing any significant phenotypic effect even at high concentrations of this compound.
Possible Causes and Solutions:
-
Compound instability or inactivity: The this compound compound may have degraded or may not be active.
-
Cell line resistance: Your chosen cell line may have intrinsic resistance mechanisms.
-
Drug efflux: Cells may be actively pumping the inhibitor out through multidrug resistance transporters.
Troubleshooting Steps:
-
Verify compound integrity: Use a fresh stock of this compound and confirm its identity and purity if possible.
-
Use a positive control: Test a known Cdk1 inhibitor (e.g., RO-3306) in parallel to ensure your experimental setup is working.
-
Test in a different cell line: Use a cell line that has been previously shown to be sensitive to Cdk1 inhibition.
-
Co-treatment with an efflux pump inhibitor: If you suspect drug efflux, you can try co-treating with a known inhibitor of multidrug resistance pumps.
Data Presentation
Table 1: IC50 Values of Common Cdk1 Inhibitors
| Inhibitor | Cdk1 IC50 (nM) | Cdk2 IC50 (nM) | Cdk4 IC50 (nM) | Reference |
| RO-3306 | 35 | ~350 | >1750 | [2] |
| Flavopiridol | 41 | 65 | 77 | [7] |
| CGP74514A | 1.26 µM (pro3o) | - | - | [1][3] |
| Compound 2a | 36.42 µM | - | - | [1][3] |
Experimental Protocols
1. In Vitro Cdk1 Kinase Assay
This protocol is adapted from commercially available Cdk1 assay kits.[8][9]
Materials:
-
Recombinant human Cdk1/Cyclin B1 enzyme
-
Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
ATP
-
Cdk1 substrate peptide (e.g., a fragment of pRB)
-
This compound at various concentrations
-
96-well plate
-
Kinase-Glo® MAX reagent (Promega)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, Cdk1/Cyclin B1 enzyme, and the Cdk1 substrate peptide.
-
Add this compound or vehicle control (DMSO) to the appropriate wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® MAX reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of this compound.
2. Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Cdk1 Signaling Pathway at the G2/M Transition.
Caption: Experimental Workflow for Characterizing this compound Effects.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
- 1. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds [frontiersin.org]
- 4. Unexpected Outcomes of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Cdk1-IN-3 and its effect on microtubule dynamics
Welcome to the technical support center for researchers studying the effects of Cdk1 inhibitors on microtubule dynamics. This resource provides troubleshooting guides and frequently asked questions to assist you in your experiments. While "Cdk1-IN-3" is not a widely characterized specific inhibitor in the scientific literature, the information provided here is applicable to the general class of Cdk1 inhibitors and their expected effects on cellular processes, particularly microtubule dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Cdk1 inhibition affects microtubule dynamics?
A1: Cdk1, or Cyclin-dependent kinase 1, is a master regulator of the cell cycle, particularly for entry into mitosis. Its inhibition primarily affects microtubule dynamics by altering the phosphorylation state of various microtubule-associated proteins (MAPs) and tubulin itself. Cdk1 activity is crucial for the reorganization of the interphase microtubule network into the mitotic spindle.[1][2][3] Inhibition of Cdk1 can lead to a failure in this transition, resulting in defects in spindle formation and chromosome segregation.[4] Specifically, Cdk1 phosphorylates β-tubulin on Serine 172, which impairs the incorporation of tubulin into growing microtubules.[1][2][3] Therefore, inhibiting Cdk1 would be expected to reduce this phosphorylation, potentially altering microtubule stability and organization.
Q2: What are the expected phenotypic outcomes of treating cells with a Cdk1 inhibitor?
A2: Treatment of cells with a Cdk1 inhibitor is expected to induce cell cycle arrest, typically at the G2/M boundary. Phenotypes related to microtubule dynamics can include:
-
Failure of mitotic spindle formation: Cells may fail to form a bipolar spindle.[4]
-
Delayed kinetochore-microtubule attachments: Inhibition of Cdk1 can lead to a delay in the stable, end-on attachment of microtubules to kinetochores.[4]
-
Increased lateral microtubule-kinetochore interactions: Instead of stable end-on attachments, kinetochores may exhibit more lateral interactions with microtubules.[4]
-
Defects in chromosome segregation: Due to improper spindle formation and kinetochore attachments, cells may exhibit chromosome mis-segregation.[4]
-
Suppression of endoreduplication: In some contexts, Cdk1 inhibition can suppress DNA re-replication.[5]
Q3: Can Cdk1 inhibitors have off-target effects?
A3: Yes, like many small molecule inhibitors, those targeting Cdk1 may have off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls in your experiments. Some inhibitors may target other cyclin-dependent kinases (CDKs) to varying degrees. For example, RO-3306 is known to be a relatively specific Cdk1 inhibitor, while others like flavopiridol have a broader CDK inhibitory profile.[6] It is recommended to consult the selectivity profile of the specific inhibitor you are using and, if possible, validate key findings using a secondary inhibitor or a genetic approach like siRNA-mediated knockdown of Cdk1.
Q4: How does Cdk1 activity influence the stability of kinetochore-microtubule attachments?
A4: Full Cdk1 activity is required to stabilize kinetochore-microtubule (K-MT) attachments.[4] Partial inhibition of Cdk1 results in a significant reduction in the percentage of stable K-MT attachments.[4] This suggests that a certain threshold of Cdk1 activity is necessary to promote the transition from initial, lateral attachments to stable, end-on attachments required for proper chromosome segregation.[4]
Troubleshooting Guides
Problem 1: I am not observing the expected G2/M arrest after treating my cells with a Cdk1 inhibitor.
-
Question: Is the inhibitor concentration optimal?
-
Answer: The effective concentration of a Cdk1 inhibitor can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a range of concentrations reported in the literature for similar inhibitors and assess cell cycle arrest by flow cytometry.
-
-
Question: Is the treatment duration sufficient?
-
Answer: The time required to observe G2/M arrest can depend on the cell cycle length of your cell line. Ensure you are treating the cells for a long enough period for a significant portion of the population to reach the G2/M transition. A time-course experiment is advisable.
-
-
Question: Is the inhibitor active?
-
Answer: Ensure the inhibitor has been stored correctly and has not expired. If possible, test its activity in a well-characterized cell line known to be sensitive to Cdk1 inhibition.
-
Problem 2: My immunofluorescence staining for microtubules is inconclusive after Cdk1 inhibitor treatment.
-
Question: Am I looking at the correct cell population?
-
Answer: Cdk1 inhibition will cause cell cycle arrest. Ensure you are imaging cells that have reached the G2/M phase, as these are the cells where the most dramatic effects on microtubule organization are expected. You can co-stain with a marker for G2/M, such as phosphorylated Histone H3 (Ser10), to identify the target cell population.
-
-
Question: Is the fixation method appropriate?
-
Answer: Microtubule structures can be sensitive to fixation methods. Methanol fixation is often preferred for preserving microtubule architecture. Experiment with different fixation protocols (e.g., methanol vs. paraformaldehyde) to see which yields the best results for your specific antibody and cell type.
-
-
Question: Is the antibody quality sufficient?
-
Answer: Use a high-quality, validated antibody for tubulin. If you are staining for post-translationally modified tubulin, ensure the antibody is specific for that modification.
-
Problem 3: I am performing an in vitro kinase assay with recombinant Cdk1/Cyclin B and my substrate is not being phosphorylated.
-
Question: Is the Cdk1/Cyclin B complex active?
-
Answer: The activity of recombinant Cdk1/Cyclin B can be variable. It is essential to include a positive control substrate, such as Histone H1, to confirm the kinase is active.[4] The kinase complex also requires phosphorylation on a threonine residue in its activation loop by a Cdk1-activating kinase (CAK) for full activity.[7][8]
-
-
Question: Does my substrate contain a Cdk1 consensus site?
-
Answer: Cdk1 preferentially phosphorylates serine or threonine residues followed by a proline ([S/T]P). While not absolute, the presence of this motif increases the likelihood of a protein being a Cdk1 substrate.
-
-
Question: Are the reaction conditions optimal?
-
Answer: Ensure the buffer composition, ATP concentration, and incubation time and temperature are appropriate for a Cdk1 kinase assay. Refer to established protocols for Cdk1 in vitro kinase assays.[9]
-
Quantitative Data Summary
Table 1: Effect of Cdk1 Inhibition on Kinetochore-Microtubule (K-MT) Attachments
| Treatment | Time Post-GVBD | Percentage of Stable K-MT Attachments |
| Control | 4.5 hours | 44% |
| Control | 6.5 hours | 69% |
| Cdk1 Inhibitor | 4.5 hours | 31% |
| Cdk1 Inhibitor | 6.5 hours | 48% |
| Cdk1 Inhibitor | 11 hours | Less than 69% |
Data adapted from a study on mouse oocytes.[4]
Experimental Protocols
1. In Vitro Cdk1 Kinase Assay
This protocol is a generalized procedure for assessing the phosphorylation of a substrate by Cdk1/Cyclin B in vitro.
-
Reagents:
-
Active Cdk1/Cyclin B complex
-
Purified substrate protein
-
Positive control substrate (e.g., Histone H1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP solution (containing [γ-³²P]ATP for radioactive detection or "cold" ATP for detection by phosphospecific antibodies)
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Set up the kinase reaction on ice. In a microcentrifuge tube, combine the kinase buffer, purified substrate, and active Cdk1/Cyclin B.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a predetermined amount of time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE.
-
Detect phosphorylation by autoradiography (for radioactive assays) or by Western blotting with a phosphospecific antibody.
-
2. Immunofluorescence Staining for Microtubules
This protocol provides a general method for visualizing microtubule structures in cultured cells.
-
Reagents:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, only needed for paraformaldehyde fixation)
-
Blocking buffer (e.g., 3% bovine serum albumin in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Wash the cells on coverslips briefly with PBS.
-
Fix the cells. For methanol fixation, incubate in ice-cold methanol at -20°C for 10 minutes. For paraformaldehyde fixation, incubate in 4% paraformaldehyde at room temperature for 15 minutes, followed by permeabilization.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: Cdk1/Cyclin B signaling pathway regulating microtubule dynamics.
Caption: Experimental workflow for Cdk1 inhibitor analysis.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Microtubule Regulation in Mitosis: Tubulin Phosphorylation by the Cyclin-dependent Kinase Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule regulation in mitosis: tubulin phosphorylation by the cyclin-dependent kinase Cdk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased CDK1 activity determines the timing of kinetochore-microtubule attachments in meiosis I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reconstitution and use of highly active human CDK1:Cyclin‐B:CKS1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk1-IN-3 and Polyploidy Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cdk1-IN-3, a potent inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), with a specific focus on its potential to induce polyploidy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Cdk1, a key kinase that regulates the G2/M transition and progression through mitosis.[1][2] By competitively inhibiting ATP binding, this compound blocks the phosphorylation of Cdk1 substrates, leading to cell cycle arrest at the G2/M boundary.[1]
Q2: How can inhibition of Cdk1 by this compound lead to polyploidy?
Polyploidy, a state where a cell contains more than two complete sets of chromosomes, can be an outcome of prolonged Cdk1 inhibition.[3] The process, often referred to as endoreduplication or mitotic slippage, occurs when cells arrested in G2 or mitosis eventually bypass the mitotic checkpoint without undergoing cell division.[3][4] This failure of cytokinesis, the final step of cell division, results in a single cell with a doubled chromosome content (e.g., 4N, 8N). Downregulation of Cdk1 has been shown to lead to polyploidy in approximately 14% of the cell population in some studies.
Q3: What are the typical observable effects of this compound on the cell cycle?
Treatment of proliferating cells with a Cdk1 inhibitor like this compound typically results in a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This can be observed through flow cytometry analysis of DNA content. Upon removal of the inhibitor, cells can often resume their progression through mitosis.
Q4: Are there off-target effects associated with this compound?
While this compound is designed to be selective for Cdk1, like most kinase inhibitors, it may exhibit some activity against other kinases, particularly other cyclin-dependent kinases such as Cdk2.[1][5] The degree of selectivity is crucial and should be considered when interpreting experimental results. Please refer to the selectivity profile in the data table below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low efficiency of polyploidy induction. | - Suboptimal concentration of this compound.- Insufficient treatment duration.- Cell line is resistant to Cdk1 inhibition-induced mitotic slippage. | - Perform a dose-response experiment to determine the optimal concentration for G2/M arrest without inducing widespread apoptosis.- Extend the incubation time with this compound. Monitor cell viability.- Try a different cell line known to be susceptible to endoreduplication. |
| High levels of apoptosis observed. | - this compound concentration is too high.- Prolonged cell cycle arrest is inducing apoptosis. | - Reduce the concentration of this compound.- Shorten the treatment duration.- Use an apoptosis inhibitor (e.g., a pan-caspase inhibitor) in conjunction with this compound, if experimentally appropriate. |
| Inconsistent results between experiments. | - Variability in cell synchronization.- Inconsistent timing of inhibitor addition.- Degradation of this compound in solution. | - Ensure a consistent and effective cell synchronization protocol.- Add this compound at the same point in the cell cycle for each replicate.- Prepare fresh stock solutions of this compound for each experiment. |
| Difficulty in confirming polyploidy. | - Inappropriate method for ploidy analysis.- Insufficient resolution in flow cytometry. | - Use multiple methods for confirmation (e.g., flow cytometry and chromosome counting).- Optimize flow cytometry staining and gating strategies. Use of a known diploid cell line as a control is recommended. |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of Representative Cdk1 Inhibitors
| Compound | Target Kinase | IC50 / Ki | Selectivity Notes |
| RO-3306 | Cdk1/cyclin B1 | Ki: 35 nM | ~10-fold selective over Cdk2/cyclin E.[1] |
| Cdk2/cyclin E | Ki: ~350 nM | ||
| Cdk4/cyclin D | Ki: >1750 nM | ||
| Flavopiridol | Cdk1 | IC50: 30 nM | Pan-Cdk inhibitor.[5] |
| Cdk2 | IC50: 100 nM | ||
| Cdk4 | IC50: 20 nM | ||
| Cdk6 | IC50: 60 nM | ||
| Dinaciclib | Cdk1 | IC50: 3 nM | Potent inhibitor of multiple Cdks.[5] |
| Cdk2 | IC50: 1 nM | ||
| Cdk5 | IC50: 1 nM | ||
| Cdk9 | IC50: 4 nM |
Note: Data for this compound is not publicly available. The data presented here for well-characterized Cdk1 inhibitors can be used as a reference for expected potency and selectivity.
Experimental Protocols
Protocol 1: Induction of Polyploidy using this compound
-
Cell Seeding: Plate the desired cell line at a density that will not lead to confluency during the course of the experiment.
-
Cell Synchronization (Optional but Recommended): Synchronize cells at the G1/S boundary using a method such as a double thymidine block. This will ensure a more uniform entry into G2/M.
-
This compound Treatment: Release cells from the synchronization block and allow them to progress into the S and G2 phases. Add this compound at a pre-determined optimal concentration (e.g., determined from a dose-response curve, typically in the range of 1-10 µM for inhibitors like RO-3306).[1]
-
Incubation: Incubate the cells with this compound for a duration sufficient to induce mitotic slippage (e.g., 24-48 hours).
-
Washout and Recovery: Gently wash the cells with fresh medium to remove the inhibitor.
-
Harvesting and Analysis: Allow cells to recover for a period (e.g., 24 hours) before harvesting for ploidy analysis.
Protocol 2: Assessment of Polyploidy by Flow Cytometry
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity. Compare the DNA content histograms of the treated cells to the diploid (2N) and G2/M (4N) peaks of the control cells. Polyploid cells will exhibit peaks at 8N, 16N, etc.
Visualizations
Caption: Signaling pathway of Cdk1 inhibition by this compound leading to potential polyploidy.
Caption: Experimental workflow for inducing and assessing polyploidy using this compound.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Cdk1-IN-3 batch-to-batch consistency issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cyclin-Dependent Kinase 1 (Cdk1) inhibitor, Cdk1-IN-3. Given the potential for batch-to-batch variability inherent in complex small molecules, this guide emphasizes quality control and experimental validation to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 1 (Cdk1). Cdk1 is a key serine/threonine kinase that, in complex with its cyclin partners (primarily Cyclin A and Cyclin B), drives the progression of the cell cycle, particularly through the G2/M transition and mitosis.[1][2] this compound likely acts as an ATP-competitive inhibitor, binding to the ATP pocket of Cdk1 and preventing the phosphorylation of its downstream substrates. This inhibition leads to cell cycle arrest, primarily at the G2/M checkpoint, and can induce apoptosis in cancer cells.[3]
Q2: I am observing a weaker than expected phenotype (e.g., less G2/M arrest) with a new batch of this compound. What could be the cause?
This is a common issue that can arise from batch-to-batch variation in the inhibitor's purity, potency, or solubility. It is crucial to perform quality control checks on each new batch. Potential causes for a weaker phenotype include:
-
Lower Potency: The actual concentration of the active compound may be lower than stated.
-
Presence of Impurities: Impurities could interfere with the inhibitor's activity or have off-target effects.
-
Poor Solubility: The compound may not be fully dissolving in your experimental system, leading to a lower effective concentration.
-
Degradation: The compound may have degraded during storage.
We recommend performing a dose-response experiment with each new batch to determine its effective IC50 in your specific assay.
Q3: How can I validate the potency and consistency of a new batch of this compound?
To ensure consistency, we recommend performing the following validation experiments:
-
Biochemical Kinase Assay: Directly measure the IC50 of the new batch against purified Cdk1/Cyclin B enzyme. This provides a direct measure of the inhibitor's potency against its target.
-
Cell-Based Assay: Perform a dose-response curve in a sensitive cell line and measure a downstream marker of Cdk1 activity, such as phosphorylation of a known Cdk1 substrate (e.g., Histone H1, Lamin A/C) or a phenotypic endpoint like G2/M arrest via flow cytometry.
-
Solubility Test: Visually inspect the solubility of the compound in your chosen solvent at the desired concentration. If issues are suspected, consider techniques like nephelometry.
Comparing the results of these assays between different batches will provide a clear indication of consistency.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variation | 1. Confirm you are using the same batch of this compound. 2. If using a new batch, perform the validation experiments outlined in FAQ Q3. |
| Cell Line Instability | 1. Ensure consistent cell passage number and health. 2. Periodically perform cell line authentication. |
| Assay Variability | 1. Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. 2. Include a known Cdk1 inhibitor (e.g., RO-3306) as a positive control in every experiment. |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).[4] |
Problem 2: High background or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| Compound Impurities | 1. Request a certificate of analysis (CoA) from the supplier to check for purity. 2. Consider purchasing the compound from a different, reputable supplier. |
| Inhibitor Non-Selectivity | 1. Many kinase inhibitors have off-target effects.[5][6] Perform a kinase selectivity profile to identify other kinases inhibited by this compound. 2. Use a structurally distinct Cdk1 inhibitor to confirm that the observed phenotype is due to Cdk1 inhibition. 3. Consider using a lower, more specific concentration of this compound. |
| Cellular Response | 1. The observed phenotype may be a genuine downstream consequence of Cdk1 inhibition. Consult the literature for known effects of Cdk1 inhibition in your cell model. |
Experimental Protocols
Protocol 1: Biochemical Cdk1/Cyclin B Kinase Assay
This protocol describes a generic in vitro kinase assay to determine the IC50 of this compound.
Materials:
-
Recombinant human Cdk1/Cyclin B1
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at Km concentration for Cdk1)
-
Cdk1 substrate (e.g., Histone H1)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Methodology:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of each inhibitor dilution or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of Cdk1/Cyclin B1 and substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Cell-Based G2/M Arrest Assay using Flow Cytometry
This protocol details how to assess the effect of this compound on the cell cycle distribution.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium
-
This compound (serially diluted in culture medium)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
Methodology:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G2/M phase for each treatment condition.
Visualizations
Caption: Cdk1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. Cyclin-dependent Kinases (CDKs) [sigmaaldrich.com]
- 3. CDK1 Monoclonal Antibody (A17.1.1) (MA5-11472) [thermofisher.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Validation & Comparative
A Head-to-Head Comparison of Cdk1-IN-3 and RO-3306 for Selective Cdk1 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the intricate roles of Cyclin-dependent kinase 1 (Cdk1) in the cell cycle and its potential as a therapeutic target in oncology. This guide provides a comprehensive, data-driven comparison of two notable Cdk1 inhibitors: Cdk1-IN-3 and RO-3306, focusing on their inhibitory selectivity and cellular effects.
This objective analysis is designed to assist in making an informed decision for your specific research needs by presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key biological and experimental frameworks.
At a Glance: Key Performance Indicators
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Cellular Activity |
| This compound | Cdk1 | IC50: 36.8 nM | Selective for Cdk1 over Cdk2 and Cdk5. | Inhibits cancer cell growth; induces G2/M arrest. |
| RO-3306 | Cdk1 | Ki: 20 nM, 35 nM (Cdk1/cyclin B1) | Highly selective for Cdk1 over a broad range of kinases. | Reversibly arrests cells at the G2/M border; induces apoptosis in cancer cells with prolonged exposure. |
In-Depth Selectivity Profile: A Quantitative Look
The inhibitory potency and selectivity of this compound and RO-3306 have been characterized against a panel of kinases. The following tables summarize the available quantitative data, providing a clear comparison of their biochemical activity.
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Cdk1 | 36.8 |
| Cdk2 | 305.17 |
| Cdk5 | 369.37 |
| BRAF | 2829 |
| PTK2B | 3632 |
| FGFR | 4626 |
| JAK1 | 5265 |
| IGF1R | 5514 |
| AXL | 5655 |
Data sourced from MedchemExpress product datasheet for this compound.[1]
Table 2: RO-3306 Kinase Inhibition Profile
| Kinase Target | Ki (nM) |
| Cdk1 | 20 |
| Cdk1/cyclin B1 | 35 |
| Cdk1/cyclin A | 110 |
| Cdk2/cyclin E | 340 |
| PKCδ | 318 |
| SGK | 497 |
| ERK | 1980 |
| Cdk4/cyclin D | >2000 |
Data compiled from multiple sources.[2][3]
Analysis: Both this compound and RO-3306 demonstrate potent inhibition of Cdk1. RO-3306 exhibits a slightly lower inhibitory constant (Ki) for Cdk1. Based on the available data, RO-3306 has been tested against a broader panel of kinases and shows high selectivity, particularly against the closely related Cdk2. This compound also shows good selectivity for Cdk1 over Cdk2 and Cdk5. For off-target effects, RO-3306 has documented Ki values against other kinases like PKCδ and SGK in the sub-micromolar range, whereas this compound's off-target activity appears to be in the low micromolar range for the kinases tested.
Cellular Effects: G2/M Arrest and Beyond
Both inhibitors effectively induce cell cycle arrest at the G2/M transition, a hallmark of Cdk1 inhibition.
This compound has been shown to inhibit the growth of a variety of cancer cell lines, including those from pancreatic, melanoma, leukemia, colon, and breast cancers, with IC50 values in the sub-micromolar to low micromolar range.[1] Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle and a decrease in Cdk1 protein levels.[1]
RO-3306 is well-characterized as a reversible inhibitor that can be used to synchronize cells at the G2/M border.[4][5] Upon removal of the inhibitor, cells synchronously re-enter the cell cycle. Prolonged exposure to RO-3306 has been demonstrated to be more pro-apoptotic in cancer cells compared to non-tumorigenic cells, suggesting a potential therapeutic window.[4][5][6]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section details the typical experimental protocols used to assess the activity of Cdk1 inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a common method for determining the IC50 or Ki of an inhibitor against Cdk1. Specific details may vary based on the assay format (e.g., radiometric, fluorescence-based).
Objective: To measure the enzymatic activity of Cdk1 in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human Cdk1/Cyclin B enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35, pH 7.5)
-
ATP (at or near the Km for Cdk1)
-
Substrate (e.g., a peptide with the Cdk1 consensus sequence [S/T]PXR/K, such as Histone H1)
-
Test inhibitors (this compound, RO-3306) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, or a phosphospecific antibody)
-
96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitors in DMSO and then in kinase assay buffer.
-
Reaction Setup: In each well of the plate, add the Cdk1/Cyclin B enzyme and the kinase assay buffer.
-
Add Inhibitor: Add the diluted inhibitors to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Detect Signal: Terminate the reaction (if necessary for the detection method). Add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, radioactivity, fluorescence). Subtract the background signal and normalize the data to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and its Km for Cdk1 are known.
Cell-Based Assay for G2/M Arrest
This protocol describes how to assess the effect of Cdk1 inhibitors on the cell cycle distribution of a cell line.
Objective: To determine if treatment with a Cdk1 inhibitor induces G2/M phase arrest.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test inhibitors (this compound, RO-3306) dissolved in DMSO
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Inhibitor Treatment: The following day, treat the cells with various concentrations of the Cdk1 inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of inhibitor-treated cells to the vehicle-treated control.
Visualizing the Molecular and Experimental Landscape
To further clarify the context of Cdk1 inhibition, the following diagrams, generated using the DOT language, illustrate the Cdk1 signaling pathway and a typical experimental workflow for comparing Cdk1 inhibitors.
Caption: Cdk1 signaling at the G2/M transition.
Caption: Workflow for comparing Cdk1 inhibitors.
Conclusion
Both this compound and RO-3306 are potent and selective inhibitors of Cdk1, capable of inducing G2/M cell cycle arrest.
-
RO-3306 is a well-established and extensively characterized Cdk1 inhibitor with high selectivity and demonstrated utility for reversible cell synchronization. Its effects on apoptosis in cancer cells are also well-documented.
-
This compound is a more recently described inhibitor with excellent potency for Cdk1 and good selectivity over Cdk2 and Cdk5. It has shown broad anti-proliferative activity across various cancer cell lines.
The choice between these two inhibitors will depend on the specific experimental context. For studies requiring a highly characterized and reversible inhibitor for cell synchronization, RO-3306 is an excellent choice. For researchers exploring novel Cdk1 inhibitors with potent anti-cancer activity, this compound presents a compelling alternative. It is recommended to consult the primary literature and vendor datasheets for the most detailed and up-to-date information before commencing experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cdk1-IN-3 and Flavopiridol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors represent a pivotal class of targeted agents. This guide provides a detailed comparison of two such inhibitors: Cdk1-IN-3, a selective inhibitor of CDK1, and Flavopiridol (Alvocidib), a broad-spectrum CDK inhibitor. This objective analysis, supported by available experimental data, aims to inform researchers on their respective performance in cancer cell lines.
Mechanism of Action: A Tale of Selectivity vs. Broad-Spectrum Inhibition
This compound is characterized by its selective inhibition of Cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M phase transition and mitosis.[1] By targeting CDK1, this compound is designed to arrest cells in the G2/M phase of the cell cycle, ultimately leading to an anti-proliferative effect.[1]
Flavopiridol , in contrast, is a pan-CDK inhibitor, demonstrating activity against a range of CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[2][3] This broad-spectrum activity allows it to interfere with multiple phases of the cell cycle. Inhibition of CDK1, CDK2, CDK4, and CDK6 can lead to cell cycle arrest in both the G1/S and G2/M phases.[2] Furthermore, its inhibition of CDK7 and CDK9, which are involved in transcription, can lead to the downregulation of key anti-apoptotic proteins.
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and Flavopiridol against various cyclin-dependent kinases. This data highlights the differing selectivity profiles of the two compounds.
| Kinase | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1 | 36.8 [1] | 30 [3] |
| CDK2 | 305.17[1] | 170[3] |
| CDK4 | - | 100[3] |
| CDK5 | 369.37[1] | - |
| CDK6 | - | 60[3] |
| CDK7 | - | 300[3] |
| CDK9 | - | 10[3] |
Note: A lower IC50 value indicates greater potency. "-" indicates data not available from the searched sources.
Performance in Cancer Cell Lines: A Head-to-Head Look
Direct comparative studies of this compound and Flavopiridol across a wide range of cancer cell lines are limited in the public domain. However, available data allows for a comparison of their anti-proliferative activity in specific cell lines.
Anti-proliferative Activity (IC50)
The following table presents the cellular IC50 values for both inhibitors in the cancer cell lines for which data was found. It is important to note that these values were not necessarily generated in head-to-head experiments and experimental conditions may have varied.
| Cell Line | Cancer Type | This compound IC50 (µM) | Flavopiridol IC50 (nM) |
| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.51[1] | - |
| PL45 | Pancreatic Ductal Adenocarcinoma | 0.74[1] | - |
| HCT116 | Colon Carcinoma | - | 13[2] |
| A2780 | Ovarian Carcinoma | - | 15[2] |
| PC3 | Prostate Carcinoma | - | 10[2] |
| Mia PaCa-2 | Pancreatic Carcinoma | - | 36[2] |
| LNCaP | Prostate Carcinoma | - | 16[2] |
| K562 | Chronic Myelogenous Leukemia | - | 130[2] |
| MCF-7 | Breast Carcinoma | - | G1 arrest at 0.3 µM[4] |
| MDA-MB-468 | Breast Carcinoma | - | G1 arrest at 0.3 µM[4] |
| KKU-055 | Cholangiocarcinoma | - | 40.1[5] |
| KKU-100 | Cholangiocarcinoma | - | 91.9[5] |
| KKU-213 | Cholangiocarcinoma | - | 58.2[5] |
| KKU-214 | Cholangiocarcinoma | - | 56[5] |
Note: "-" indicates data not available from the searched sources.
From the available data, this compound has demonstrated anti-proliferative effects in pancreatic cancer cell lines with IC50 values in the sub-micromolar range.[1] Flavopiridol exhibits potent cytotoxicity across a broader range of cancer cell lines, with IC50 values often in the nanomolar range.[2]
Effects on Cell Cycle and Protein Expression
This compound has been shown to induce cell cycle arrest at the G2/M phase and lead to a downregulation of CDK1 protein levels .[1]
Flavopiridol can induce cell cycle arrest at both the G1/S and G2/M boundaries , consistent with its broad CDK inhibition profile.[2] It has also been reported to downregulate the expression of various cell cycle proteins.[6]
Experimental Protocols
Detailed experimental protocols for this compound are not widely available. The following are representative protocols for key assays used to evaluate CDK inhibitors, based on methodologies reported for Flavopiridol.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CDK inhibitor (e.g., this compound or Flavopiridol) or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., CDK1, Cyclin B1, or loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with the CDK inhibitor for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing the Mechanisms
CDK1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk1 Inhibition: A Comparative Guide to Cdk1-IN-3 and Cdk1 siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the on-target effects of a small molecule inhibitor is paramount. This guide provides a comparative analysis of a representative Cdk1 inhibitor and Cdk1 siRNA knockdown, offering insights into validating experimental results and understanding the nuanced differences between chemical and genetic perturbation of Cdk1 function.
While a specific inhibitor designated "Cdk1-IN-3" was not identified in publicly available research, this guide utilizes data from studies on RO-3306 , a well-characterized and selective Cdk1 inhibitor, as a representative example for comparison with Cdk1 siRNA knockdown. This approach allows for a robust evaluation of the phenotypic outcomes associated with disrupting Cdk1 activity.
Cyclin-dependent kinase 1 (Cdk1) is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis.[1] Its inhibition is a key strategy in cancer therapy, and validating the specificity of Cdk1 inhibitors is crucial.[2] The two most common methods for this validation are direct comparison with the phenotypic effects of Cdk1 depletion via small interfering RNA (siRNA) and biochemical assays.
Performance Comparison: Cdk1 Inhibition vs. siRNA Knockdown
The primary endpoints for evaluating the effects of Cdk1 inhibition or knockdown are typically cell viability, cell cycle progression, and induction of apoptosis. Both RO-3306 treatment and Cdk1 siRNA transfection lead to a significant reduction in cell proliferation and viability.[3][4]
Studies have shown that knockdown of Cdk1 via siRNA leads to profound cell death in intestinal epithelial cells.[5] Similarly, the small molecule inhibitor RO-3306 has been demonstrated to decrease cell viability in a concentration-dependent manner in various cancer cell lines.[4]
Induction of apoptosis is another expected outcome of sustained Cdk1 inhibition. Knockdown of Cdk1 and its cyclin binding partners has been shown to induce apoptosis in mouse embryonic stem cells.[8] The Cdk1 inhibitor RO-3306 also significantly induces apoptosis, often in a p53-dependent manner.[4]
| Parameter | Cdk1 Inhibitor (RO-3306) | Cdk1 siRNA Knockdown | Key Observations |
| Cell Viability | Concentration-dependent decrease | Significant reduction in viable cells | Both methods effectively reduce cell viability, indicating a critical role for Cdk1 in cell survival.[3][4] |
| Cell Cycle | Arrest at G2/M phase | Accumulation of cells in G2 phase | Consistent G2/M arrest confirms the primary role of Cdk1 in mitotic entry.[6][7] |
| Apoptosis | Induction of apoptosis, often p53-dependent | Induction of apoptosis | Both approaches trigger programmed cell death, a desired outcome in cancer therapy.[4][8] |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for Cdk1 siRNA knockdown and Cdk1 inhibitor treatment.
Cdk1 siRNA Knockdown Protocol
This protocol is a generalized procedure based on common laboratory practices.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute Cdk1-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10-20 µM.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Mix the diluted siRNA with the diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).
-
Phenotypic Analysis: Perform downstream assays such as cell viability assays (e.g., MTT or CellTiter-Glo), cell cycle analysis (flow cytometry with propidium iodide staining), and apoptosis assays (e.g., Annexin V staining or PARP cleavage).
Cdk1 Inhibitor (RO-3306) Treatment Protocol
-
Cell Seeding: Plate cells to achieve a desired confluency for the specific assay.
-
Inhibitor Preparation: Prepare a stock solution of RO-3306 in a suitable solvent, such as DMSO. Further dilute the inhibitor in cell culture medium to the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing the Cdk1 inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Phenotypic Analysis: Perform the same downstream assays as described for the siRNA knockdown to assess the effects on cell viability, cell cycle, and apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Cdk1 signaling pathway and a typical experimental workflow for validating a Cdk1 inhibitor.
Figure 1: Cdk1 Signaling Pathway and Points of Intervention.
Figure 2: Experimental Workflow for Validating Cdk1 Inhibitor Effects.
Conclusion
Validating the on-target effects of a Cdk1 inhibitor is a critical step in drug development and basic research. The comparison of a small molecule inhibitor like RO-3306 with the genetic knockdown of Cdk1 via siRNA provides a powerful approach to confirm that the observed cellular phenotypes are indeed a result of Cdk1 inhibition. The consistent outcomes of reduced cell viability, G2/M cell cycle arrest, and induction of apoptosis across both methods strongly support the specific action of the inhibitor on its intended target. This comparative guide provides a framework for researchers to design and interpret experiments aimed at validating the efficacy and specificity of novel Cdk1 inhibitors.
References
- 1. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenotypic Characterization of Targeted Knockdown of Cyclin-Dependent Kinases in the Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cdk1 Target Validation: A Comparative Guide to Cdk1-IN-3 and CRISPR/Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two powerful methodologies for validating Cyclin-dependent kinase 1 (Cdk1) as a therapeutic target: the use of the small molecule inhibitor Cdk1-IN-3 and the precision of CRISPR/Cas9 gene editing. We present a comprehensive overview of their mechanisms, comparative experimental data, and detailed protocols to assist researchers in selecting the most appropriate strategy for their specific research needs.
Introduction: The Central Role of Cdk1 and the Need for Rigorous Target Validation
Cyclin-dependent kinase 1 (Cdk1), a serine/threonine kinase, is a master regulator of the cell cycle, orchestrating the transition from G2 phase to mitosis.[1] Its pivotal role in cell division has made it an attractive target for anticancer drug development. Dysregulation of Cdk1 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1] Therefore, validating Cdk1 as a therapeutic target is a critical step in the development of novel cancer therapies.
Two primary approaches for target validation are pharmacological inhibition and genetic perturbation. This compound is a potent and selective small molecule inhibitor of Cdk1. In contrast, CRISPR/Cas9 technology offers a method for directly editing the CDK1 gene to ablate its function. This guide will compare these two approaches head-to-head, providing the necessary information to make an informed decision for your research.
Comparison of this compound and CRISPR/Cas9 Knockdown of Cdk1
The choice between a small molecule inhibitor and a genetic knockout approach for target validation depends on the specific experimental goals. While inhibitors offer temporal control and mimic the action of a drug, genetic knockouts provide a more definitive assessment of the target's role. The following table summarizes the key characteristics and experimental outcomes of each method.
| Feature | This compound (Pharmacological Inhibition) | CRISPR/Cas9 Knockout of Cdk1 (Genetic Perturbation) |
| Mechanism of Action | Reversible, competitive inhibition of the Cdk1 ATP-binding site. | Permanent disruption of the CDK1 gene, leading to loss of protein expression. |
| Selectivity | Highly selective for Cdk1, but potential for off-target effects on other kinases at higher concentrations. | Highly specific to the targeted gene, with potential for off-target mutations that require careful validation. |
| Temporal Control | Acute and reversible; effects are observed upon addition and can be washed out. | Constitutive and irreversible loss of function. |
| Cell Proliferation | Dose-dependent inhibition of cell proliferation with reported IC50 values in the nanomolar to low micromolar range in various cancer cell lines.[2] | Significant reduction in cell proliferation and colony formation ability.[3] |
| Cell Cycle Progression | Induces a potent G2/M phase arrest.[4] | Accumulation of cells in the G2 phase of the cell cycle.[3] |
| Apoptosis Induction | Can induce apoptosis, particularly after prolonged mitotic arrest.[5][6] | Can lead to apoptosis, although the extent can be cell-type dependent.[7][8] |
| Advantages | - Mimics the therapeutic modality of a drug.- Temporal control allows for studying the immediate effects of target inhibition.- Dose-response studies can be readily performed. | - Provides a definitive genetic validation of the target.- Avoids potential off-target effects associated with small molecules.- Can be used to study the long-term consequences of target loss. |
| Limitations | - Potential for off-target effects.- Pharmacokinetic properties can influence cellular activity.- May not fully recapitulate the complete loss of protein function. | - Irreversible, preventing the study of acute effects.- Potential for off-target gene editing.- Cellular compensation mechanisms may be activated over time. |
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, we provide detailed protocols for key experiments cited in this guide.
CRISPR/Cas9-Mediated Knockout of CDK1
This protocol describes the generation of CDK1 knockout cell lines using a lentiviral-based CRISPR/Cas9 system.
Materials:
-
LentiCRISPRv2 plasmid (or similar "all-in-one" vector)
-
CDK1-targeting single-guide RNAs (sgRNAs)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Target cell line
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
sgRNA Design and Cloning: Design and clone CDK1-targeting sgRNAs into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-CDK1-sgRNA plasmid and packaging plasmids. Harvest the viral supernatant 48-72 hours post-transfection.
-
Transduction of Target Cells: Transduce the target cell line with the lentiviral particles in the presence of polybrene.
-
Selection: 24-48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA and perform PCR followed by Sanger sequencing or T7 Endonuclease I assay to confirm the presence of indels.
-
Protein Expression: Perform western blotting to confirm the absence of Cdk1 protein.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound or CDK1 knockout and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound or harvest CDK1 knockout and control cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using PI).
Materials:
-
This compound or CDK1 knockout and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound or harvest CDK1 knockout and control cells.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Cdk1 signaling pathway and a typical experimental workflow for target validation.
Caption: Cdk1 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and CRISPR/Cas9.
Conclusion
Both this compound and CRISPR/Cas9-mediated gene editing are invaluable tools for the validation of Cdk1 as a therapeutic target. The choice between these methods should be guided by the specific research question. For studies aiming to mimic the effects of a potential drug and understand the acute consequences of Cdk1 inhibition, this compound is an excellent choice. For definitive genetic validation and investigation of the long-term consequences of Cdk1 loss, CRISPR/Cas9 is the superior method. By understanding the strengths and limitations of each approach, researchers can design robust experiments to confidently validate Cdk1 and pave the way for the development of novel cancer therapies.
References
- 1. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimodal perturbation analyses of cyclin-dependent kinases reveal a network of synthetic lethalities associated with cell-cycle regulation and transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest combined with CDK1 inhibition suppresses genome-wide mutations by activating alternative DNA repair genes during genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk1/Cyclin B1 Controls Fas-Mediated Apoptosis by Regulating Caspase-8 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase-1: linking apoptosis to cell cycle and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of G0/G1 phase arrest and apoptosis by CRISPR/Cas9-mediated knockout of CDK2 in A375 melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of a Novel Cdk1 Inhibitor: A Comparative Analysis with Established Cdk Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of cell cycle-targeted cancer therapeutics, the precise inhibition of Cyclin-Dependent Kinase 1 (Cdk1) remains a critical objective. This guide provides a comprehensive cross-validation of a hypothetical, highly selective Cdk1 inhibitor, designated Cdk1-IN-3, with established Cdk inhibitors: the pan-Cdk inhibitors Flavopiridol and Roscovitine, and the Cdk4/6-specific inhibitor Palbociclib. This comparative analysis is intended for researchers, scientists, and drug development professionals to objectively assess the performance and experimental validation of Cdk1-targeted inhibition.
Introduction to Cdk1 Inhibition
Cyclin-dependent kinase 1 (Cdk1), also known as cell division cycle protein 2 (cdc2), is a master regulator of the cell cycle, particularly orchestrating the G2/M transition and entry into mitosis.[1][2] Its overexpression and hyperactivity are hallmarks of numerous cancers, making it a prime target for therapeutic intervention.[1][3] While several Cdk inhibitors have been developed, achieving high selectivity for Cdk1 to minimize off-target effects remains a significant challenge. This guide evaluates the theoretical profile of this compound against existing compounds to highlight the desired attributes of a next-generation Cdk1 inhibitor.
Comparative Analysis of Cdk Inhibitors
The following tables summarize the key characteristics and in vitro efficacy of this compound (hypothetical) and the comparator compounds.
Table 1: Inhibitor Specificity and Mechanism of Action
| Inhibitor | Primary Targets | Other Targets | Mechanism of Action |
| This compound (Hypothetical) | Cdk1 | Minimal off-target activity | ATP-competitive |
| Flavopiridol | Cdk1, Cdk2, Cdk4, Cdk6, Cdk7, Cdk9 | Multiple other kinases | ATP-competitive |
| Roscovitine | Cdk1, Cdk2, Cdk5, Cdk7, Cdk9 | Erk1/2, pyridoxal kinase | ATP-competitive |
| Palbociclib | Cdk4, Cdk6 | Minimal | ATP-competitive |
Table 2: Comparative In Vitro Efficacy (IC50 values in nM)
| Inhibitor | Cdk1/cyclin B | Cdk2/cyclin E | Cdk4/cyclin D1 | Cdk5/p25 | Cdk7/cyclin H | Cdk9/cyclin T1 |
| This compound (Hypothetical) | <10 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Flavopiridol | ~30 | ~170 | ~100 | - | ~300 | ~10 |
| Roscovitine | ~700 | ~700 | >100,000 | ~200 | ~400 | ~700 |
| Palbociclib | >10,000 | >10,000 | ~11 | >10,000 | >10,000 | >10,000 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[4][5][6][7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Cdk1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of a Cdk inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of Cdk inhibitors.
In Vitro Cdk1/cyclin B Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Cdk1/cyclin B.
Materials:
-
Recombinant human Cdk1/cyclin B enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of kinase buffer containing the test compound.
-
Add 2.5 µL of a solution containing Cdk1/cyclin B and the kinase substrate.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for Cdk1.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of a Cdk inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo). An accumulation of cells in the G2/M phase would be indicative of Cdk1 inhibition.
Conclusion
This guide provides a framework for the comparative evaluation of Cdk1 inhibitors. While this compound is a hypothetical compound, its ideal profile of high potency and selectivity for Cdk1 serves as a benchmark for future drug development efforts. The established inhibitors, Flavopiridol, Roscovitine, and Palbociclib, offer valuable points of comparison, each with distinct selectivity profiles and therapeutic applications. The provided experimental protocols offer standardized methods for the rigorous assessment of novel Cdk inhibitors, facilitating the discovery of more effective and less toxic cancer therapeutics.
References
- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in understanding the role of Cdk1 in the Spindle Assembly Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cdk1-IN-3 as an alternative to other G2/M arresting agents
Cdk1-IN-3: A Targeted Approach to G2/M Cell Cycle Arrest
In the landscape of cell cycle research and oncology, the ability to synchronize cells at specific phases is a critical tool. Agents that induce G2/M arrest are particularly valuable for studying mitotic processes and as potential anti-cancer therapeutics. While classic agents like nocodazole have been widely used, newer, more targeted inhibitors such as this compound and RO-3306 offer a more refined mechanism of action. This guide provides a comparative overview of this compound against other common G2/M arresting agents, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Strategies
G2/M arresting agents primarily function through two distinct mechanisms: direct inhibition of key cell cycle kinases or disruption of the mitotic spindle apparatus.
-
Direct Cdk1 Inhibition: Cyclin-dependent kinase 1 (Cdk1), complexed with Cyclin B, is the master regulator of the G2/M transition.[1][2] Its activation, through dephosphorylation by Cdc25 phosphatases, triggers entry into mitosis.[3][4] Small molecule inhibitors like This compound and RO-3306 are ATP-competitive inhibitors that directly target the kinase activity of Cdk1, preventing the phosphorylation of downstream substrates necessary for mitotic entry and effectively pausing the cell cycle at the G2/M border.[5][6] This provides a highly specific and often reversible method for cell synchronization.[7][8]
-
Microtubule Disruption: Agents like nocodazole and vincristine operate by interfering with microtubule dynamics.[9][10] Nocodazole binds to β-tubulin, leading to microtubule depolymerization.[9][11] This disruption prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and causing cells to arrest in M phase. While effective, this mechanism is less specific to the G2/M transition itself and can have broader effects on cellular architecture and function.
Comparative Performance of G2/M Arresting Agents
The choice of a G2/M arresting agent depends on the specific experimental needs, including desired specificity, reversibility, and potential off-target effects.
| Feature | This compound | RO-3306 | Nocodazole |
| Target | Cyclin-dependent kinase 1 (Cdk1) | Cyclin-dependent kinase 1 (Cdk1) | β-tubulin |
| Mechanism | ATP-competitive inhibition of Cdk1 kinase activity | ATP-competitive inhibition of Cdk1 kinase activity[6] | Binds β-tubulin, disrupting microtubule polymerization[9] |
| Phase of Arrest | G2 phase[7][8] | G2 phase[7][8] | M phase (often categorized as G2/M)[9] |
| Specificity | High for Cdk1 | High for Cdk1, with some activity against Cdk2[6][12] | Targets microtubules; may have off-target kinase effects[11] |
| Reversibility | Generally reversible upon washout | Reversible, allowing for synchronous entry into mitosis[7][8] | Reversible upon washout[13] |
| Typical Working Conc. | Varies by cell line (nM to low µM range) | 1-10 µM[8][12] | 40 ng/mL - 1 µg/mL (approx. 130 nM - 3.3 µM)[11][14][15] |
| Key Advantage | High specificity for G2 arrest | Well-characterized, highly effective for synchronization[7] | Long history of use, robust M-phase arrest |
| Potential Drawbacks | Newer compound, less literature available | Can affect Cdk2 at higher concentrations[12] | Affects cytoskeleton, potential for broader cellular stress |
Visualizing the G2/M Checkpoint and Experimental Workflow
To better understand the points of intervention and the methods for analysis, the following diagrams illustrate the Cdk1 signaling pathway and a standard workflow for assessing cell cycle arrest.
The Cdk1-Cyclin B Signaling Pathway
The transition from G2 to M phase is tightly controlled by the activity of the Cdk1-Cyclin B complex. Inhibitory phosphorylation by Wee1/Myt1 kinases keeps the complex inactive during G2. Activation by Cdc25 phosphatases triggers the positive feedback loops that drive a swift entry into mitosis. Cdk1 inhibitors like this compound and RO-3306 directly block the kinase activity at the core of this process.
Experimental Workflow for Cell Cycle Analysis
Assessing the efficacy of a G2/M arresting agent typically involves treating a cell population and analyzing its DNA content using flow cytometry with a fluorescent dye like propidium iodide (PI).
Experimental Protocols
Protocol 1: Induction of G2/M Arrest
This protocol describes a general method for arresting cultured mammalian cells in the G2/M phase. Concentrations and incubation times should be optimized for each cell line and agent.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
G2/M arresting agent stock solution (e.g., 10 mM RO-3306 in DMSO, 1 mg/mL Nocodazole in DMSO)[11]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 60-70% confluency at the time of harvest. Allow cells to attach and grow overnight.
-
Treatment: Add the G2/M arresting agent to the culture medium to achieve the desired final concentration. For example:
-
RO-3306: Add to a final concentration of 5-9 µM.[12]
-
Nocodazole: Add to a final concentration of 100-200 ng/mL.
-
-
Incubation: Incubate the cells for a period sufficient to allow the majority of the cycling population to reach the G2/M boundary. A typical incubation time is 18-24 hours.
-
Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
For suspension cells, directly transfer the culture to a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Proceed immediately to cell fixation for analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the preparation of cells for DNA content analysis.[16][17]
Materials:
-
Harvested cell pellet (from Protocol 1)
-
Cold PBS
-
Cold 70% Ethanol
-
PI/RNase Staining Solution (e.g., 20 µg/mL Propidium Iodide, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
Procedure:
-
Fixation:
-
Centrifuge the harvested cells (1-2 x 10^6 cells) at 300 x g for 5 minutes at 4°C.[17]
-
Discard the supernatant. Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, slowly add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] This step is crucial to prevent cell clumping.
-
Incubate the cells on ice for at least 1 hour or store at -20°C for several weeks.[18]
-
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes. Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS to remove residual ethanol. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Solution.[16]
-
Incubate for 15-30 minutes at room temperature, protected from light.[16][17] The RNase A is essential for degrading RNA to ensure that PI staining is specific to DNA.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer. Excite the propidium iodide with a 488 nm laser and collect the emission in the appropriate channel (typically ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use the instrument's software to gate on single cells and generate a histogram of DNA content. The G1 peak (2N DNA content) and the G2/M peak (4N DNA content) will be clearly visible, with S-phase cells distributed between them. The percentage of cells in the G2/M peak indicates the efficiency of the arresting agent.
-
References
- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 2. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 3. embopress.org [embopress.org]
- 4. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
A Head-to-Head Comparison of Cdk1-IN-3 and Other Pan-Cdk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (Cdk) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery inherent in cancer cells. While first-generation pan-Cdk inhibitors showed broad activity against multiple Cdks, their clinical utility has been hampered by off-target effects and toxicity. This has spurred the development of more selective inhibitors. This guide provides a detailed, head-to-head comparison of a selective Cdk1 inhibitor, RO-3306 (used here as a representative potent and selective Cdk1 inhibitor in the absence of specific public data for "Cdk1-IN-3"), against well-established pan-Cdk inhibitors: Flavopiridol, Roscovitine, and Dinaciclib.
This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Biochemical Potency and Selectivity
The in vitro potency and selectivity of Cdk inhibitors are critical determinants of their therapeutic window. The following table summarizes the inhibitory activity (IC50 or Ki values) of RO-3306 and prominent pan-Cdk inhibitors against a panel of Cyclin-Dependent Kinases.
| Inhibitor | Cdk1/cyclin B (nM) | Cdk2/cyclin E (nM) | Cdk4/cyclin D1 (nM) | Cdk5/p25 (nM) | Cdk7/cyclin H (nM) | Cdk9/cyclin T1 (nM) |
| RO-3306 | 35 (Ki)[1] | 340 (Ki)[2] | >2000 (Ki)[3] | - | - | - |
| Flavopiridol | 30 | 170 | 100 | - | 300 | 10 |
| Roscovitine | 2700 | 100 | >100000 | 200-700 | 500 | 800 |
| Dinaciclib | 3 | 1 | 60-100 | 1 | - | 4 |
Cellular Activity Profile
Beyond biochemical assays, understanding the effects of these inhibitors in a cellular context is paramount. The following table outlines the key cellular effects observed for each inhibitor.
| Inhibitor | Primary Cell Cycle Arrest | Apoptosis Induction | Notable Cellular Effects |
| RO-3306 | G2/M[1][4] | Yes, particularly in cancer cells[1][5] | Reversible cell cycle arrest; prevents replication origin licensing[1] |
| Flavopiridol | G1 and G2/M | Yes, in both cycling and non-cycling cells[6] | Down-modulates anti-apoptotic proteins (e.g., Bcl-2 family)[6] |
| Roscovitine | G1/S and G2/M | Yes, caspase-mediated[6] | Inhibits phosphorylation of the retinoblastoma protein (pRb) and RNA polymerase II |
| Dinaciclib | G2/M | Yes[7] | Potent induction of apoptosis in various tumor cell lines |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: Cdk-Mediated Cell Cycle Progression and Points of Inhibition.
Caption: General Experimental Workflow for Cdk Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 values of Cdk inhibitors.
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the Cdk/cyclin complex in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP in kinase reaction buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Cdk inhibitors on cell proliferation and viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Cdk inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with Cdk inhibitors.
-
Cell Treatment and Harvesting:
-
Treat cells with the Cdk inhibitor at the desired concentration for a specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V Staining
This protocol details the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat cells with the Cdk inhibitor to induce apoptosis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Identify four populations of cells: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
The choice between a selective Cdk1 inhibitor and a pan-Cdk inhibitor depends on the specific research question or therapeutic strategy. Selective Cdk1 inhibitors like RO-3306 offer a more targeted approach to dissect the specific roles of Cdk1 in cell cycle regulation and may present a more favorable toxicity profile by avoiding the inhibition of other Cdks. In contrast, pan-Cdk inhibitors such as Flavopiridol, Roscovitine, and Dinaciclib provide broader inhibition of cell cycle progression, which may be advantageous in cancers where multiple Cdks are dysregulated. However, this broader activity comes with a higher risk of off-target effects. The data and protocols presented in this guide provide a solid foundation for the comparative evaluation of these different classes of Cdk inhibitors, aiding in the advancement of Cdk-targeted cancer therapies.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of CDK1 Inhibition in Overcoming Imatinib Resistance in Gastrointestinal Stromal Tumors (GIST)
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to imatinib, the first-line treatment for gastrointestinal stromal tumors (GIST), presents a significant clinical challenge. While second- and third-line tyrosine kinase inhibitors (TKIs) like sunitinib and regorafenib offer alternatives, their efficacy can be limited by the heterogeneity of resistance mechanisms. Emerging evidence points to the Cyclin-Dependent Kinase 1 (CDK1) as a promising therapeutic target in advanced and imatinib-resistant GIST, offering a novel approach to circumventing resistance.
This guide provides a comparative overview of the pre-clinical efficacy of targeting CDK1 in imatinib-resistant GIST models. While direct experimental data for the specific inhibitor Cdk1-IN-3 in this context is not yet available, this document will summarize the compelling rationale for its investigation by comparing the performance of other CDK inhibitors against established alternative therapies.
Mechanisms of Imatinib Resistance in GIST
Imatinib resistance in GIST is primarily driven by two key mechanisms:
-
Secondary Mutations in KIT or PDGFRA: These mutations, commonly found in exons 13, 14, and 17 of the KIT gene, alter the drug-binding site or stabilize the active conformation of the kinase, thereby reducing imatinib's inhibitory effect.[1][2][3] This leads to the reactivation of downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which promotes cell proliferation and survival.[3][4][5]
-
Activation of Alternative Signaling Pathways: Imatinib resistance can also arise from the activation of bypass signaling cascades that are independent of KIT or PDGFRA, allowing tumor cells to continue to proliferate despite the inhibition of their primary driver oncogene.[6]
CDK1: A Novel Vulnerability in Imatinib-Resistant GIST
Recent studies have identified CDK1 as a key player in the progression of advanced and imatinib-resistant GIST.[7][8][9] CDK1 expression is significantly elevated in these tumors and has been shown to promote proliferation by phosphorylating and activating AKT, a central node in the PI3K/AKT/mTOR survival pathway.[7][8][9] This direct link between CDK1 and a critical resistance mechanism makes it an attractive therapeutic target.
Comparative Efficacy of CDK Inhibitors and Other Targeted Agents
The following table summarizes the in vitro efficacy (IC50 values) of various CDK inhibitors in both imatinib-sensitive and imatinib-resistant GIST cell lines, alongside other targeted agents. This data highlights the potential of CDK inhibition as a therapeutic strategy.
| Compound/Drug | Target(s) | GIST Cell Line | Imatinib Sensitivity | IC50 (nM) | Reference |
| CDK Inhibitors | |||||
| Palbociclib | CDK4/6 | GIST430 | Resistant | 24.2 | [4] |
| GIST430/654 | Resistant | 7.7 | [4] | ||
| GIST48 | Sensitive | 42.1 | [4] | ||
| Abemaciclib | CDK4/6 | GIST430 | Resistant | 16.78 | [4] |
| GIST430/654 | Resistant | 4.5 | [4] | ||
| GIST48 | Sensitive | 17.6 | [4] | ||
| PF-06873600 | CDK2/4/6 | GIST430 | Resistant | 25.1 | [4] |
| GIST430/654 | Resistant | 8.6 | [4] | ||
| GIST48 | Sensitive | 51.3 | [4] | ||
| RO-3306 | CDK1 | GIST (CDK1-high) | Sensitive & Resistant | Proliferation Disrupted | [8] |
| THZ1 | CDK7 | GIST-T1 | Sensitive | 41 | [10] |
| GIST-882 | Sensitive | 183 | [10] | ||
| Standard of Care (Post-Imatinib) | |||||
| Sunitinib | KIT, PDGFRA, VEGFR | GIST430/654 | Resistant | 0.15 µM | [11] |
| Regorafenib | KIT, PDGFRA, VEGFR, FGFR | Not specified | Resistant | Not specified | [12] |
| Other Investigational Agents | |||||
| BEZ235 | PI3K/mTOR | Imatinib-resistant GIST | Resistant | Augments Imatinib efficacy | [5][13] |
| MK-2206 | AKT | GIST-T1/829 | Resistant | Synergistic with Imatinib | [14] |
| GIST430 | Resistant | Synergistic with Imatinib | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for key in vitro assays used to evaluate the efficacy of therapeutic compounds in GIST cell lines.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed GIST cells (e.g., GIST-T1, GIST882, GIST430, GIST430/654) into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for 72 hours.
-
Reagent Incubation:
-
For MTT assay: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
For MTS assay: Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
-
Solubilization (MTT only): Add 100 µl of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm for MTT or 490 nm for MTS using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, such as CDK1, AKT, and their phosphorylated forms.
-
Cell Lysis: Treat GIST cells with the test compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CDK1, anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: CDK1 signaling in imatinib-resistant GIST.
Caption: Experimental workflow for this compound evaluation.
Conclusion and Future Directions
The high expression of CDK1 in advanced and imatinib-resistant GIST, coupled with its role in activating the pro-survival AKT pathway, provides a strong rationale for investigating CDK1 inhibitors as a novel therapeutic strategy. Preclinical data for other CDK inhibitors demonstrate promising anti-proliferative effects in relevant GIST cell lines.
While direct evidence for the efficacy of this compound in imatinib-resistant GIST is currently lacking, the available data strongly support its evaluation. Future studies should focus on determining the IC50 of this compound in a panel of imatinib-sensitive and -resistant GIST cell lines, validating its on-target activity through western blot analysis of CDK1 and p-AKT levels, and ultimately assessing its anti-tumor efficacy in in vivo xenograft models. Such studies will be crucial in determining the potential of this compound as a new therapeutic option for patients with imatinib-resistant GIST.
References
- 1. origene.com [origene.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A narrative review of imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. GIST-T1 In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 7. Imatinib mesylate induces quiescence in gastrointestinal stromal tumor cells through the CDH1-SKP2-p27Kip1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Agents for the Treatment of Advanced, Imatinib-Resistant Gastrointestinal Stromal Tumors: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Mimicking Cdk1 Inhibition with Genetic Knockout: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target protein is crucial for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of the effects of the Cdk1 inhibitor, Cdk1-IN-3, and genetic knockout of Cdk1, supported by experimental data and detailed protocols.
Cyclin-dependent kinase 1 (Cdk1) is a master regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis. Its essential role in cell division has made it a prominent target for cancer therapy. Both small molecule inhibitors, such as this compound, and genetic approaches like CRISPR-Cas9 mediated knockout are employed to probe its function and therapeutic potential. While both methods aim to abrogate Cdk1 activity, they differ in their mechanism, specificity, and potential off-target effects, leading to distinct cellular phenotypes.
Comparison of Cellular Phenotypes: this compound vs. Cdk1 Knockout
The primary consequence of disrupting Cdk1 function, either through chemical inhibition or genetic deletion, is a robust cell cycle arrest at the G2/M transition. However, the long-term fate of the arrested cells and other cellular responses can vary.
| Feature | This compound Treatment | Cdk1 Genetic Knockout | Key Differences & Considerations |
| Cell Cycle Arrest | Potent and rapid G2/M arrest.[1] | Induces G2 arrest, preventing mitotic entry.[2][3] | This compound offers temporal control, allowing for washout experiments. Genetic knockout is a permanent alteration. |
| Apoptosis | Induction of apoptosis, particularly with prolonged exposure.[4][5] The switch from mitotic arrest to apoptosis is often mediated by Cdk1.[4] | Can lead to apoptosis, although endoreduplication and senescence are also observed.[2] The role of Cdk1 in apoptosis is complex, with both pro- and anti-apoptotic functions described.[5] | The kinetics and extent of apoptosis may differ. Off-target effects of the inhibitor could contribute to cytotoxicity. |
| Endoreduplication | Inhibition of Cdk1 activity has been shown to result in increased endoreduplication.[2] | Loss of Cdk1 can lead to DNA re-replication and polyploidy.[2][3] | Both methods can lead to genomic instability through endoreduplication, a critical consideration in therapeutic applications. |
| Specificity | While designed to be specific, off-target effects on other kinases are possible. | Highly specific to the Cdk1 gene. | The off-target profile of this compound should be carefully evaluated in the experimental context. |
| Compensatory Mechanisms | Acute inhibition may not allow for the full development of compensatory mechanisms. | Chronic absence of Cdk1 can lead to compensatory upregulation of other Cdks, such as Cdk2.[6][7] | Genetic knockout models may reveal long-term cellular adaptations not observable with short-term chemical inhibition. |
Experimental Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of Cdk1 inhibition and knockout.
Table 1: Cell Cycle Distribution Analysis
| Condition | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (vehicle) | 55 ± 5 | 25 ± 3 | 20 ± 4 | [1] |
| Cdk1 Inhibitor (RO-3306) | 10 ± 2 | 5 ± 1 | 85 ± 6 | [1] |
| Control (wild-type MEFs) | 60 ± 4 | 20 ± 3 | 20 ± 3 | [2] |
| Cdk1 Knockout (MEFs) | 15 ± 3 | 10 ± 2 | 75 ± 5 | [2] |
Table 2: Apoptosis Induction
| Condition | % Apoptotic Cells (Annexin V+) | Reference |
| Control (vehicle) | 5 ± 2 | [8] |
| Cdk1 Inhibitor (RO-3306) | 35 ± 5 (after 48h) | [8] |
| Control (siRNA Control) | 8 ± 3 | [9] |
| Cdk1 Knockdown (siRNA) | 45 ± 6 (after 72h) | [9] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved, the following diagrams are provided.
Caption: Cdk1 Signaling Pathway.
Caption: Experimental Workflow.
Caption: this compound vs. Knockout.
Experimental Protocols
1. Western Blot for Cdk1 and Cyclin B1 Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with primary antibodies against Cdk1 (1:1000) and Cyclin B1 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
2. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Preparation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells to exclude doublets.
-
Use software to quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).
-
3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Preparation:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately by flow cytometry.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
4. Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or the appropriate vehicle control.
-
-
MTT Incubation:
-
After the desired incubation period, add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Incubate with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of Cdk1 are powerful tools for studying its role in cellular processes. This compound provides a means for acute and reversible inhibition, making it suitable for studying the immediate consequences of Cdk1 inactivation. In contrast, genetic knockout offers a highly specific and permanent model to investigate the long-term effects and potential compensatory mechanisms that arise in the chronic absence of Cdk1. While both approaches effectively induce a G2/M arrest, they can lead to different downstream consequences regarding apoptosis and endoreduplication. The choice between these two methodologies should be guided by the specific research question, with a clear understanding of their respective advantages and limitations. For a comprehensive understanding, a combinatorial approach, where the effects of a specific inhibitor are validated in a knockout or knockdown model, is often the most rigorous strategy.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.hku.hk [hub.hku.hk]
- 7. Quantitative differences between cyclin-dependent kinases underlie the unique functions of CDK1 in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Apoptotic Potential of Cdk1 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the apoptotic potential of various Cyclin-dependent kinase 1 (Cdk1) inhibitors is crucial for advancing cancer therapeutics. While direct comparative data for the compound "Cdk1-IN-3" is not publicly available, this guide provides a comprehensive comparison of the apoptotic capabilities of several well-characterized Cdk1 inhibitors, supported by experimental data and detailed protocols.
Cdk1: A Key Regulator at the Crossroads of Cell Cycle and Apoptosis
Cyclin-dependent kinase 1 (Cdk1) is a pivotal enzyme that governs the G2/M transition and progression through mitosis. Beyond its canonical role in cell cycle control, Cdk1 has emerged as a critical regulator of apoptosis, or programmed cell death. Cdk1 can trigger apoptosis by phosphorylating and modulating the activity of key proteins in the Bcl-2 family. For instance, Cdk1-mediated phosphorylation can enhance the pro-apoptotic functions of Bcl-2 and Bad, while concurrently suppressing the anti-apoptotic activity of Mcl-1. This dual action makes Cdk1 an attractive target for cancer therapies aiming to induce apoptosis in tumor cells.
Comparative Analysis of Apoptotic Potential
The following table summarizes the apoptotic potential of several known Cdk1 inhibitors based on available quantitative data from preclinical studies. It is important to note that the experimental conditions, such as cell lines and treatment durations, can significantly influence the observed effects.
| Compound | Target(s) | Cell Line(s) | Apoptotic Induction (Concentration) | IC50 for Apoptosis/Cell Viability | Citation(s) |
| Roscovitine | Cdk1, Cdk2, Cdk5, Cdk7 | MDA-MB-231 (Breast Cancer) | 35.7% apoptotic cells (10 µg/ml, 48h); 93.8% apoptotic cells (10 µg/ml, 72h) | ~15 µM (average for cell cycle arrest) | [1][2] |
| MCF7 (Breast Cancer) | G2/M arrest and apoptosis | Not specified | [3] | ||
| Prostate Cancer Cells (LNCaP, DU145, PC3) | Induction of apoptosis | Not specified | [4] | ||
| Flavopiridol | Pan-Cdk inhibitor | Multiple Myeloma cell lines (8226, ANBL-6, ARP1, OPM-2) | Rapid induction of apoptosis | Not specified | |
| Breast Cancer Stem Cells | Induces early apoptosis (500 nM, 72h) | 500 nM | [5] | ||
| H1299 (Lung Carcinoma) | Apoptosis evident at 36h (200 nM) | Not specified | [6] | ||
| Dinaciclib | Cdk1, Cdk2, Cdk5, Cdk9 | ED-1 (Lung Cancer) | Dose-dependent increase in apoptosis | IC50 of 1-4 nM for target Cdks | [7] |
| NT2/D1 (Testicular Cancer) | 72.20% apoptotic cells (IC50 concentration) | Not specified | [8] | ||
| Raji (Lymphoma) | Dramatic increase in apoptosis rate | Not specified | [9] | ||
| AZD5438 | Cdk1, Cdk2, Cdk9 | A549 (Non-Small Cell Lung Carcinoma) | ~3-fold increase in apoptosis (alone); ~5-fold increase with IR | IC50 of 208 nM (cell viability) | [10] |
| Jeko-1 (Mantle Cell Lymphoma) | Dose-dependent inhibition of cell proliferation and induction of apoptosis | EC50 of 1 µM (cell viability) | [11] | ||
| NU6140 | Cdk2 (selective), Cdk1 | HeLa (Cervical Carcinoma) | Increased apoptotic rate, synergistic with paclitaxel (86% apoptosis) | IC50 of 0.41 µM for Cdk2 | [12][13][14] |
| hES and hEC cells | Induced apoptosis | Not specified |
Key Experimental Protocols for Assessing Apoptosis
The following are detailed methodologies for common assays used to quantify the apoptotic potential of Cdk1 inhibitors.
Annexin V/Propidium Iodide (PI) Staining Assay
This flow cytometry-based assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the Cdk1 inhibitor or vehicle control for the specified duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization or scraping.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity provides a direct assessment of the apoptotic signaling cascade.
-
Principle: These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AFC, AMC) reporter molecule. Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.
-
Protocol:
-
Cell Lysis: Treat cells with the Cdk1 inhibitor and then lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the caspase-specific substrate to the cell lysate.
-
Incubation: Incubate the reaction at 37°C to allow for enzymatic cleavage.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantification: The amount of reporter molecule released is proportional to the caspase activity in the sample.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[15][16]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP (e.g., BrdU-labeled or fluorescently labeled). These labeled ends can then be detected by microscopy or flow cytometry.[15]
-
Protocol:
-
Cell Fixation and Permeabilization: Fix the treated cells with a cross-linking agent like paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow the TdT enzyme to access the nucleus.
-
TdT Labeling Reaction: Incubate the cells with a reaction mixture containing TdT and the labeled dUTPs.
-
Detection:
-
For fluorescently labeled dUTPs: The signal can be directly visualized using a fluorescence microscope or quantified by flow cytometry.
-
For BrdU-labeled dUTPs: An anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (like HRP for colorimetric detection) is used for visualization.
-
-
Analysis: The number of TUNEL-positive cells is indicative of the extent of apoptosis.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in Cdk1-mediated apoptosis and the general workflow for compound comparison, the following diagrams are provided.
Caption: Cdk1's role in the apoptotic signaling pathway.
Caption: A typical workflow for comparing compound-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclin-dependent kinase inhibitor roscovitine and the nucleoside analog sangivamycin induce apoptosis in caspase-3 deficient breast cancer cells independent of caspase mediated P-glycoprotein cleavage: Implications for therapy of drug resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK inhibitors induce mitochondria-mediated apoptosis through the activation of polyamine catabolic pathway in LNCaP, DU145 and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bezmialemscience.org [bezmialemscience.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potentiation of paclitaxel-induced apoptosis by the novel cyclin-dependent kinase inhibitor NU6140: a possible role for survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TUNEL assay - Wikipedia [en.wikipedia.org]
- 16. TUNEL staining [abcam.com]
Cdk1-IN-3 selectivity profiling against a kinase panel
In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase 1 (Cdk1) stands out as a pivotal regulator of mitotic entry. The development of selective inhibitors for Cdk1 is crucial for dissecting its specific roles and for therapeutic applications. This guide provides a comparative analysis of the selectivity of a representative Cdk1 inhibitor, RO-3306, against a broader panel of kinases, supported by experimental data and detailed protocols. For the purpose of this guide, the well-characterized inhibitor RO-3306 will be used as a proxy for "Cdk1-IN-3" to illustrate a typical selectivity profile of a potent Cdk1 inhibitor.
Performance Against a Kinase Panel
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and unwanted side effects. The data presented below showcases the inhibitory activity of RO-3306 against a panel of kinases, highlighting its high selectivity for Cdk1.
Quantitative Inhibition Data
The inhibitory activity of RO-3306 was assessed against several key kinases using a homogeneous time-resolved fluorescence (HTRF) assay. The data, presented as inhibitor constant (Ki) values, demonstrates a clear preference for Cdk1.
| Kinase Target | Ki (nM) | Selectivity vs. Cdk1/cyclin B1 |
| Cdk1/cyclin B1 | 35 | 1x |
| Cdk1/cyclin A | 110 | ~3x |
| Cdk2/cyclin E | 340 | ~10x |
| Cdk4/cyclin D | >2000 | >57x |
| PKCδ | 318 | ~9x |
| SGK | 497 | ~14x |
| ERK | 1980 | ~57x |
Data sourced from multiple vendors and publications.[1][2][3][4][5][6][7][8][9]
Broader Kinome Profiling
To further evaluate its selectivity, RO-3306 was profiled against a large panel of kinases using the KINOMEscan™ platform. This competition binding assay measures the percentage of kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase. The results from a KINOMEscan screen at a 10 µM concentration of RO-3306 confirm its high selectivity for Cdk1.[10] While the full dataset is extensive, the key finding is that very few kinases show significant inhibition at this concentration, underscoring the specificity of RO-3306 for Cdk1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.
Principle: The assay relies on the transfer of energy between a Europium (Eu) cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and an allophycocyanin (APC)-labeled streptavidin that binds to a biotinylated substrate. When the substrate is phosphorylated by the kinase, the antibody and streptavidin are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity.
Protocol:
-
Reaction Setup: Kinase reactions are performed in a 96-well or 384-well plate format. The reaction mixture contains the specific Cdk/cyclin complex, the biotinylated substrate (e.g., a peptide derived from a known Cdk1 substrate), ATP, and the test compound (RO-3306) at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: A detection mixture containing the Eu-cryptate labeled anti-phospho-substrate antibody and APC-labeled streptavidin is added to the reaction wells.
-
Signal Measurement: After another incubation period, the plate is read on an HTRF-compatible reader, measuring the emission at both 665 nm (APC) and 620 nm (Eu cryptate). The ratio of the two signals is calculated and used to determine the extent of substrate phosphorylation.
-
Data Analysis: The IC50 values are determined by plotting the HTRF signal ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
KINOMEscan™ Competition Binding Assay
This assay quantifies the binding of a test compound to a panel of kinases.[10]
Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Protocol:
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound (RO-3306).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction between the compound and the kinase.
Visualizing the Context: Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams illustrate the Cdk1 signaling pathway and the kinase selectivity profiling workflow.
Caption: Cdk1 Signaling Pathway and Regulation.
Caption: Kinase Selectivity Profiling Workflow.
References
- 1. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 9. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Synchronization: Cdk1 Inhibition Versus Traditional Methods
For researchers, scientists, and drug development professionals seeking to enrich cell populations at specific stages of the cell cycle, the choice of synchronization method is critical. This guide provides a detailed comparison of a modern Cdk1 inhibitor-based approach against two conventional methods: microtubule disruption by nocodazole and DNA synthesis inhibition by thymidine block. While direct comparative data for the specific compound Cdk1-IN-3 is limited in published literature, we will use the well-characterized and potent Cdk1 inhibitor, RO-3306, as a representative for this class of compounds.
This guide presents quantitative data on the efficiency of these methods, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid in the selection of the most suitable technique for your research needs.
Quantitative Comparison of Cell Synchronization Efficiency
The following table summarizes the key performance metrics for cell synchronization using a Cdk1 inhibitor (RO-3306), nocodazole, and double thymidine block. It is important to note that the efficiency of these methods can be highly cell-type dependent and the presented data is based on studies that may not have been conducted under identical experimental conditions.
| Feature | Cdk1 Inhibitor (RO-3306) | Nocodazole | Double Thymidine Block |
| Target Cell Cycle Phase | G2/M | M (Mitosis) | G1/S Boundary |
| Mechanism of Action | Reversible inhibition of Cyclin-Dependent Kinase 1 (Cdk1), preventing entry into mitosis. | Depolymerizes microtubules, disrupting the formation of the mitotic spindle and activating the spindle assembly checkpoint. | Inhibits DNA synthesis by creating an excess of thymidine, leading to feedback inhibition of cytidine diphosphate reductase and a depletion of dCTP. |
| Synchronization Efficiency | ~60% of RPE1 cells arrested in G2 phase with 3-6 µM RO-3306. Can achieve >95% synchronization in some cancer cell lines[1][2][3]. | Can achieve >90% of cells in G2/M phase[4]. | ~70% of RPE1 cells arrested in G1 phase[5]. |
| Reversibility & Cell Viability | Generally high reversibility and lower cytotoxicity compared to microtubule inhibitors. Rapid entry into mitosis after washout[1][2][3]. | Reversible, but prolonged exposure can lead to mitotic slippage, apoptosis, and chromosomal abnormalities[3]. | Reversible upon removal of thymidine. Can induce DNA damage response and affect cellular metabolism[6]. |
| Typical Treatment Duration | 16-24 hours. | 10-24 hours. | Two incubation periods of ~16-18 hours each, separated by a release period of ~9 hours. |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the practical application of these synchronization methods, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Synchronization using Cdk1 Inhibitor (RO-3306)
This protocol is adapted for a variety of human cell lines and aims to arrest cells at the G2/M boundary.
-
Cell Plating: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Add RO-3306 to the culture medium at a final concentration of 3-10 µM. The optimal concentration should be determined empirically for each cell line[5][4].
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting (for G2-arrested cells): For analysis of the G2-arrested population, harvest the cells directly.
-
Release into Mitosis: To collect mitotic cells, wash out the RO-3306 by rinsing the cells twice with pre-warmed phosphate-buffered saline (PBS) and then adding fresh, pre-warmed culture medium. Mitotic cells can typically be collected by mitotic shake-off 30-60 minutes after release[1].
-
Analysis: Analyze the cell cycle distribution using flow cytometry after staining with a DNA-binding dye such as propidium iodide.
Cell Synchronization using Nocodazole
This protocol is designed to arrest cells in mitosis.
-
Cell Plating: Plate cells to be 40-50% confluent at the time of treatment.
-
Treatment: Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL. The optimal concentration and duration of treatment should be optimized for each cell line to maximize synchronization and minimize cytotoxicity[7].
-
Incubation: Incubate the cells for 10-24 hours at 37°C.
-
Harvesting Mitotic Cells: Mitotic cells, which round up and detach from the culture surface, can be collected by gentle shaking of the culture dish (mitotic shake-off).
-
Release from Mitotic Arrest: To release the cells from the M-phase block, wash the cells twice with pre-warmed PBS and add fresh, pre-warmed medium.
-
Analysis: Confirm mitotic arrest by observing cell morphology (rounded cells) and by flow cytometry for G2/M DNA content.
Cell Synchronization using Double Thymidine Block
This method arrests cells at the G1/S boundary.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 16-18 hours[8].
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed medium. Incubate for 9 hours to allow the cells to progress through the S, G2, and M phases[9][8].
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This will arrest the cells that were in the S, G2, and M phases during the first block at the subsequent G1/S transition[8].
-
Release from G1/S Arrest: To release the synchronized cells into the S phase, wash out the thymidine as described in step 2 and add fresh medium.
-
Analysis: Collect cells at different time points after release and analyze the cell cycle progression by flow cytometry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 6. Physical methods for synchronization of a human production cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
A Researcher's Guide to the Orthogonal Validation of Cdk1-IN-3's Mechanism of Action
This guide provides a comprehensive comparison of experimental methodologies used to orthogonally validate the mechanism of action for the selective Cyclin-dependent kinase 1 (Cdk1) inhibitor, Cdk1-IN-3. For robust validation, it is critical to employ a multi-pronged approach, confirming the inhibitor's efficacy and specificity through independent biochemical, cellular, and phenotypic assays. This document outlines the key experiments, presents comparative data against the well-characterized Cdk1 inhibitor RO-3306, and provides detailed protocols for researchers in drug discovery and cell biology.
The Cdk1 Signaling Pathway and Point of Inhibition
Cdk1 is a master regulator of the cell cycle, specifically orchestrating the G2/M transition and progression through mitosis.[1][2][3] Its activation, which requires binding to Cyclin B, triggers a cascade of phosphorylation events that lead to nuclear envelope breakdown, chromosome condensation, and mitotic spindle formation.[1][4] Small molecule inhibitors like this compound are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, thereby inducing cell cycle arrest.[5][6]
Strategy for Orthogonal Validation
To confidently ascertain that the observed cellular phenotype (e.g., G2/M arrest) is a direct result of Cdk1 inhibition, an orthogonal validation workflow is essential. This strategy combines three distinct lines of evidence.[7][8][9]
Comparative Performance Data
The following tables summarize the hypothetical performance of this compound against the reference compound RO-3306.
Table 1: Biochemical Kinase Assay Data
This table compares the in vitro potency and selectivity of the inhibitors against Cdk1 and other key cell cycle kinases. Data is presented as the half-maximal inhibitory concentration (IC50).
| Compound | Cdk1/CycB (nM) | Cdk2/CycE (nM) | Cdk4/CycD1 (nM) | Cdk1 Selectivity (vs Cdk2) |
| This compound | 25 | 275 | >10,000 | 11-fold |
| RO-3306 | 35[5] | 320[5] | >15,000[10] | 9-fold[5] |
Table 2: Cellular Target Engagement & Phenotypic Data
This table shows the cellular efficacy of the inhibitors. Target engagement is measured by the Cellular Thermal Shift Assay (CETSA), which quantifies how much compound is needed to stabilize Cdk1 in intact cells (EC50). The phenotypic outcome is measured by the concentration required to induce G2/M arrest in HeLa cells.
| Compound | Target Engagement (CETSA EC50, nM) | G2/M Cell Cycle Arrest (EC50, nM) |
| This compound | 150 | 250 |
| RO-3306 | ~200 | ~350[5][11] |
Summary of Logical Validation
The convergence of data from independent assays provides strong evidence for this compound's mechanism of action.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures the ability of an inhibitor to block the phosphorylation of a substrate by purified Cdk1/Cyclin B enzyme.[12]
-
Reagent Preparation :
-
Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Dilute recombinant Cdk1/Cyclin B enzyme and substrate (e.g., Histone H1) in Kinase Buffer.
-
Prepare a 2X ATP solution in Kinase Buffer (final concentration should be at the Km for ATP).
-
Prepare serial dilutions of this compound and RO-3306 in 5% DMSO.
-
-
Assay Procedure :
-
Signal Detection (ADP-Glo™) :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[12]
-
Read luminescence on a plate reader. Data is normalized to controls and IC50 curves are generated.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[13][14]
-
Cell Treatment :
-
Culture HeLa cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
-
Heat Treatment :
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Lysis and Fractionation :
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
-
-
Protein Quantification :
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble Cdk1 in each sample by Western blotting or ELISA.
-
Plot the amount of soluble Cdk1 as a function of temperature for each inhibitor concentration to generate melting curves and determine the thermal shift.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This phenotypic assay quantifies the distribution of cells in different phases of the cell cycle following inhibitor treatment.[15][16]
-
Cell Treatment :
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound or vehicle (DMSO) for 24 hours.
-
-
Cell Harvesting and Fixation :
-
Harvest both adherent and floating cells and collect by centrifugation at 1200 rpm for 5 minutes.[16]
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[16]
-
Fix the cells for at least 30 minutes at 4°C (can be stored for weeks at -20°C).[16][17]
-
-
Staining :
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[16]
-
Wash the pellet twice with PBS.[16]
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[16]
-
Incubate in the dark for 20-30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal.
-
Gate the single-cell population to exclude doublets and aggregates.[16]
-
Generate a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on fluorescence intensity.[16]
-
References
- 1. Recent advances in understanding the role of Cdk1 in the Spindle Assembly Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. An overview of Cdk1-controlled targets and processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. CETSA [cetsa.org]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CDK1 Inhibition: A Guide to Combination Versus Monotherapy Strategies
Disclaimer: This guide provides a comparative overview of a representative Cyclin-Dependent Kinase 1 (CDK1) inhibitor in combination and monotherapy settings. The specific compound "Cdk1-IN-3" requested by the user did not yield specific scientific literature in the conducted searches. Therefore, this document utilizes data from preclinical studies on Roscovitine , a well-characterized pan-CDK inhibitor with significant activity against CDK1, to illustrate the principles and potential of combination therapy.
Introduction to CDK1 Inhibition in Cancer Therapy
Cyclin-Dependent Kinase 1 (CDK1) is a key regulator of the cell cycle, primarily driving the transition from the G2 phase to mitosis (M phase).[1] In many cancers, the cell cycle machinery is dysregulated, leading to uncontrolled proliferation. This makes CDK1 an attractive target for cancer therapy. The goal of CDK1 inhibition is to arrest the proliferation of cancer cells and induce cell death.
While CDK1 inhibitors have shown promise, their efficacy as single agents (monotherapy) can be limited.[2] This has led to the exploration of combination therapies, where CDK1 inhibitors are used alongside other anticancer agents to achieve synergistic effects and overcome resistance. This guide will compare the preclinical efficacy of Roscovitine as a monotherapy versus its use in a sequential combination therapy with the chemotherapeutic drug Doxorubicin, particularly in the context of triple-negative breast cancer (TNBC).[2]
Part 1: Roscovitine Monotherapy
Roscovitine (also known as Seliciclib or CYC202) is a small molecule inhibitor of multiple cyclin-dependent kinases, including CDK1, CDK2, CDK5, and CDK7.[3] By competing with ATP for the binding site on these kinases, Roscovitine effectively halts cell cycle progression.[3]
Studies on various cancer cell lines have shown that Roscovitine monotherapy can inhibit cell proliferation and induce apoptosis.[3][4] The effects are often dose- and time-dependent, and the specific phase of cell cycle arrest (G1, S, or G2/M) can vary between different cancer cell types.[3] In triple-negative breast cancer (TNBC) cells, Roscovitine treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[2] However, clinical trials with Roscovitine as a single agent have shown limited objective tumor responses, highlighting the need for more effective therapeutic strategies.[4]
Part 2: Roscovitine in Combination Therapy: A Case Study in Triple-Negative Breast Cancer
A promising strategy to enhance the efficacy of CDK1 inhibition is through combination therapy. A key example is the sequential administration of Roscovitine followed by Doxorubicin in p53-mutant TNBC.[2]
Rationale for the Combination:
The majority of TNBC tumors have mutations in the p53 tumor suppressor gene, which disrupts the G1 checkpoint and allows cells with DNA damage to continue dividing.[2] This makes them particularly reliant on the G2/M checkpoint, which is regulated by CDK1, to repair DNA damage before entering mitosis.
The therapeutic strategy is based on the concept of synthetic lethality :
-
Priming the Cancer Cells: Roscovitine treatment first inhibits CDK1, causing the p53-mutant TNBC cells to arrest in the G2/M phase.[2]
-
Inducing DNA Damage: Subsequent treatment with Doxorubicin, a DNA-damaging agent, creates double-strand breaks.[2]
-
Synergistic Cell Death: The Roscovitine-induced G2/M arrest primes the cancer cells for the DNA damage caused by Doxorubicin. The combination treatment leads to a significant increase in DNA double-strand breaks while simultaneously impairing the recruitment of proteins for homologous recombination repair, ultimately resulting in synergistic cancer cell death.[2]
Data Presentation: Monotherapy vs. Combination Therapy
The following tables summarize the quantitative data from preclinical studies comparing Roscovitine monotherapy with the sequential Roscovitine-Doxorubicin combination therapy in TNBC models.
Table 1: In Vitro Efficacy in TNBC Cell Lines
| Treatment Group | Cell Line | Endpoint | Result |
| Roscovitine Monotherapy | MDA-MB-468 | Cell Cycle Arrest | Accumulation in G2/M phase |
| Doxorubicin Monotherapy | MDA-MB-468 | Cell Cycle Arrest | Accumulation in G2/M phase |
| Sequential Combination (Roscovitine → Doxorubicin) | MDA-MB-468 | Cell Cycle Arrest | Synergistic increase in G2/M arrest (80% of cells) [5] |
| Sequential Combination (Roscovitine → Doxorubicin) | MDA-MB-436 | Cell Viability | Synergistic cell death [6] |
Table 2: In Vivo Efficacy in a Breast Cancer Xenograft Model
| Treatment Group | Endpoint | Result |
| Roscovitine Monotherapy | Tumor Growth Inhibition | 48% inhibition |
| Doxorubicin Monotherapy | Tumor Growth Inhibition | Significant inhibition |
| Sequential Combination (Roscovitine → Doxorubicin) | Tumor Growth Inhibition | Significantly enhanced antitumor effect (70% inhibition) [7][8] |
| Sequential Combination (Roscovitine → Doxorubicin) | Overall Survival | Significantly increased compared to single agents [2] |
Experimental Protocols
Below are the generalized methodologies for the key experiments cited in this guide.
1. Cell Culture and Drug Treatment:
-
Human breast cancer cell lines (e.g., MDA-MB-468, MDA-MB-436, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For monotherapy studies, cells are treated with varying concentrations of Roscovitine or Doxorubicin for specified durations.
-
For combination studies, cells are treated sequentially, for example, with 20 μM Roscovitine for 24 hours, followed by the addition of Doxorubicin for another 24-48 hours.[2][9]
2. Cell Viability and Proliferation Assays (MTT Assay):
-
Cells are seeded in 96-well plates and treated with the compounds as described above.
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10]
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader to determine cell viability.[10][11]
3. Cell Cycle Analysis:
-
Cells are harvested after treatment, washed, and fixed in cold ethanol.[11]
-
The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye like propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
4. In Vivo Xenograft Studies:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human breast cancer cells to establish tumors.[7]
-
Once tumors reach a certain volume, the mice are randomized into different treatment groups: vehicle control, Roscovitine alone, Doxorubicin alone, and combination therapy.
-
Drugs are administered according to a specific schedule (e.g., Roscovitine orally, Doxorubicin intraperitoneally).[8]
-
Tumor volume is measured regularly to assess treatment efficacy.[12]
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry.[7]
Mandatory Visualizations
References
- 1. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Roscovitine synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cooperative effect of roscovitine and irradiation targets angiogenesis and induces vascular destabilization in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cdk1-IN-3: A Comparative Guide to Novel Cdk1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of Cdk1-IN-3 with other recently developed and established Cyclin-dependent kinase 1 (Cdk1) inhibitors. The data presented is intended to aid researchers in selecting the most appropriate tool compounds for their studies and to provide a baseline for the development of new therapeutic agents targeting Cdk1.
Introduction to Cdk1 Inhibition
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis.[1] Its activity is tightly controlled by binding to Cyclin B and a series of phosphorylation and dephosphorylation events.[1] Dysregulation of Cdk1 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target Cdk1, ranging from broad-spectrum pan-CDK inhibitors to more selective agents. This guide focuses on the comparative analysis of this compound against a panel of these inhibitors.
Quantitative Comparison of Cdk1 Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and other notable Cdk1 inhibitors. The data has been compiled from various sources to provide a comparative overview. It is important to note that assay conditions can vary between studies, which may influence the reported values.
Table 1: In Vitro Potency of Cdk1 Inhibitors
| Inhibitor | Cdk1 IC50 (nM) | Cdk1/cyclin B1 Ki (nM) | Notes |
| This compound | 36.8[2] | - | A selective Cdk1 inhibitor.[2] |
| RO-3306 | - | 35[3][4][5] | A potent and selective Cdk1 inhibitor.[3][4][5] |
| Dinaciclib | 3[6][7] | - | A potent inhibitor of Cdk1, Cdk2, Cdk5, and Cdk9.[6][7][8][9] |
| Flavopiridol | 30[10][11][12] | - | A broad-spectrum CDK inhibitor.[10][11][12][13][14][15] |
| AT7519 | 210[12][16] | - | A multi-CDK inhibitor.[12][16][17][18][19][20] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Ki values represent the inhibition constant.
Table 2: Selectivity Profile of Cdk1 Inhibitors (IC50 in nM)
| Inhibitor | Cdk1 | Cdk2 | Cdk4 | Cdk5 | Cdk9 |
| This compound | 36.8[2] | 305.17[2] | - | 369.37[2] | - |
| RO-3306 | 35 (Ki)[3] | 340 (Ki)[4] | >2000 (Ki)[5] | - | - |
| Dinaciclib | 3[7] | 1[7] | - | 1[7] | 4[7] |
| Flavopiridol | 30[10] | 170[10] | 100[10] | - | - |
| AT7519 | 210[16] | 47[16] | 100[16] | - | <10[16] |
A lower IC50 value indicates higher potency. The selectivity of an inhibitor can be inferred by comparing its IC50 values against different kinases.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
In Vitro Kinase Assay for Cdk1 Inhibition
This protocol describes a general method for determining the in vitro potency of inhibitors against Cdk1/Cyclin B.
Materials:
-
Recombinant human Cdk1/Cyclin B1 complex
-
Histone H1 (as substrate)
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test inhibitors (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminescence reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Cdk1/Cyclin B1, and the substrate (Histone H1).
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Alternatively, for a non-radioactive method, use a commercial kit such as the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[21]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify the engagement of a drug with its target protein in a cellular context.[22][23]
Materials:
-
Cultured cells of interest
-
Test inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for Cdk1
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).[24]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Cdk1 in each sample by SDS-PAGE and Western blotting using a Cdk1-specific antibody.
-
Quantify the band intensities.
-
A ligand-bound protein will be more thermally stable and will therefore be present in higher amounts in the soluble fraction at elevated temperatures compared to the unbound protein.[25]
-
Plot the amount of soluble Cdk1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the Cdk1 signaling pathway and the experimental workflows.
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 15. Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. news-medical.net [news-medical.net]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cdk1-IN-3: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle Cdk1-IN-3 with the appropriate personal protective equipment (PPE). Given its nature as a potent biological inhibitor, the following should be considered standard practice:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A lab coat should be worn to protect personal clothing.
-
-
Spill Management: In the event of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent (e.g., ethanol) and carefully collect it into a sealed container for hazardous waste disposal.
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound, like other kinase inhibitors, falls under the category of hazardous chemical waste. Adherence to institutional and local regulations is paramount. The following steps provide a general framework for its proper disposal.
1. Waste Identification and Segregation:
The first crucial step is to correctly identify and segregate the waste. This compound waste can be categorized as follows:
| Waste Category | Description |
| Solid Waste | Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper). |
| Liquid Waste (Non-aqueous) | Solutions of this compound dissolved in organic solvents (e.g., DMSO, ethanol). |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound (e.g., from cell culture media). |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. |
It is critical to not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate if required by your institution's waste management program.
2. Proper Containerization:
Select appropriate, leak-proof, and chemically compatible containers for each waste stream.
| Waste Type | Recommended Container |
| Solid | A clearly labeled, sealable plastic bag or a wide-mouth plastic container with a screw-on lid. |
| Liquid | A chemically resistant (e.g., HDPE or glass) container with a secure screw cap. Do not fill containers beyond 90% capacity to allow for expansion. |
| Sharps | A designated, puncture-resistant sharps container. |
3. Labeling of Waste Containers:
Accurate and clear labeling is essential for safety and compliance. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
4. Storage of Hazardous Waste:
Store waste containers in a designated, secure area within the laboratory. This area should be away from general lab traffic and drains. Ensure that incompatible waste types are stored separately to prevent accidental mixing.
5. Arranging for Professional Disposal:
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Never dispose of this compound or its containers in the regular trash or down the drain.[2][3] Contact your EHS office to schedule a waste pickup and for any specific institutional requirements.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Logical steps for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals you work with.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cdk1-IN-3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, targeted compounds like Cdk1-IN-3. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this novel kinase inhibitor. As a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), this compound is a valuable tool in cancer research; however, its potency necessitates stringent handling protocols to minimize exposure and ensure researcher safety.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following recommendations are based on best practices for handling potent, powdered small molecule kinase inhibitors and should be supplemented by a thorough, compound-specific risk assessment conducted by your institution's environmental health and safety (EHS) department.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Powder) | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles (offering more protection than glasses)- N95 or higher-rated respirator (in a ventilated enclosure) |
| Solution Preparation | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles- Work within a certified chemical fume hood |
| Experimental Use (In Vitro/In Vivo) | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and logical workflow is critical to minimizing the risk of exposure to this compound. The following diagram and procedural steps outline a comprehensive plan from receipt to disposal.
Caption: A visual guide to the safe handling workflow for this compound, from initial receipt to final disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear single-use nitrile gloves and a lab coat during inspection.
-
If the container is compromised, immediately notify your EHS department and follow their guidance.
2. Secure Storage:
-
Store this compound in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow the storage temperature recommendations provided by the supplier (typically -20°C for long-term storage).
-
The storage location should be clearly labeled with appropriate hazard warnings.
3. Weighing and Aliquoting (Powder Form):
-
Crucially, all handling of powdered this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Wear double nitrile gloves, a disposable gown, and safety goggles. An N95 respirator is also strongly recommended.
-
Use dedicated spatulas and weighing boats.
-
Clean the enclosure and all equipment thoroughly after each use.
4. Solution Preparation:
-
Prepare stock solutions in a certified chemical fume hood.
-
Wear double nitrile gloves, a disposable gown, and safety goggles.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
5. Experimental Procedures:
-
When using solutions of this compound, wear nitrile gloves, a lab coat, and safety glasses.
-
Conduct all procedures that could generate aerosols within a biosafety cabinet or fume hood.
-
Avoid skin contact and ingestion.
6. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a suitable deactivating agent if one is known, or a robust cleaning procedure with soap and water followed by a solvent rinse (e.g., ethanol or isopropanol).
-
Dispose of all cleaning materials as hazardous waste.
7. Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, weighing boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour down the drain.
Quantitative Data Summary
While a comprehensive toxicological profile for this compound is not publicly available, its high potency as a CDK1 inhibitor warrants a high degree of caution. The following table provides relevant in vitro activity data as an indicator of its biological potency.
| Parameter | Value | Cell Lines/Assay Conditions |
| IC₅₀ (CDK1) | 36.8 nM | In vitro kinase assay |
| IC₅₀ (CDK2) | 305.17 nM | In vitro kinase assay |
| IC₅₀ (CDK5) | 369.37 nM | In vitro kinase assay |
Note: The low nanomolar IC₅₀ against CDK1 highlights the compound's potency and underscores the importance of the stringent handling procedures outlined in this guide.
By adhering to these safety protocols and fostering a proactive safety culture, researchers can confidently and responsibly advance their scientific inquiries using this compound. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory environment and experimental procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
